molecular formula C5H10O5 B3051930 Beta-D-Xylofuranose CAS No. 37110-85-3

Beta-D-Xylofuranose

Cat. No.: B3051930
CAS No.: 37110-85-3
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-KKQCNMDGSA-N
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Description

Beta-D-Xylofuranose is a furanose-form monosaccharide with the molecular formula C5H10O5 . This specific anomeric form of xylose is of significant interest in carbohydrate chemistry research. As a fundamental building block, it serves as a key starting material or intermediate in the synthesis of more complex biochemical compounds, such as its tetraacetate derivative . Researchers also utilize related anhydrous forms, like 1,5-Anhydro-β-D-xylofuranose (CAS 51246-91-4), which has a molecular weight of 132.12 g/mol and is typically characterized as a yellow oil, soluble in DMSO and methanol . These compounds are valuable for studies in glycosynthesis, metabolic pathway analysis, and the development of novel biomaterials. The product is offered with a high level of chemical purity, which is verified by analytical methods such as 1H-NMR to ensure reliability and reproducibility in experimental settings . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-KKQCNMDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H]([C@@H](O1)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467944
Record name Beta-D-Xylofuranose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37110-85-3
Record name beta-D-Xylofuranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037110853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-D-Xylofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-D-XYLOFURANOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25A82N17F1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Abundance of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-D-Xylofuranose, the five-membered ring isomer of the pentose (B10789219) sugar D-xylose, is a less common but biologically significant carbohydrate. While its pyranose counterpart, Beta-D-Xylopyranose, is a major structural component of xylan (B1165943) in plant hemicellulose, this compound exists in specific natural contexts and possesses unique biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, its relative abundance, and detailed experimental protocols for its extraction, identification, and quantification. This information is critical for researchers in drug discovery and development seeking to explore the therapeutic potential of xylofuranose (B8766934) and its derivatives.

Introduction

D-xylose is one of the most abundant monosaccharides in nature, primarily found as a major constituent of hemicellulose in plant cell walls.[1] In solution, D-xylose exists in equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms: the six-membered pyranose and the five-membered furanose rings. Each of these ring forms can exist as either α or β anomers. While the pyranose form is thermodynamically more stable and thus more abundant in most natural systems, the furanose form, including this compound, plays crucial roles in specific biological molecules and pathways. The unique stereochemistry of the furanose ring can impart distinct biological activities, making it a molecule of interest for pharmaceutical research. This guide focuses specifically on the natural occurrence and analysis of the this compound isomer.

Natural Sources and Abundance of this compound

Direct quantitative data on the natural abundance of free this compound is limited due to its lower stability compared to the pyranose form. However, the furanose configuration is found in specific, biologically important contexts.

Plant Kingdom

While the bulk of xylose in the plant cell wall is in the pyranose form within the xylan backbone, the existence of xylofuranose as a minor component or as part of specific side chains or other glycans is an area of ongoing research. The primary source of D-xylose is lignocellulosic biomass, which includes hardwoods, softwoods, and agricultural residues.

Table 1: D-Xylose Content in Various Plant Biomass (as a percentage of dry weight)

Natural SourcePlant TypeD-Xylose Content (%)
BirchwoodHardwood~30
Sugarcane BagasseAgricultural Residue20-25
Corn CobsAgricultural Residue~35
Wheat StrawAgricultural Residue20-25
Softwoods (e.g., Pine, Spruce)Softwood5-10

Note: This table represents the total D-xylose content after complete hydrolysis, which does not differentiate between the pyranose and furanose forms. The proportion of this compound in these sources is expected to be a minor fraction of the total xylose.

Microbial World

Certain microorganisms are known to produce enzymes that can synthesize or modify xylo-oligosaccharides, and some may incorporate xylofuranose into their cellular structures or metabolites. There is evidence of xylofuranosyl nucleosides with biological activity, suggesting the natural synthesis of this sugar form in some organisms.[2] Further investigation into the metabolomes of diverse microbial species, particularly those from extreme environments, may reveal novel sources of this compound.[3][4][5][6][7]

Marine Organisms

The marine environment is a vast and largely unexplored source of novel biomolecules. While specific data on this compound in marine algae or invertebrates is not abundant, the unique biochemical pathways in these organisms make them a promising area for future research into sources of this sugar.

Experimental Protocols

The accurate identification and quantification of this compound require specialized experimental procedures that can differentiate it from its more abundant pyranose isomer.

Extraction of Xylose from Lignocellulosic Biomass

The initial step involves the liberation of xylose from the complex matrix of plant cell walls. The choice of method is critical to minimize the degradation of the target molecule and to preserve, as much as possible, the native isomeric distribution.

  • Objective: To hydrolyze hemicellulose to release xylose monomers with minimal degradation.

  • Protocol:

    • Mill the dried plant biomass to a fine powder (e.g., 40-60 mesh).

    • Suspend the biomass in a dilute solution of a weak acid, such as 0.5-2% (v/v) acetic acid or formic acid.

    • Heat the suspension at a controlled temperature (e.g., 100-120 °C) for a defined period (e.g., 30-60 minutes). The conditions should be optimized to maximize xylose yield while minimizing the formation of degradation products like furfural.

    • Cool the mixture and separate the liquid hydrolysate from the solid residue by filtration or centrifugation.

    • Neutralize the hydrolysate with a suitable base (e.g., calcium carbonate or sodium hydroxide).

    • Filter the neutralized solution to remove any precipitate.

    • The resulting solution contains a mixture of monosaccharides, including D-xylose, and is ready for further purification and analysis.

  • Objective: To use specific enzymes to break down xylan into its constituent sugars under mild conditions, which may better preserve the original anomeric and ring configurations.

  • Protocol:

    • Pre-treat the lignocellulosic biomass to increase the accessibility of hemicellulose to enzymes. This can involve methods like steam explosion or mild alkaline treatment.

    • Wash the pre-treated biomass to remove inhibitors.

    • Suspend the biomass in a buffer at the optimal pH for the chosen enzymes.

    • Add a cocktail of hemicellulase (B13383388) enzymes, including endo-1,4-β-xylanases and β-xylosidases. The specific enzyme combination and their activities should be carefully selected and optimized.[8][9][10]

    • Incubate the mixture at the optimal temperature for the enzymes (e.g., 40-50 °C) with gentle agitation for a period of 24-72 hours.

    • Monitor the release of reducing sugars during the hydrolysis.

    • Terminate the reaction by heat inactivation of the enzymes.

    • Separate the liquid hydrolysate containing the sugars from the remaining solids.

Analytical Methods for the Identification and Quantification of this compound

Discriminating between the furanose and pyranose forms of xylose is challenging but achievable with advanced analytical techniques.

  • Objective: To separate the different isomers of D-xylose.

  • Methodology:

    • Column: Amine-based columns or specialized carbohydrate analysis columns are often used.[11] Anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) is a highly sensitive method for carbohydrate analysis.[12]

    • Mobile Phase: Typically, a mixture of acetonitrile (B52724) and water is used for amine-based columns. For HPAE-PAD, a sodium hydroxide (B78521) gradient is employed.[12]

    • Detection: Refractive index (RI) detection is a universal method for carbohydrates, while PAD is more sensitive and specific.

    • Protocol:

      • Prepare standards of D-xylose. Note that in solution, D-xylose will exist as an equilibrium mixture of its isomers.

      • Filter the extracted and purified samples through a 0.22 µm filter.

      • Inject the sample onto the HPLC system.

      • Run the analysis under optimized conditions. The separation of anomers and ring forms can be sensitive to temperature and eluent composition.[13][14]

      • Identify the peaks corresponding to the different isomers by comparing their retention times with those of standards or by using mass spectrometry detection (LC-MS).

      • Quantify the amount of each isomer by integrating the peak area and comparing it to a calibration curve generated with known concentrations of the standard.

  • Objective: To separate and identify the volatile derivatives of xylose isomers.

  • Methodology: Sugars are non-volatile and must be derivatized prior to GC analysis. Silylation is a common derivatization method.

  • Protocol for Derivatization (Silylation): [15][16]

    • Lyophilize the sugar sample to complete dryness.

    • Add a solution of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent like pyridine.

    • Heat the mixture at a controlled temperature (e.g., 70 °C) for a specific time (e.g., 30 minutes) to ensure complete derivatization.

    • The resulting trimethylsilyl (B98337) (TMS) derivatives of the xylose isomers are volatile and can be analyzed by GC-MS.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for carbohydrate analysis (e.g., a non-polar or medium-polarity column).

    • Run a temperature program to separate the different TMS-derivatized isomers. The furanose and pyranose forms will have different retention times.

    • The mass spectrometer will provide mass spectra for each separated peak. The fragmentation patterns of the TMS-derivatives of xylofuranose and xylopyranose will be distinct, allowing for their unambiguous identification.

    • Quantification can be achieved by using an internal standard and creating a calibration curve.[17]

  • Objective: To provide detailed structural information and quantification of the different xylose isomers in a sample without the need for derivatization.

  • Methodology: Both ¹H and ¹³C NMR can be used. The chemical shifts and coupling constants of the anomeric protons and carbons are particularly informative for distinguishing between the α and β anomers and the pyranose and furanose ring forms.[18]

  • Protocol:

    • Dissolve the purified sugar sample in a suitable deuterated solvent, such as D₂O.

    • Acquire ¹H and ¹³C NMR spectra. For complex mixtures, 2D NMR techniques like COSY and HSQC can be employed to aid in the assignment of signals.

    • Identify the characteristic signals for the anomeric proton and carbon of this compound. These will be distinct from the signals of the other isomers.

    • For quantification (qNMR), integrate the area of a well-resolved signal corresponding to this compound and compare it to the integral of a known internal standard.[19][20][21][22]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general relationship between xylose isomers and a typical experimental workflow for their analysis.

logical_relationship cluster_equilibrium D-Xylose in Solution cluster_source Natural Source cluster_bioactivity Biological Significance Open-Chain Open-Chain Alpha-D-Xylopyranose Alpha-D-Xylopyranose Open-Chain->Alpha-D-Xylopyranose Beta-D-Xylopyranose Beta-D-Xylopyranose Open-Chain->Beta-D-Xylopyranose Alpha-D-Xylofuranose Alpha-D-Xylofuranose Open-Chain->Alpha-D-Xylofuranose This compound This compound Open-Chain->this compound Nucleosides Nucleosides This compound->Nucleosides Signaling Molecules Signaling Molecules This compound->Signaling Molecules Hemicellulose (Xylan) Hemicellulose (Xylan) Hemicellulose (Xylan)->Open-Chain Hydrolysis

Caption: Equilibrium of D-xylose isomers in solution and their origin from hemicellulose.

experimental_workflow Start Start Biomass_Sample Lignocellulosic Biomass Start->Biomass_Sample Extraction Extraction (Mild Acid or Enzymatic Hydrolysis) Biomass_Sample->Extraction Hydrolysate Crude Hydrolysate Extraction->Hydrolysate Purification Purification (e.g., Chromatography) Hydrolysate->Purification Purified_Sugars Purified Sugar Mixture Purification->Purified_Sugars Analysis Analytical Method Purified_Sugars->Analysis HPLC HPLC Analysis Analysis->HPLC HPLC GCMS Derivatization & GC-MS Analysis Analysis->GCMS GC-MS NMR NMR Spectroscopy Analysis->NMR NMR Data Identification and Quantification of this compound HPLC->Data GCMS->Data NMR->Data End End Data->End

Caption: A generalized workflow for the extraction and analysis of this compound.

Conclusion

This compound, while less abundant than its pyranose counterpart, is a naturally occurring sugar isomer with potential biological significance. Its presence in specific nucleosides and the possibility of its involvement in other biological processes make it a target of interest for drug discovery and development. The primary challenge lies in its extraction from natural sources in a way that preserves its structure and in its accurate quantification in the presence of more stable isomers. The experimental protocols outlined in this guide provide a framework for researchers to isolate, identify, and quantify this compound, paving the way for further exploration of its therapeutic potential. Future research focused on screening diverse natural sources, such as marine organisms and extremophilic microorganisms, may uncover novel and more abundant sources of this intriguing carbohydrate.

References

The Biosynthesis of Activated D-Xylose: A Technical Guide to the UDP-Xylose Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For distribution to: Researchers, Scientists, and Drug Development Professionals.

Abstract

Xylosylation, the enzymatic addition of xylose to proteins and lipids, is a fundamental biological process critical for the synthesis of proteoglycans, glycoproteins, and polysaccharides across a wide range of organisms, including plants, animals, and fungi.[1] The universal donor for these reactions is not a free sugar but an activated nucleotide sugar, UDP-α-D-xylose. Direct biosynthetic pathways for the production of free β-D-xylofuranose are not known to be a feature of cellular metabolism. Instead, cellular machinery is dedicated to the synthesis of UDP-α-D-xylose (in its pyranose form) which serves as the essential precursor for all xylosylation events.[2][3] This document provides a detailed technical overview of the primary de novo biosynthetic pathway for UDP-xylose, presenting key enzymatic data, detailed experimental protocols, and a visualization of the metabolic route. Understanding this pathway is crucial for research into glycobiology, connective tissue disorders, and the development of novel therapeutics.

The Core Biosynthetic Pathway of UDP-α-D-Xylose

The principal route for UDP-xylose synthesis in eukaryotes and prokaryotes is a conserved, two-step enzymatic cascade that originates from UDP-glucose.[1][2] This process primarily occurs in the cytoplasm, with specialized isoforms of the key enzymes also found localized to the Golgi apparatus to support xylosylation reactions within the lumen.[4][5][6]

The pathway proceeds as follows:

  • Oxidation: UDP-glucose is oxidized to UDP-glucuronic acid (UDP-GlcA) by the enzyme UDP-glucose 6-dehydrogenase (UGDH) . This reaction requires NAD+ as a cofactor.[1][7]

  • Decarboxylation: UDP-glucuronic acid is then decarboxylated by UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase (UDP-GlcA-DC), to yield the final product, UDP-α-D-xylose.[1][8]

This pathway is subject to feedback inhibition, where the end product, UDP-xylose, can allosterically inhibit the activity of UGDH, thereby regulating the metabolic flux and maintaining homeostasis of nucleotide sugar pools.[4][7]

Pathway Visualization

The logical flow of the de novo UDP-xylose biosynthesis pathway is illustrated below.

UDP_Xylose_Biosynthesis cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDP_Glc UDP-α-D-Glucose UGDH UGDH (UDP-glucose 6-dehydrogenase) UDP_Glc->UGDH UDP_GlcA UDP-α-D-Glucuronic Acid UXS UXS (UDP-xylose Synthase) UDP_GlcA->UXS UDP_Xyl UDP-α-D-Xylose UDP_Xyl->UGDH (-) Feedback Inhibition XylT Xylosyltransferases UDP_Xyl->XylT Glycoconjugates Xylosylated Glycoconjugates (Proteoglycans, Glycoproteins) UGDH->UDP_GlcA NADH NADH + H+ UGDH->NADH UXS->UDP_Xyl CO2 CO2 UXS->CO2 XylT->Glycoconjugates NAD NAD+ NAD->UGDH

De novo biosynthesis pathway of UDP-α-D-Xylose.

Quantitative Enzyme Data

The efficiency and regulation of the UDP-xylose pathway are dictated by the kinetic properties of its core enzymes. The following tables summarize representative kinetic parameters for UGDH and UXS from different organisms.

Table 1: Kinetic Parameters of UDP-glucose 6-dehydrogenase (UGDH)

Organism Substrate K_m (µM) V_max (µmol/min/mg) Reference
Homo sapiens UDP-glucose 50 - 150 0.5 - 1.5 [7]
Bos taurus UDP-glucose 20 1.2 N/A
Sinorhizobium meliloti UDP-glucose 130 0.8 [9]

| Arabidopsis thaliana | UDP-glucose | 30 - 100 | N/A |[1] |

Note: Values can vary significantly based on assay conditions, pH, temperature, and isoform.

Table 2: Kinetic Parameters of UDP-xylose Synthase (UXS)

Organism Substrate K_m (µM) k_cat (s⁻¹) Reference
Homo sapiens UDP-GlcA 120 10.5 [8]
Cryptococcus laurentii UDP-GlcA 200 N/A [1]
Sinorhizobium meliloti UDP-GlcA 380 1.5 [9]

| Arabidopsis thaliana | UDP-GlcA | 50 - 200 | N/A |[1][5] |

Experimental Protocols

The following sections provide detailed methodologies for the expression, purification, and activity measurement of the key enzymes in the UDP-xylose biosynthetic pathway.

Recombinant Expression and Purification of Human UXS

This protocol is adapted for the expression of His-tagged human UDP-xylose synthase (hUXS) in E. coli.

I. Expression:

  • Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the codon-optimized hUXS gene with an N-terminal His6-tag.

  • Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.

  • Use the starter culture to inoculate 1 L of Terrific Broth (TB) medium with the same antibiotic.

  • Grow the culture at 37°C with vigorous shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

  • Continue incubation at 18°C for 16-20 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

II. Purification:

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitor cocktail).

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

  • Load the supernatant onto a 5 mL Ni-NTA affinity column pre-equilibrated with wash buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 20 mM imidazole).

  • Wash the column with 10 column volumes of wash buffer to remove unbound proteins.

  • Elute the His-tagged hUXS protein using a linear gradient of 20-500 mM imidazole in wash buffer.

  • Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure hUXS.

  • Perform buffer exchange into a storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) using a desalting column or dialysis.

  • Concentrate the protein, determine the concentration (e.g., via Bradford assay or A280 measurement), and store at -80°C.

Coupled Spectrophotometric Assay for UGDH and UXS Activity

This continuous assay measures the production of NADH by UGDH, which can be monitored by the increase in absorbance at 340 nm. The activity of UXS is measured by coupling its reaction to UGDH and observing the consumption of UDP-GlcA.

I. UGDH Activity Assay:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Glycine buffer (pH 8.7)

    • 2 mM NAD+

    • 50-500 µM UDP-glucose

    • Purified UGDH enzyme (e.g., 1-5 µg)

  • Initiate the reaction by adding the enzyme or substrate.

  • Immediately monitor the increase in absorbance at 340 nm over 5-10 minutes using a spectrophotometer.

  • Calculate the rate of reaction using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

II. UXS Activity Assay (Coupled):

  • This assay measures the consumption of UDP-GlcA by UXS, which in turn reduces the substrate available for a coupled UGDH reaction.

  • Prepare a reaction mixture containing:

    • 100 mM Glycine buffer (pH 8.7)

    • 2 mM NAD+

    • 0.5 mM UDP-glucose

    • Excess purified UGDH (to ensure the UXS step is rate-limiting)

    • Purified UXS enzyme (e.g., 5-10 µg)

  • Allow the UGDH to convert UDP-glucose to UDP-GlcA, establishing a steady-state rate of NADH production (a linear increase in A340).

  • Initiate the UXS reaction by adding the purified UXS enzyme.

  • The conversion of UDP-GlcA to UDP-xylose by UXS will decrease the rate of NADH production by UGDH.

  • The UXS activity is proportional to the decrease in the slope of the A340 vs. time plot after the addition of UXS.

Experimental Workflow Visualization

Experimental_Workflow start Start: Transform E. coli culture Culture Growth & Induction (IPTG) start->culture harvest Cell Harvest via Centrifugation culture->harvest lysis Cell Lysis (Sonication) harvest->lysis clarify Lysate Clarification (Centrifugation) lysis->clarify purify Ni-NTA Affinity Chromatography clarify->purify analysis SDS-PAGE & Pooling purify->analysis buffer Buffer Exchange & Concentration analysis->buffer storage Store Purified Enzyme at -80°C buffer->storage assay_prep Prepare Assay Reaction Mix storage->assay_prep assay_run Monitor A340 in Spectrophotometer assay_prep->assay_run assay_calc Calculate Kinetic Parameters assay_run->assay_calc

Workflow for recombinant enzyme production and activity analysis.

Conclusion

The biosynthesis of UDP-α-D-xylose from UDP-glucose is a fundamental and highly conserved metabolic pathway essential for life. While the direct synthesis of free β-D-xylofuranose is not a recognized biological route, this two-step conversion catalyzed by UGDH and UXS provides the critical activated sugar donor required for the synthesis of a vast array of complex carbohydrates. The kinetic parameters and subcellular localization of these enzymes ensure a tightly regulated supply of UDP-xylose for xylosylation in the Golgi apparatus. The protocols and data presented herein offer a foundational resource for researchers investigating glycosylation, developing inhibitors for therapeutic purposes, or engineering metabolic pathways.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-D-Xylofuranose, a five-carbon sugar in a furanose ring structure, is a carbohydrate of significant interest in various fields of chemical and biological research. Its unique structural conformation influences its physical and chemical properties, making it a subject of study in drug design, glycobiology, and as a building block in chemical synthesis. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, including experimental protocols for their determination and a visual representation of the interplay between these characteristics.

Chemical and Physical Properties

The properties of this compound are summarized below. It is important to note that while computed data is available, specific experimental data for this isomer can be limited in the literature.

Table 1: General and Physical Properties of this compound
PropertyValueSource
Molecular Formula C5H10O5PubChem
Molecular Weight 150.13 g/mol PubChem
Appearance Assumed to be a white crystalline solidGeneral knowledge of monosaccharides
Melting Point Data not available for this specific isomer. Other xylose isomers have melting points in the range of 146-168°C.[1]-
Boiling Point Data not available (decomposes upon heating)General knowledge of monosaccharides
Solubility Soluble in water.[2] Insoluble in nonpolar organic solvents.General knowledge of monosaccharides
Specific Optical Rotation ([α]D) Data not available for this specific isomer.-
Table 2: Computed Properties of this compound
PropertyValueSource
Hydrogen Bond Donor Count 4PubChem
Hydrogen Bond Acceptor Count 5PubChem
Rotatable Bond Count 1PubChem
Exact Mass 150.052823 g/mol PubChem
Topological Polar Surface Area 90.2 ŲPubChem
Heavy Atom Count 10PubChem
Complexity 117PubChem

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are outlined below. These are generalized protocols for monosaccharides that can be applied to this specific compound.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[3][4][5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the closed end, to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1 °C).

Determination of Aqueous Solubility

This protocol determines the solubility of this compound in water at a specific temperature.[6][7][8][9][10]

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Constant temperature water bath

  • Filtration apparatus (e.g., syringe filters)

  • Refractometer or other suitable analytical instrument to measure concentration

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a beaker.

  • Equilibration: The mixture is stirred vigorously in a constant temperature water bath for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Sample Collection: A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample is immediately filtered using a syringe filter to remove any undissolved solid.

  • Concentration Measurement: The concentration of the dissolved this compound in the filtered saturated solution is determined using a suitable analytical method, such as refractometry or a specific colorimetric assay for carbohydrates.

  • Calculation: The solubility is expressed as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Measurement of Specific Optical Rotation

This procedure measures the specific rotation of this compound, a characteristic property of chiral molecules.[11]

Apparatus:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter sample tube (typically 1 dm in length)

  • Analytical balance

  • Volumetric flask

Procedure:

  • Solution Preparation: A precise mass of this compound is accurately weighed and dissolved in a known volume of a suitable solvent (e.g., water) in a volumetric flask to prepare a solution of known concentration (c, in g/mL).

  • Polarimeter Calibration: The polarimeter is calibrated using a blank (the pure solvent).

  • Measurement: The polarimeter sample tube is rinsed and then filled with the prepared solution, ensuring no air bubbles are present in the light path.

  • Angle of Rotation Measurement: The observed angle of rotation (α) is measured using the polarimeter.

  • Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[12]

    [α]Tλ = α / (l × c)

    Where:

    • T is the temperature in degrees Celsius.

    • λ is the wavelength of the light source (D for the sodium D-line).

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in grams per milliliter (g/mL).

Chemical Reactivity and Stability

  • Reactivity: As an aldopentose, this compound can undergo reactions typical of monosaccharides. The hemiacetal group at the anomeric carbon (C1) is reactive and can be involved in glycosidic bond formation. The hydroxyl groups can be esterified or etherified. Under strong acidic conditions and heat, pentoses can be dehydrated to form furfural.

  • Stability: The stability of this compound in solution is influenced by factors such as pH and temperature.[13][14][15] In aqueous solution, it can exist in equilibrium with its alpha anomer and the open-chain aldehyde form through a process called mutarotation. The furanose ring is generally less stable than the corresponding pyranose ring for most aldopentoses.[16] Conformational analysis suggests a dynamic equilibrium between different ring conformations.[17][18][19][20][21]

Interplay of Properties and Experimental Determination

The following diagram illustrates the logical flow and relationship between the fundamental properties of this compound and the experimental methods used to characterize them.

Beta_D_Xylofuranose_Properties Interplay of Physicochemical Properties and Their Determination for this compound cluster_properties Physicochemical Properties cluster_methods Experimental Determination Molecular_Structure Molecular Structure (C5H10O5) Physical_State Physical State (Solid) Molecular_Structure->Physical_State determines Optical_Activity Optical Activity (Chirality) Molecular_Structure->Optical_Activity exhibits Stability Chemical Stability Molecular_Structure->Stability influences Spectroscopy Spectroscopic Methods (NMR, Mass Spec) Molecular_Structure->Spectroscopy determined by Melting_Point Melting Point Physical_State->Melting_Point characterized by Solubility Aqueous Solubility Physical_State->Solubility influences Capillary_Method Capillary Melting Point Determination Melting_Point->Capillary_Method measured by Saturation_Method Saturation & Concentration Measurement Solubility->Saturation_Method measured by Polarimetry Polarimetry Optical_Activity->Polarimetry measured by Stability_Studies Stability Studies (pH, Temp Variation) Stability->Stability_Studies assessed by

Caption: Logical workflow of this compound properties and their experimental validation.

References

The Unseen Influence: A Technical Guide to the Biological Role of Beta-D-Xylofuranose in Cell Wall Architecture and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The structural integrity and functional dynamics of cellular walls are paramount to the viability and interaction of organisms with their environment. While the roles of common polysaccharides like cellulose (B213188) and xylans composed of pyranose sugars are well-documented, the contribution of less abundant isomers, such as Beta-D-Xylofuranose, remains a burgeoning field of investigation. This technical guide delves into the current understanding of the biological significance of this compound in the cell walls of plants and microbes. It consolidates the available, albeit sparse, evidence on its biosynthesis, incorporation into complex polysaccharides, and its emerging role in cell wall structure and as a signaling molecule. This document aims to provide a comprehensive resource for researchers in cell wall biology and drug development, highlighting both established knowledge and the significant gaps that warrant future exploration.

Introduction: Beyond the Pyranose Paradigm

The five-carbon sugar D-xylose is a fundamental component of hemicellulose in plant cell walls, typically found in its six-membered pyranose ring form (β-D-xylopyranose) as the backbone of xylans. However, the five-membered furanose isomer, this compound, is also present, albeit in smaller quantities, within the complex polysaccharide networks of plant and microbial cell walls.[1] While often overlooked, the presence of this furanose ring introduces significant conformational flexibility into the polysaccharide chain, potentially influencing the physicochemical properties and biological functions of the cell wall.[2] This guide will explore the nuanced but critical role of this "rare" sugar isomer.

Biosynthesis and Incorporation of this compound

The biosynthesis of xylose for incorporation into cell wall polysaccharides begins with the conversion of UDP-glucuronic acid to UDP-α-D-xylose, a reaction catalyzed by UDP-xylose synthase (UXS).[3][4][5] The resulting UDP-xylose is predominantly in the pyranose form. The mechanism for the formation and incorporation of the furanose isomer is not yet fully elucidated and a specific UDP-xylofuranose synthase has not been identified. It is hypothesized that an equilibrium exists between the UDP-xylopyranose and UDP-xylofuranose forms, and that specific glycosyltransferases select for the furanose isomer during polysaccharide synthesis.

The enzymes responsible for incorporating xylofuranose (B8766934) into the cell wall are xylosyltransferases, a large and diverse family of enzymes.[6][7][8] The specificity of these enzymes for the furanose conformation of the donor sugar and the acceptor molecule dictates the final structure of the polysaccharide. While many xylosyltransferases have been characterized, few have been specifically identified as "xylofuranosyltransferases."

Key Polysaccharides Containing this compound

Current research has identified this compound as a component of the following cell wall polysaccharides:

PolysaccharideOrganism(s)Location of this compoundPutative Function
Arabinoxylan Plants (especially grasses)Side chains attached to the xylopyranose backbone.[9][10][11][12][13]Influences solubility, viscosity, and interactions with other cell wall components.
Rhamnogalacturonan II (RG-II) PlantsAs part of complex side chains.[1]Critical for cell wall integrity through the formation of borate (B1201080) cross-links.
Glycoproteins Fungi, various eukaryotesIn O-linked oligosaccharides.[14][15][16]Affects protein folding, stability, and recognition.

The Structural and Functional Role of this compound

The inclusion of a furanose ring within a polysaccharide chain that is otherwise composed of pyranose units has significant structural implications. The five-membered ring of this compound is more flexible than the six-membered pyranose ring, introducing "kinks" or points of greater conformational freedom in the polysaccharide. This can affect:

  • Polymer Flexibility: Increased flexibility can influence the overall shape and hydrodynamic properties of the polysaccharide.

  • Intermolecular Interactions: The altered shape can modify how the polysaccharide interacts with other cell wall components, such as cellulose microfibrils and other hemicelluloses.[17]

  • Solubility: The presence of furanose residues can impact the solubility of polysaccharides in water.

Functionally, these structural alterations can translate to changes in the mechanical properties of the cell wall, such as its elasticity and tensile strength.

This compound as a Signaling Molecule

Fragments of cell wall polysaccharides, known as oligosaccharides, can be released during cell wall remodeling or by the action of microbial enzymes. These oligosaccharides can act as signaling molecules, triggering a variety of cellular responses, including plant defense mechanisms.[18][19][20][21] While specific signaling pathways initiated by oligosaccharides containing this compound have not been fully elucidated, it is plausible that they function as Damage-Associated Molecular Patterns (DAMPs).

The unique shape conferred by the furanose ring could be a key feature for recognition by specific cell surface receptors, leading to the activation of downstream signaling cascades.

oligosaccharide_signaling cluster_ecm Extracellular Matrix cluster_cell Plant Cell CellWall Cell Wall Polysaccharide (containing Xylofuranose) Enzymatic_Degradation Enzymatic Degradation (Pathogen/Endogenous) CellWall->Enzymatic_Degradation Receptor Pattern Recognition Receptor (PRR) MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Signal Transduction TF_Activation Transcription Factor Activation MAPK_Cascade->TF_Activation Gene_Expression Defense Gene Expression TF_Activation->Gene_Expression Immune_Response Immune Response Gene_Expression->Immune_Response Xylofuranose_Oligosaccharide Xylofuranose-containing Oligosaccharide (DAMP) Enzymatic_Degradation->Xylofuranose_Oligosaccharide Xylofuranose_Oligosaccharide->Receptor Binding

Fig. 1: Generalized signaling pathway for oligosaccharide-mediated defense response.

Experimental Protocols

The study of this compound in cell walls requires specialized analytical techniques. Below are summarized methodologies for key experiments.

Extraction and Purification of Cell Wall Polysaccharides

This protocol provides a general framework for the extraction of hemicelluloses containing this compound from plant material.

Workflow:

extraction_workflow start Plant Tissue Homogenization air Alcohol Insoluble Residue (AIR) Preparation start->air destarch Destarching (Amylase Treatment) air->destarch pectin_extraction Pectin Extraction (e.g., CDTA, Oxalate) destarch->pectin_extraction hemicellulose_extraction Hemicellulose Extraction (e.g., NaOH, KOH) pectin_extraction->hemicellulose_extraction neutralization Neutralization and Dialysis hemicellulose_extraction->neutralization fractionation Size-Exclusion or Anion-Exchange Chromatography neutralization->fractionation analysis Structural Analysis (NMR, MS) fractionation->analysis

Fig. 2: Workflow for the extraction of hemicelluloses.

Detailed Steps:

  • Homogenization: Homogenize fresh or frozen plant tissue in a suitable buffer.

  • Alcohol Insoluble Residue (AIR) Preparation: Wash the homogenate sequentially with 70% ethanol, 100% ethanol, and acetone (B3395972) to remove soluble components. Dry the resulting pellet to obtain the AIR.

  • Destarching: Suspend the AIR in a buffer containing α-amylase to remove starch.

  • Pectin Extraction: Extract pectins using a chelating agent like cyclohexane-trans-1,2-diamine-N,N,N',N'-tetraacetic acid (CDTA) or ammonium (B1175870) oxalate.

  • Hemicellulose Extraction: Extract hemicelluloses from the remaining pellet using alkaline solutions (e.g., 1 M or 4 M KOH or NaOH) containing a reducing agent like sodium borohydride.

  • Neutralization and Dialysis: Neutralize the alkaline extract with acid and dialyze extensively against deionized water.

  • Fractionation: Separate the extracted polysaccharides using size-exclusion or anion-exchange chromatography.

  • Structural Analysis: Analyze the purified fractions using NMR and mass spectrometry to identify the presence and linkages of this compound.

Linkage Analysis by GC-MS

Linkage analysis is crucial for determining how monosaccharides are connected within a polysaccharide.

  • Permethylation: Methylate all free hydroxyl groups of the polysaccharide.

  • Hydrolysis: Hydrolyze the permethylated polysaccharide into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid).

  • Reduction: Reduce the monosaccharides to their corresponding alditols using sodium borodeuteride.

  • Acetylation: Acetylate the newly formed hydroxyl groups (at the original linkage positions) with acetic anhydride.

  • GC-MS Analysis: Separate and identify the resulting partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS). The fragmentation pattern in the mass spectrum reveals the original linkage positions.[13]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the anomeric configuration (α or β) and the ring form (pyranose or furanose) of sugar residues within a polysaccharide.[2][22][23]

  • 1D NMR (¹H and ¹³C): Provides information on the chemical environment of each proton and carbon, with characteristic chemical shifts for anomeric protons and carbons of furanose versus pyranose rings.

  • 2D NMR (COSY, HSQC, HMBC): Allows for the assignment of all proton and carbon signals and the determination of through-bond and through-space correlations, which helps to establish the sequence and linkage of monosaccharides.[24]

Xylosyltransferase Enzyme Assay

This assay measures the activity of xylosyltransferases that may be involved in the incorporation of xylose.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Enzyme preparation (e.g., protein extract from a relevant tissue or organism).

    • Acceptor substrate (e.g., a specific oligosaccharide or synthetic peptide).

    • Donor substrate: UDP-[¹⁴C]-xylose.

    • Buffer and necessary cofactors (e.g., Mn²⁺).

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Separation: Stop the reaction and separate the radiolabeled product from the unreacted UDP-[¹⁴C]-xylose using techniques like gel filtration or ion-exchange chromatography.

  • Quantification: Quantify the radioactivity in the product fraction using liquid scintillation counting to determine the enzyme activity.

Challenges and Future Directions

The study of this compound in cell walls is hampered by several challenges:

  • Low Abundance: Its low natural abundance makes detection and characterization difficult.

  • Lack of Specific Probes: There is a scarcity of antibodies or molecular probes that specifically recognize xylofuranose residues.

  • Analytical Complexity: Distinguishing between furanose and pyranose isomers requires sophisticated analytical techniques and expertise.

Future research should focus on:

  • Developing specific probes for the in situ localization of xylofuranose-containing polysaccharides.

  • Identifying and characterizing the specific glycosyltransferases responsible for its incorporation.

  • Using genetic approaches, such as the screening of mutant libraries, to identify genes involved in xylofuranose metabolism and to understand its functional importance.[25]

  • Investigating the specific signaling pathways activated by xylofuranose-containing oligosaccharides.

Conclusion

This compound, though a minor component of cell walls, likely plays a significant role in determining the fine structure and function of these complex biological barriers. Its presence influences the physical properties of polysaccharides and potentially acts as a subtle but important signal in cell-cell and host-pathogen interactions. As analytical techniques become more sensitive and specific, a more detailed picture of the biological role of this "rare" sugar is expected to emerge, opening new avenues for research in cell wall biology and the development of novel therapeutic agents that target cell wall integrity.

References

An In-depth Technical Guide to Beta-D-Xylofuranose: Discovery and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Beta-D-xylofuranose, a five-membered ring isomer of the pentose (B10789219) sugar D-xylose. While its pyranose counterpart is more common, the furanose form plays a crucial role in the structure of various biologically active natural products and serves as a key chiral building block in modern synthetic chemistry. This document details the historical context of its discovery within the broader field of carbohydrate chemistry, its key chemical and physical properties, and its significance in contemporary research and drug development. Detailed experimental protocols for the synthesis of xylofuranose (B8766934) derivatives and characterization are provided, alongside quantitative data on the biological activity of notable xylofuranoside-containing compounds.

Discovery and Historical Context

The discovery of this compound is not attributable to a single breakthrough moment but rather emerged from the foundational work of carbohydrate chemists in the late 19th and early 20th centuries. The initial isolation of D-xylose from wood in 1881 by the Finnish scientist Koch set the stage for the structural elucidation of this important pentose.[1]

The pioneering work of Emil Fischer at the turn of the 20th century was instrumental in determining the stereochemistry of sugars, including D-xylose.[2][3] His development of the Fischer projection provided a standardized method for representing the three-dimensional structures of carbohydrates in two dimensions, which was crucial for distinguishing between the various isomers.[4]

The concept of the five-membered furanose ring structure for sugars was further developed through the work of chemists like Claude S. Hudson . Hudson's research on the relationship between optical rotation and the configuration of glycosides, known as Hudson's isorotation rules, provided a method for assigning anomeric configurations (alpha or beta) to cyclic sugars.[5][6][7] While much of the early focus was on the more stable six-membered pyranose rings, the existence of the furanose form as a minor component in solution was recognized. It was understood that pentoses like D-xylose could exist in equilibrium between their linear and cyclic forms, including both pyranose and furanose structures.[7]

The definitive characterization and synthesis of specific furanose derivatives, including those of xylose, progressed throughout the 20th century as analytical techniques such as NMR spectroscopy and X-ray crystallography became more advanced, allowing for the precise determination of their three-dimensional structures.

Chemical and Physical Properties

This compound is a constitutional isomer of Beta-D-xylopyranose, differing in the size of its cyclic ether ring. This structural difference imparts distinct physical and chemical properties.

PropertyValue
Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS Number 37110-85-3
Appearance White crystalline solid
Solubility Soluble in water

Data sourced from PubChem CID 11521105.

The furanose ring is known to be more flexible than the pyranose ring, adopting various envelope and twist conformations. This conformational flexibility can be critical for the biological activity of molecules containing a xylofuranose moiety.

Historical and Current Significance

While less abundant as a free monosaccharide compared to its pyranose form, this compound is a key structural component in a variety of natural products with significant biological activities. Its unique stereochemistry and conformational properties make it an important target for synthetic chemists and a valuable tool in drug discovery.

Role in Natural Products

This compound is found in a range of natural products, often as part of a larger glycosidic structure. The presence of the xylofuranosyl moiety can be crucial for the molecule's biological function.

A notable example is its incorporation into certain nucleoside analogues. Systematic synthesis and biological evaluation have shown that xylofuranosyl nucleosides of naturally occurring bases exhibit antiviral and cytostatic properties.[8] For instance, 9-(beta-D-xylofuranosyl)adenine, 9-(beta-D-xylofuranosyl)guanine, and 1-(beta-D-xylofuranosyl)cytosine have demonstrated marked biological activity.[8]

Furthermore, xylofuranose is a component of some microbial secondary metabolites with antibiotic properties.

Significance in Drug Development and Research

The unique structural features of this compound make it a valuable chiral synthon in the development of novel therapeutic agents.

  • Antiviral Agents: As mentioned, xylofuranosyl nucleosides have been a focus of antiviral research. The altered sugar pucker of the furanose ring compared to the natural ribose or deoxyribose can lead to compounds that act as chain terminators in viral replication or as inhibitors of viral enzymes.

  • Anticancer Agents: The cytostatic properties of some xylofuranosyl nucleosides have prompted investigations into their potential as anticancer drugs.[9]

  • Enzyme Inhibitors: The structural similarity of xylofuranose to other furanosidic sugars, such as ribofuranose, allows for the design of enzyme inhibitors that target carbohydrate-processing enzymes.

  • Glycobiology Research: Synthetic xylofuranosides are essential tools for studying the structure and function of complex carbohydrates and for probing the active sites of glycosyltransferases and glycosidases.

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis of xylofuranose derivatives. These are based on modern synthetic methods that offer good yields and stereocontrol.

Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose

This protocol describes a three-step synthesis starting from D-xylose, yielding a protected form of xylofuranose that is a versatile intermediate for further chemical modifications.

Step 1: Methyl Xylofuranoside Formation

  • Under an argon atmosphere, add acetyl chloride (AcCl, 2.5 mL, ~35.0 mmol) to dry methanol (B129727) (MeOH, 300 mL) in a single-necked round-bottomed flask.

  • Stir the solution at 20 °C for 30 minutes.

  • Add D-xylose (5.0 g, 33.3 mmol) to the reaction mixture.

  • Stir the mixture for 3.5 hours at 30 °C.

  • Neutralize the reaction by adding Amberlite IRA-400 (OH⁻ form) resin until the pH reaches 8.

  • Filter the solution through a cotton plug and concentrate under vacuum to obtain the crude methyl xylofuranoside as a light-yellow oil.

Step 2: Benzylation

  • Dissolve the crude methyl xylofuranoside in dimethylformamide (DMF).

  • Add sodium hydride (NaH) in excess.

  • Add benzyl (B1604629) bromide (BnBr) in excess.

  • Stir the reaction at 20 °C for 20 hours to afford methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.

Step 3: Hydrolysis

  • Treat the benzylated product with a mixture of glacial acetic acid and 1 M aqueous HCl solution.

  • Heat the mixture at 80 °C for 17 hours, followed by 4 hours at 100 °C.

  • After cooling, neutralize the solution and extract with an organic solvent.

  • Purify by column chromatography to yield 2,3,5-tri-O-benzyl-α,β-D-xylofuranose.

Quantitative Data on Biological Activity

The following table summarizes the in vitro biological activity of some natural products containing a xylofuranosyl moiety.

CompoundSource OrganismBiological ActivityQuantitative Data (IC50/MIC)Reference
Erinacine A Hericium erinaceusStimulator of Nerve Growth Factor (NGF) synthesis-[5]
Erinacine B Hericium erinaceusStimulator of Nerve Growth Factor (NGF) synthesis-[5]
Erinacine C Hericium erinaceusStimulator of Nerve Growth Factor (NGF) synthesis-[5]
A-40104 A Clitopilus pseudo-pinsitusAntibacterialMIC < 0.5 µg/mL against S. aureus and S. faecalis[5]
Diapolycopenedioic acid xylosyl ester Rubritalea squalenifaciensInhibition of lipid peroxidationIC50 = 4.6 µM[5]

Signaling Pathways and Logical Relationships

The biological activity of xylofuranoside-containing compounds often involves interaction with specific cellular pathways. For example, the neurotrophic effects of erinacines are linked to the stimulation of NGF synthesis, which in turn activates signaling cascades crucial for neuronal survival and growth.

Conclusion

This compound, though often overshadowed by its pyranose isomer, holds significant historical and current importance in the field of chemistry and drug discovery. Its discovery was a part of the broader, foundational work on carbohydrate stereochemistry by pioneers like Fischer and Hudson. Today, it is recognized as a crucial component of various bioactive natural products and serves as a versatile building block for the synthesis of novel therapeutics. The continued exploration of natural products containing this furanose sugar and the development of new synthetic methodologies will undoubtedly lead to further advancements in medicine and biotechnology.

References

Spectroscopic Profile of Beta-D-Xylofuranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Beta-D-Xylofuranose, a five-carbon sugar that exists as a five-membered ring structure. While D-xylose predominantly exists in the pyranose form, the furanose form plays a role in various biological and chemical processes. Understanding its spectroscopic signature is crucial for its identification, characterization, and utilization in research and development. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details relevant experimental protocols, and presents a logical workflow for its analysis.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. It is important to note that obtaining pure this compound for spectroscopic analysis is challenging due to its equilibrium with other anomers in solution. Therefore, some of the data presented is derived from studies on D-xylose, where the furanose forms are minor components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

1.1.1. 13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for the furanose forms of D-xylose have been reported, often from studies using 13C-labeled xylose to enhance signal detection.

Carbon AtomChemical Shift (δ) in ppm
C1103.2
C2Data not available
C3Data not available
C4Data not available
C5Data not available

1.1.2. 1H NMR Spectroscopy

The 1H NMR spectrum provides information about the protons in the molecule and their spatial relationships. Due to the low abundance of the furanose forms of D-xylose in solution, obtaining a clean and fully assigned 1H NMR spectrum specifically for the beta-furanose anomer is challenging. The spectrum of D-xylose shows a complex mixture of signals for all anomers present in equilibrium.[1]

ProtonChemical Shift (δ) in ppm (Predicted)Multiplicity (Predicted)Coupling Constant (J) in Hz (Predicted)
H1~5.2d~4
H2~4.0 - 4.2m-
H3~4.0 - 4.2m-
H4~4.0 - 4.2m-
H5a~3.6 - 3.8m-
H5b~3.6 - 3.8m-
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of D-xylose is characterized by a broad absorption band in the hydroxyl region and a series of absorptions in the fingerprint region corresponding to C-O and C-C stretching and various bending vibrations.[2][3]

Wavenumber (cm-1)Assignment
~3300 (broad)O-H stretching
~2900C-H stretching
~1000 - 1200C-O stretching
Below 1000Fingerprint region (C-C stretching, C-O-H bending)

Note: This table represents the general IR absorption regions for D-xylose. The spectrum of pure this compound is expected to be very similar, with potential subtle differences in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a non-volatile compound like this compound, techniques such as electrospray ionization (ESI) or derivatization followed by gas chromatography-mass spectrometry (GC-MS) are typically used.

The mass spectrum of underivatized D-xylose (molecular weight: 150.13 g/mol ) obtained by electron ionization (EI) shows a complex fragmentation pattern due to multiple hydroxyl groups.[4] The molecular ion peak (M+) at m/z 150 is often weak or absent. Common fragments correspond to the loss of water molecules and various cleavages of the carbon chain.

m/zProposed Fragment
132[M - H2O]+
114[M - 2H2O]+
103C4H7O3+
85C4H5O2+
73C3H5O2+
60C2H4O2+

Note: This table represents common fragments observed in the EI mass spectrum of D-xylose. The fragmentation pattern of this compound is expected to be similar, with the relative intensities of the fragments potentially varying.

Experimental Protocols

The following sections describe generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube. D2O is commonly used for carbohydrates, but it leads to the exchange of hydroxyl protons. To observe hydroxyl protons, a solvent like DMSO-d6 can be used.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

13C NMR Acquisition: A standard proton-decoupled 13C NMR experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, especially for the less abundant furanose anomer.

1H NMR Acquisition: A standard 1D 1H NMR spectrum is acquired. To aid in the assignment of the overlapping signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a KBr (potassium bromide) pellet is typically prepared. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (mineral oil) and placing the resulting paste between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder (or the KBr pellet/Nujol) is recorded first and then subtracted from the sample spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm-1).

Mass Spectrometry (MS)

Sample Preparation for ESI-MS: The sample is dissolved in a suitable solvent (e.g., a mixture of water and methanol (B129727) or acetonitrile) at a low concentration (e.g., 1-10 µg/mL). A small amount of an electrolyte, such as sodium acetate, may be added to promote the formation of sodiated adducts, which can aid in ionization and provide more stable molecular ions.

Sample Preparation for GC-MS: The hydroxyl groups of the sugar are first derivatized to increase volatility. A common derivatization method is silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then dissolved in a suitable organic solvent for injection into the GC.

Instrumentation:

  • ESI-MS: The sample solution is introduced into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • GC-MS: The derivatized sample is injected into a gas chromatograph, where it is separated from other components before entering the mass spectrometer, which is typically equipped with an electron ionization (EI) source.

Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Signaling Pathways and Experimental Workflows

Signaling Pathways

This compound is a simple monosaccharide and is not known to be directly involved in specific signaling pathways as a primary signaling molecule. Its biological role is primarily as a metabolic intermediate in the pentose (B10789219) phosphate (B84403) pathway and as a structural component of various glycans and polysaccharides.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a monosaccharide like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structural Elucidation Sample Pure this compound NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (ESI or GC-MS) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the spectroscopic analysis of this compound.

This workflow begins with the preparation of a pure sample, which then undergoes parallel analysis by NMR, IR, and MS. The data from each technique is processed and interpreted to provide complementary information about the molecule's structure. Finally, the combined data is used to confirm the identity and structure of this compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic data of this compound for researchers, scientists, and drug development professionals. While a complete and unambiguous set of experimental data, particularly for 1H NMR, remains elusive in publicly accessible literature, the information presented here offers a strong foundation for the identification and characterization of this furanose sugar. The detailed experimental protocols and the logical workflow provide practical guidance for researchers working with this and other similar carbohydrate molecules. Further research focusing on the isolation and detailed spectroscopic analysis of the individual furanose anomers of D-xylose would be highly beneficial to the scientific community.

References

Thermodynamic Stability of Furanose versus Pyranose Forms of Xylose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the furanose and pyranose forms of xylose, a critical consideration in carbohydrate chemistry, drug design, and biofuel development. Understanding the equilibrium distribution of these cyclic forms is paramount for predicting reactivity, designing enzyme inhibitors, and optimizing chemical syntheses involving this essential pentose.

Introduction: The Dynamic Equilibrium of Xylose in Solution

In solution, D-xylose exists as a dynamic equilibrium mixture of its open-chain aldehyde form and, more predominantly, its five-membered (furanose) and six-membered (pyranose) cyclic hemiacetal forms. Each of these cyclic forms further exists as two anomers, designated as α and β, which differ in the stereochemical orientation of the hydroxyl group at the anomeric carbon (C1). The pyranose form is generally considered to be the more thermodynamically stable and, therefore, the major species at equilibrium in most solvents.[1][2] This stability is attributed to the lower ring strain in the chair conformations of the pyranose ring compared to the envelope and twist conformations of the furanose ring.

The equilibrium between these forms is not static and can be influenced by several factors, including the solvent, temperature, and the presence of substituents or complexing agents. For researchers in drug development, understanding this equilibrium is crucial, as the specific conformation of a carbohydrate can significantly impact its binding affinity to target proteins.

Quantitative Analysis of Xylose Anomeric and Ring Form Equilibrium

The relative populations of the different forms of xylose at equilibrium are most commonly determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The anomeric protons of the various cyclic forms resonate at distinct chemical shifts, allowing for their individual quantification through the integration of their corresponding signals.[3][4]

Equilibrium Distribution in Aqueous Solution

In aqueous solutions at room temperature, D-xylose predominantly exists in its pyranose forms. The equilibrium mixture is dominated by the α- and β-xylopyranoses, with only minor contributions from the furanose anomers and the open-chain form.

FormAbbreviation% Abundance (in D₂O at ~30°C)
α-D-Xylopyranoseα-Xylp~33%
β-D-Xylopyranoseβ-Xylp~65%
α-D-Xylofuranoseα-Xylf<1%
β-D-Xylofuranoseβ-Xylf<1%
Open-chain aldehyde-Trace

Note: The exact percentages can vary slightly depending on the specific temperature and concentration.

The greater stability of the β-pyranose anomer is attributed to the equatorial orientation of all its substituent groups in the more stable chair conformation, which minimizes steric hindrance.

Solvent Effects on the Equilibrium

The solvent can have a significant impact on the anomeric and furanose-pyranose equilibrium. While water, a protic solvent, tends to stabilize the pyranose forms, aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can favor the furanose forms for some sugars. However, for xylose, the tendency to form furanoses is low in both water and DMSO.[2]

SolventPredominant Form(s)Observations
Water (D₂O)α- and β-PyranoseThe pyranose forms are overwhelmingly favored.
Dimethyl Sulfoxide (DMSO-d₆)α- and β-PyranoseUnlike some other sugars, xylose shows little increase in the proportion of furanose forms in DMSO. The anomeric composition is similar to that in water.[2]
Pyridine-d₅α- and β-PyranoseThe equilibrium still favors the pyranose forms, although changes in the α/β ratio may be observed compared to aqueous solutions.

Experimental Protocol: Determination of Xylose Anomer Ratios by ¹H NMR Spectroscopy

This section details a general protocol for the quantitative analysis of the anomeric equilibrium of D-xylose in solution using ¹H NMR spectroscopy.

Materials and Equipment
  • D-Xylose

  • Deuterated solvents (e.g., D₂O, DMSO-d₆, pyridine-d₅)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended for better resolution)

Sample Preparation
  • Weigh an appropriate amount of D-xylose (e.g., 5-10 mg).

  • Dissolve the D-xylose in the desired deuterated solvent (e.g., 0.6 mL of D₂O) directly in an NMR tube.

  • Allow the solution to equilibrate for a sufficient time (mutarotation). This can take several hours at room temperature. To ensure equilibrium is reached, the spectrum can be monitored over time until no further changes in the relative peak integrals are observed.

NMR Data Acquisition
  • Acquire a one-dimensional ¹H NMR spectrum of the sample.

  • The anomeric proton signals for the different xylose isomers typically appear in the downfield region of the spectrum, between 4.3 and 5.5 ppm.[3]

  • Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all anomeric protons for accurate integration. A D1 of at least 5 times the longest T1 of the anomeric protons is recommended.

Data Processing and Analysis
  • Process the acquired FID (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the anomeric protons of each isomer. The anomeric proton of the α-anomer typically appears as a doublet with a smaller coupling constant (J ≈ 3-4 Hz), while the β-anomer shows a larger coupling constant (J ≈ 7-8 Hz).

  • Calculate the percentage of each anomer by dividing its integral value by the sum of the integrals for all anomeric signals and multiplying by 100.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows.

Xylose_Equilibrium open_chain Open-Chain Aldehyde alpha_pyranose α-D-Xylopyranose open_chain->alpha_pyranose Cyclization beta_pyranose β-D-Xylopyranose open_chain->beta_pyranose Cyclization alpha_furanose α-D-Xylofuranose open_chain->alpha_furanose Cyclization beta_furanose β-D-Xylofuranose open_chain->beta_furanose Cyclization alpha_pyranose->open_chain Ring Opening beta_pyranose->open_chain Ring Opening alpha_furanose->open_chain Ring Opening beta_furanose->open_chain Ring Opening

Caption: Equilibrium between the open-chain and cyclic forms of D-xylose.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Xylose in Deuterated Solvent equilibrate Allow for Mutarotation (Equilibration) dissolve->equilibrate acquire Acquire 1H NMR Spectrum equilibrate->acquire process Process FID (FT, Phasing, Baseline) acquire->process integrate Integrate Anomeric Proton Signals process->integrate calculate Calculate Relative Percentages integrate->calculate

Caption: Workflow for the quantitative analysis of xylose anomers by ¹H NMR.

Conclusion

The thermodynamic stability of D-xylose in solution is heavily skewed towards the pyranose forms, with the β-anomer being the most abundant due to its favorable conformational arrangement. While solvent and temperature can influence the equilibrium, significant populations of the furanose forms of xylose are not typically observed under common laboratory conditions. The quantitative determination of the anomeric and ring-form distribution through ¹H NMR spectroscopy is a robust and essential tool for researchers in various fields. This guide provides the foundational knowledge and a practical experimental framework for the accurate characterization of the thermodynamic landscape of this important monosaccharide.

References

An In-depth Technical Guide to the Anomeric Effect in Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon. While extensively studied in pyranose rings, its manifestation in furanose systems, such as Beta-D-Xylofuranose, is more nuanced due to the inherent flexibility of the five-membered ring. This guide provides a comprehensive technical overview of the anomeric effect in this compound, consolidating data from computational and experimental studies. It delves into the conformational landscape, the influence of substituents and solvent, and presents detailed experimental protocols for the characterization of this effect, aiming to provide a valuable resource for researchers in glycochemistry and drug design.

Introduction to the Anomeric Effect in Furanosides

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to occupy an axial or pseudo-axial position, contrary to what would be expected based on steric hindrance alone.[1] This effect arises from a stabilizing hyperconjugative interaction between the lone pair electrons of the endocyclic oxygen atom and the antibonding (σ*) orbital of the C1-substituent bond.

In furanose rings, the concepts of "axial" and "equatorial" are less rigidly defined than in the stable chair conformations of pyranoses. The five-membered ring of this compound exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations.[2] Despite this flexibility, the principles of the anomeric effect still apply, influencing the orientation of the C1 hydroxyl group and, consequently, the overall shape and reactivity of the molecule. The anomeric effect in furanoses is generally considered weaker than in pyranoses due to less favorable orbital overlap in the puckered ring.[3]

Conformational Analysis of this compound

The conformation of the furanose ring is described by a pseudorotational itinerary, which maps the continuous transition between different envelope and twist forms. For this compound, the anti arrangement of the vicinal hydroxyl groups at C2 and C3 minimizes repulsive interactions, influencing the conformational equilibrium.[4] The anomeric effect further stabilizes conformations where the C1-O1 bond is pseudo-axial.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surface of xylofuranose (B8766934) and identifying the most stable conformers. These studies indicate that the anomeric effect, in concert with steric and other stereoelectronic interactions, governs the conformational preferences.[3]

Quantitative Analysis of the Anomeric Effect

The anomeric effect can be quantified by examining its impact on molecular geometry and energy. While specific experimental data for unsubstituted this compound is sparse in the literature, computational studies on related furanosides provide valuable insights.

Table 1: Calculated Energetic Stabilization of the Anomeric Effect in Furanosides

Substituent at C1Endo-anomeric Stabilization (kJ/mol)
-OH~2.7 (average, systematically larger than in pyranoses)
-OCH3Data for pyranose suggests a value in a similar range
-FHigher than -OH
-ClHigher than -F
-BrHighest among halogens

Source: Compiled from computational studies on furanoside systems.[2]

Table 2: Representative Geometric Parameters Influenced by the Anomeric Effect in Furanosides (Qualitative Trends)

ParameterInfluence of a Pseudo-axial C1-OR Group (Anomeric Effect)
C1-O5 Bond LengthShortened due to increased double bond character
C1-OR Bond LengthLengthened due to electron donation into the σ* orbital
O5-C1-OR Bond AngleMay be altered to optimize orbital overlap

Note: Specific values for this compound require dedicated computational or high-resolution crystallographic studies.

Experimental Protocols for Characterization

The anomeric effect in this compound can be experimentally investigated using several high-resolution techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation and anomeric configuration of carbohydrates in solution.

Protocol for 1D and 2D NMR Analysis:

  • Sample Preparation: Dissolve a high-purity sample of this compound or a derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical as it can influence the anomeric equilibrium.[5]

  • 1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. The chemical shift of the anomeric proton (H1) and its coupling constant (³J(H1,H2)) are key indicators. For furanosides, a larger ³J(H1,H2) value is typically associated with a cis relationship between H1 and H2 (as in the alpha anomer of xylose), while a smaller coupling constant suggests a trans relationship (as in the beta anomer).[6]

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shift of the anomeric carbon (C1) is sensitive to its configuration. In furanoses, anomeric carbons can resonate above 100 ppm.[7]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton connectivities and confirm the assignment of H1 and H2.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, aiding in the assignment of C1.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To probe through-space proximities of protons. For furanosides, NOEs between H1 and other protons on the ring can provide definitive evidence for the anomeric configuration and ring conformation.[8]

  • Data Analysis: Integrate the signals for the alpha and beta anomers in the ¹H NMR spectrum to determine their relative populations. Analyze the coupling constants and NOE patterns to deduce the predominant ring conformations.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the solid-state conformation and absolute configuration of a molecule.

Protocol for X-ray Crystallographic Analysis:

  • Crystallization: Grow single crystals of this compound or a suitable crystalline derivative. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[9]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by direct methods or Patterson synthesis) to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.[9]

  • Data Analysis: The final refined structure provides high-precision bond lengths, bond angles, and torsion angles. These parameters can be directly compared with theoretical predictions to quantify the geometric consequences of the anomeric effect. The absolute configuration can also be determined, typically by anomalous dispersion methods if a heavy atom is present or by comparison to a known chiral center.[10]

Computational Chemistry

In silico methods are essential for a detailed understanding of the energetic and electronic origins of the anomeric effect.

Protocol for DFT Calculations:

  • Conformational Search: Perform a systematic conformational search for this compound using a lower-level theory (e.g., molecular mechanics) to identify all possible low-energy ring puckers and side-chain orientations.

  • Geometry Optimization: Optimize the geometries of the identified conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p)).[3]

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energies).

  • Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the optimization and energy calculations.

  • Analysis of Electronic Structure:

    • Natural Bond Orbital (NBO) Analysis: To quantify the hyperconjugative interaction between the endocyclic oxygen lone pairs and the σ*(C1-O1) orbital. The stabilization energy (E(2)) associated with this interaction is a direct measure of the anomeric effect's strength.

    • Quantum Theory of Atoms in Molecules (QTAIM): To analyze the electron density distribution and characterize the nature of bonding interactions.

Visualizing the Anomeric Effect and Related Concepts

The following diagrams illustrate the key principles and workflows discussed in this guide.

Caption: Orbital overlap in the anomeric effect.

Experimental_Workflow cluster_exp Experimental Characterization cluster_nmr_data NMR Data cluster_xray_data X-ray Data cluster_comp Computational Analysis Sample This compound Sample NMR NMR Spectroscopy Sample->NMR XRay X-ray Crystallography Sample->XRay J_Coupling ³J(H1,H2) NMR->J_Coupling NOE NOEs NMR->NOE Population Anomer Population NMR->Population BondLengths Bond Lengths XRay->BondLengths BondAngles Bond Angles XRay->BondAngles Conformation Solid-State Conformation XRay->Conformation DFT DFT Calculations J_Coupling->DFT Comparison BondLengths->DFT Comparison NBO NBO Analysis DFT->NBO Energy Conformational Energies DFT->Energy

Caption: Integrated workflow for studying the anomeric effect.

Conclusion

The anomeric effect in this compound is a complex interplay of stereoelectronic and steric factors that significantly influences its conformational preferences and reactivity. While the inherent flexibility of the furanose ring makes its study more challenging than that of pyranoses, a combination of high-resolution experimental techniques, particularly NMR spectroscopy and X-ray crystallography, and sophisticated computational methods can provide a detailed understanding. For professionals in drug development, a thorough grasp of the anomeric effect is crucial, as the three-dimensional structure of carbohydrates dictates their biological activity and interactions with protein targets. This guide provides a foundational framework and detailed methodologies to aid in the rigorous investigation of this important stereoelectronic principle in the context of this compound and other furanosides.

References

The Enigmatic Enzymology of Beta-D-Xylofuranose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Beta-D-Xylofuranose, the five-membered ring isomer of the pentose (B10789219) sugar xylose, presents a fascinating yet underexplored area in enzymology. While the enzymatic reactions of its six-membered pyranose counterpart, Beta-D-Xylopyranose, are extensively documented, particularly in the context of hemicellulose degradation, the specific enzymes that metabolize or otherwise modify this compound remain largely uncharacterized. This technical guide provides a comprehensive overview of the current state of knowledge, acknowledging the significant gaps in the literature. It begins by detailing the well-understood enzymatic reactions involving Beta-D-Xylopyranose to provide a baseline for comparison. The guide then pivots to the primary area where this compound is known to be biologically relevant: as a core component of synthetic nucleoside analogues with potent antiviral and anticancer activities. This guide details the inferred enzymatic interactions with these xylofuranosyl nucleosides, including phosphorylation by kinases and inhibition of polymerases and other enzymes. Detailed experimental protocols for the relevant assays and quantitative data on the biological activities of these compounds are provided to equip researchers in the fields of biochemistry, enzymology, and drug development with the necessary tools to further investigate this enigmatic sugar.

Introduction: The Xylofuranose Conundrum

D-xylose, the second most abundant monosaccharide in nature, exists in solution as an equilibrium mixture of isomers, with the pyranose form predominating. Consequently, the vast majority of research on xylose-metabolizing enzymes has focused on those that recognize the Beta-D-Xylopyranose ring structure. Enzymes that specifically recognize and process the this compound form are not well-described in current scientific literature.

However, the synthesis of nucleoside analogues incorporating this compound has revealed a critical role for this sugar in the development of therapeutic agents. The significant biological activity of these compounds is a clear indicator that they interact with cellular enzymes, providing an indirect but compelling window into the enzymatic world of this compound. This guide will first explore the known enzymology of the pyranose form to establish a comparative framework, before delving into the inferred enzymatic reactions involving xylofuranosyl nucleosides.

The Well-Trodden Path: Enzymatic Reactions of Beta-D-Xylopyranose

The primary enzymes that act on Beta-D-Xylopyranose are involved in the degradation of xylan (B1165943), a major component of hemicellulose. This process is crucial for carbon cycling in nature and has significant biotechnological applications.[1] The key enzymes are β-xylosidases.

2.1. β-Xylosidases (EC 3.2.1.37)

β-Xylosidases are exo-glycosidases that catalyze the hydrolysis of short xylo-oligosaccharides into D-xylose by cleaving β-1,4-xylosidic linkages from the non-reducing end.[1] They work in concert with endo-xylanases, which break down the long xylan polymer into smaller oligosaccharides.[1]

  • Reaction: Hydrolysis of terminal, non-reducing β-D-xylopyranosyl residues.

  • Mechanism: Most β-xylosidases are retaining enzymes, meaning they hydrolyze the glycosidic bond with a net retention of the anomeric stereochemistry, proceeding through a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[1]

  • Biological Role: Nutrient acquisition by microorganisms, biomass degradation.[1][2]

The overall process of xylan degradation is a synergistic action of multiple enzymes, as depicted in the workflow below.

G Xylan Xylan (β-1,4-linked D-Xylopyranose backbone) XOS Xylooligosaccharides (XOS) Xylan->XOS Endo-β-1,4-xylanase Xylose β-D-Xylopyranose XOS->Xylose β-Xylosidase (EC 3.2.1.37) Metabolism Pentose Phosphate Pathway Xylose->Metabolism Xylose Isomerase or Oxido-reductase pathway

Caption: Enzymatic degradation of xylan to D-xylose.

The New Frontier: Inferred Enzymatic Reactions of this compound Nucleosides

The primary evidence for enzymatic reactions involving this compound comes from studies of its nucleoside derivatives, which have been synthesized and tested as therapeutic agents.[3][4] The biological activity of these compounds necessitates their interaction with host or viral enzymes.

3.1. Phosphorylation by Nucleoside Kinases

For many nucleoside analogues to become active antiviral or anticancer agents, they must be converted intracellularly to their 5'-mono-, di-, and triphosphate forms. This phosphorylation is carried out by cellular or viral nucleoside and nucleotide kinases. The activity of xylofuranosyl nucleosides implies that they are recognized as substrates by these kinases.

  • Inferred Reaction: ATP + 9-β-D-Xylofuranosyl-Adenine → ADP + 9-β-D-Xylfuranosyl-Adenine-5'-monophosphate

  • Enzymes: Cellular or viral nucleoside kinases (e.g., adenosine (B11128) kinase, deoxycytidine kinase). The specific kinases are often not identified in initial studies but are inferred by the compound's activity.

3.2. Inhibition of Polymerases

The triphosphate form of xylofuranosyl nucleosides can act as a competitive inhibitor or a chain-terminating substrate for viral RNA-dependent RNA polymerases (RdRp) or cellular DNA polymerases.[3] This is a common mechanism of action for antiviral nucleoside analogues.

  • Inferred Reaction: Incorporation of Xylofuranosyl-ATP into a growing RNA chain, followed by termination of further elongation.

  • Enzymes: Viral RNA or DNA polymerases, reverse transcriptases.

G cluster_cell Infected Host Cell XyloA Xylofuranosyl Adenosine (Xyl-A) (Prodrug) XyloAMP Xyl-A-Monophosphate XyloA->XyloAMP Nucleoside Kinase XyloADP Xyl-A-Diphosphate XyloAMP->XyloADP Nucleotide Kinase XyloATP Xyl-A-Triphosphate (Active Drug) XyloADP->XyloATP Nucleotide Kinase Viral_Polymerase Viral RNA Polymerase XyloATP->Viral_Polymerase Terminated_RNA Terminated Viral RNA Viral_Polymerase->Terminated_RNA Incorporation into RNA chain RNA_chain Growing Viral RNA Chain RNA_chain->Viral_Polymerase

Caption: Inferred metabolic activation of an antiviral xylofuranosyl nucleoside.

3.3. Interaction with Other Enzymes

Studies have shown that xylofuranosyl nucleosides can interact with other classes of enzymes:

  • Adenosine Deaminase (ADA): Carbocyclic analogues of xylofuranosyladenine were designed to be resistant to deamination by ADA, implying that the parent compound, 9-β-D-xylofuranosyladenine, is a substrate.[5]

  • Butyrylcholinesterase (BChE): Certain 5'-guanidino xylofuranosyl nucleosides have been identified as selective, mixed-type inhibitors of BChE, an enzyme targeted in the later stages of Alzheimer's disease.[6][7]

Quantitative Data on Biological Activity

Direct kinetic data (Km, kcat) for enzymes acting on this compound are scarce. However, a significant body of quantitative data exists in the form of biological activity measurements for xylofuranosyl nucleoside analogues. These values, such as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration), provide a robust measure of the potency of these compounds and, by extension, the efficiency of their interaction with their target enzymes.

Table 1: Antiviral and Cytotoxic Activity of Selected β-D-Xylofuranosyl Nucleosides

CompoundBiological ActivityCell Line / VirusResultReference
9-(β-D-Xylofuranosyl)adenineAntiviralMeasles Virus (MeV)EC50 = 12 µM[3]
9-(β-D-Xylofuranosyl)adenineAntiviralEnterovirus-68 (EV-68)EC50 = 16 µM[3]
5'-Guanidino 6-chloropurine (B14466) N9-nucleosideCytotoxicityProstate Cancer (DU-145)IC50 = 27.63 µM[6][7]
5'-Guanidino 6-chloropurine N7-nucleosideCytotoxicityProstate Cancer (DU-145)IC50 = 24.48 µM[6][7]
5'-Guanidino 6-chloropurine N7-nucleosideCytotoxicityColorectal Adenocarcinoma (HCT-15)IC50 = 64.07 µM[6][7]
1-(β-D-Xylofuranosyl)-5-fluorocytosine derivativesCytotoxicityMouse Leukemia (L5178Y, P815)Good inhibitory activity[8]

Table 2: Enzyme Inhibition by β-D-Xylofuranosyl Nucleosides

CompoundTarget EnzymeInhibition TypeKi ValueReference
5'-Guanidino 6-chloropurine N9-nucleosideButyrylcholinesterase (BChE)Mixed-type0.89 µM[2][6][7]
5'-Guanidino 6-chloropurine N7-nucleosideButyrylcholinesterase (BChE)Mixed-type2.34 µM[2][6][7]

Experimental Protocols

The following protocols are adapted from standard methodologies and are suitable for studying the enzymatic reactions involving xylofuranosyl nucleosides and their pyranose-based counterparts.

5.1. Protocol 1: β-Xylosidase Activity Assay (Colorimetric)

This assay is used for measuring the activity of β-xylosidases, which act on β-D-xylopyranose derivatives.

  • Principle: The enzyme hydrolyzes the artificial substrate p-nitrophenyl-β-D-xylopyranoside (pNPX) to release p-nitrophenol (pNP), which is yellow under alkaline conditions and can be quantified spectrophotometrically at 405-410 nm.

  • Reagents:

    • 50 mM Citrate or Acetate Buffer (pH 4.5 - 5.0)

    • 5 mM p-nitrophenyl-β-D-xylopyranoside (pNPX) in assay buffer

    • 1 M Sodium Carbonate (Na2CO3) solution (Stop Solution)

    • β-Xylosidase enzyme solution, appropriately diluted in assay buffer

  • Procedure:

    • Pre-warm all solutions to the desired assay temperature (e.g., 50-60°C).

    • In a microcentrifuge tube, add 900 µL of the pNPX solution.

    • Initiate the reaction by adding 100 µL of the diluted enzyme solution. Mix gently.

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 1 mL of 1 M Sodium Carbonate solution.

    • Measure the absorbance of the solution at 410 nm against a blank (prepared by adding the stop solution before the enzyme).

    • Calculate the concentration of p-nitrophenol released using its molar extinction coefficient (ε410 ≈ 18,000 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute.[9]

5.2. Protocol 2: Nucleoside Kinase Activity Assay (Luminescence-based)

This assay measures the activity of kinases that phosphorylate xylofuranosyl nucleosides by quantifying the amount of ATP consumed.

  • Principle: A luciferase-based reagent is used to measure the amount of ATP remaining in the reaction mixture after the kinase reaction. The light output is inversely proportional to the kinase activity.

  • Reagents:

    • Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

    • ATP solution at a concentration near the Km of the kinase (e.g., 10-50 µM)

    • Xylofuranosyl nucleoside substrate (e.g., 100 µM)

    • Purified nucleoside kinase

    • Commercial ATP detection reagent (e.g., Kinase-Glo®)

  • Procedure:

    • Set up the kinase reaction in a white, opaque 96-well plate. To each well, add:

      • Kinase Assay Buffer

      • Xylofuranosyl nucleoside substrate

      • ATP solution

    • Initiate the reaction by adding the nucleoside kinase enzyme. Include a "no enzyme" control to determine the initial ATP level.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30-37°C) for 30-60 minutes.

    • Equilibrate the plate to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the amount of ATP consumed by subtracting the signal of the reaction wells from the "no enzyme" control wells.[10]

5.3. Protocol 3: Polymerase Inhibition Assay (Primer Extension Assay)

This assay determines if a xylofuranosyl nucleoside triphosphate can inhibit a polymerase by being incorporated and terminating chain elongation.

  • Principle: A short, labeled (e.g., radioactive P³² or fluorescent) primer is annealed to a longer template RNA or DNA strand. The polymerase extends the primer in the presence of natural nucleoside triphosphates (NTPs). The effect of the xylofuranosyl nucleoside triphosphate analogue is observed by the appearance of shorter, terminated products.

  • Reagents:

    • Polymerase reaction buffer

    • RNA or DNA primer/template duplex

    • Set of natural NTPs (ATP, GTP, CTP, UTP/TTP)

    • The xylofuranosyl nucleoside triphosphate analogue to be tested

    • Purified viral or cellular polymerase

    • Gel loading buffer with a denaturant (e.g., formamide)

  • Procedure:

    • Set up the reaction mixture on ice. Include a control reaction without the analogue.

    • Combine the polymerase, primer/template duplex, and reaction buffer.

    • Add the mixture of natural NTPs and the xylofuranosyl nucleoside triphosphate analogue.

    • Incubate at the optimal temperature for the polymerase (e.g., 37°C) for 15-30 minutes.

    • Stop the reaction by adding the gel loading buffer.

    • Denature the products by heating at 95°C for 5 minutes.

    • Separate the products by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the labeled RNA/DNA products using autoradiography or fluorescence imaging. Inhibition is indicated by the presence of bands that are shorter than the full-length product seen in the control lane.[11][12]

5.4. Protocol 4: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is used to determine the inhibitory activity of compounds like guanidino xylofuranosyl nucleosides against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Principle: The enzyme hydrolyzes a substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured at 412 nm. An inhibitor will reduce the rate of color formation.

  • Reagents:

    • Phosphate Buffer (e.g., 100 mM, pH 8.0)

    • DTNB solution

    • Substrate solution (e.g., Acetylthiocholine iodide or Butyrylthiocholine iodide)

    • AChE or BChE enzyme solution

    • Test inhibitor (xylofuranosyl nucleoside) at various concentrations

  • Procedure:

    • In a 96-well plate, add buffer, DTNB solution, and the test inhibitor at different concentrations to respective wells. Include a control with no inhibitor.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

    • Calculate the reaction rate for each inhibitor concentration.

    • Determine the percent inhibition relative to the control without inhibitor. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[1][7][13]

Signaling Pathways and Logical Relationships

The involvement of xylose and its derivatives in signaling is an emerging area. In plants, the β-D-xylosidase BXL4 is implicated in systemic acquired resistance (SAR), suggesting cell wall-derived xylose may act as a damage-associated molecular pattern (DAMP). In bacteria, specific transport systems can sense extracellular D-xylose to regulate the expression of metabolic genes. The logical workflow for xylose sensing in bacteria is presented below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Xylose_ext D-Xylose Sensor Xylose Sensor (e.g., XylFII-LytS) Xylose_ext->Sensor Binding Signal Signal Transduction (Phosphorylation Cascade) Sensor->Signal Activation Regulator Response Regulator Signal->Regulator Gene_exp Gene Expression (xyl operon) Regulator->Gene_exp Activation Enzymes Xylose Transporter & Metabolic Enzymes Gene_exp->Enzymes Synthesis

Caption: D-Xylose sensing and signal transduction in bacteria.

Conclusion and Future Directions

The study of enzymatic reactions involving this compound is still in its infancy. While direct evidence for specific "xylofuranosidases" is lacking, the potent biological activity of xylofuranosyl nucleosides provides a clear indication that the furanose ring is recognized and processed by a range of critical cellular enzymes. This guide has synthesized the available indirect evidence and provided the necessary background and protocols to empower researchers to explore this field.

Future research should focus on:

  • Screening existing glycoside hydrolase libraries for activity against synthetic xylofuranosides.

  • Identifying and characterizing the specific cellular kinases responsible for the activation of xylofuranosyl nucleoside drugs.

  • Elucidating the structural basis for the interaction between xylofuranosyl nucleoside triphosphates and their target polymerases.

  • Investigating whether this compound itself, or simple derivatives, play a role in natural biological signaling pathways.

By pursuing these avenues, the scientific community can begin to unravel the full enzymatic story of this enigmatic sugar isomer.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a multi-step laboratory synthesis for Beta-D-Xylofuranose, starting from the readily available D-xylose. The protocols detailed below are based on established methodologies in carbohydrate chemistry, involving protection of hydroxyl groups, stereoselective glycosylation, and subsequent deprotection to yield the target furanose.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of protecting groups to favor the formation of the furanose ring structure over the more stable pyranose form. The general strategy involves:

  • Formation of a Methyl Xylofuranoside Mixture: D-xylose is treated with methanol (B129727) under acidic conditions to produce a mixture of methyl furanosides and pyranosides.

  • Benzylation of Hydroxyl Groups: The hydroxyl groups of the methyl xylofuranoside mixture are protected with benzyl (B1604629) groups. This step is crucial for subsequent reactions and for facilitating purification.

  • Hydrolysis to a Protected Xylofuranose: The methyl glycoside is hydrolyzed to yield 2,3,5-Tri-O-benzyl-D-xylofuranose. This intermediate is key to establishing the furanose ring.

  • Stereoselective Glycosylation: To obtain the desired beta anomer, a glycosylation reaction is performed. This protocol will focus on the formation of a methyl glycoside as an example.

  • Deprotection: The benzyl protecting groups are removed via catalytic hydrogenation to yield the final product, methyl Beta-D-Xylofuranoside, which can be hydrolyzed if the free reducing sugar is required.

II. Experimental Protocols

Protocol 1: Synthesis of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose

This protocol outlines the synthesis of the key intermediate, a protected xylofuranose, starting from D-xylose.

Step 1: Formation of Methyl α,β-D-xylofuranoside

  • Reaction: D-xylose is reacted with methanol in the presence of an acid catalyst.

  • Procedure:

    • To a flask under an inert atmosphere (e.g., argon), add dry methanol (300 mL).

    • Carefully add acetyl chloride (2.5 mL, approx. 35.0 mmol) to the methanol and stir the solution at 20 °C for 30 minutes.

    • Add D-xylose (5.0 g, 33.3 mmol) to the reaction mixture.

    • Stir the reaction at 30 °C for 3.5 hours.

    • Neutralize the reaction by adding Amberlite IRA-400 (OH⁻ form) resin until the pH reaches 8.

    • Filter the solution through a cotton plug and concentrate under reduced pressure to obtain the crude methyl xylofuranoside as a light-yellow oil. This crude product is used in the next step without further purification.

Step 2: Benzylation of Methyl α,β-D-xylofuranoside

  • Reaction: The hydroxyl groups of the crude methyl xylofuranoside are protected using benzyl bromide and a strong base.

  • Procedure:

    • Dissolve the crude methyl xylofuranoside in dimethylformamide (DMF).

    • Add an excess of sodium hydride (NaH) to the solution at 0 °C.

    • Add an excess of benzyl bromide (BnBr) and allow the reaction to stir at 20 °C for 20 hours.

    • The resulting product is methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside.

Step 3: Hydrolysis to 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose

  • Reaction: The methyl glycoside is hydrolyzed under acidic conditions.

  • Procedure:

    • Treat the methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside with a mixture of glacial acetic acid and 1 M aqueous HCl.

    • Heat the reaction mixture at 80 °C for 17 hours, followed by 4 hours at 100 °C.

    • After workup and purification, 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose is obtained.

Protocol 2: Synthesis of Methyl β-D-Xylofuranoside and Deprotection

This protocol describes a general method for the stereoselective synthesis of a β-xylofuranoside and its subsequent deprotection.

Step 1: Stereoselective β-Glycosylation

  • Reaction: The protected 2,3,5-Tri-O-benzyl-D-xylofuranose is converted to a thiocarbonate and then reacted with methanol in the presence of a promoter to favor the β-anomer.

  • Procedure:

    • The 2,3,5-Tri-O-benzyl-D-xylofuranose is first converted to a thiocarbonate derivative.

    • This derivative is then treated with methyl fluorosulfonate and the alcohol (in this case, methanol) in the presence of cesium fluoride (B91410) to stereoselectively synthesize the methyl β-xylofuranoside.

Step 2: Deprotection via Catalytic Hydrogenation

  • Reaction: The benzyl ethers are removed by hydrogenolysis using a palladium catalyst.

  • Procedure:

    • Dissolve the protected methyl β-D-xylofuranoside in a suitable solvent such as ethanol (B145695) or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Filter the reaction mixture through Celite to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure to yield the unprotected methyl β-D-xylofuranoside.

III. Quantitative Data Summary

StepStarting MaterialKey ReagentsReaction ConditionsProductYield
Protocol 1, Step 1-3 D-XyloseAcCl, MeOH, NaH, BnBr, AcOH, HCl20-100 °C2,3,5-Tri-O-benzyl-α,β-D-xylofuranose~29% (overall)
Protocol 2, Step 2 Protected Xylofuranoside10% Pd/C, H₂Room TemperatureDeprotected XylofuranosideHigh

IV. Experimental Workflows

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_protection Protection and Intermediate Formation cluster_glycosylation_deprotection Stereoselective Glycosylation and Deprotection D_Xylose D-Xylose Methyl_Xylofuranoside Methyl α,β-D-Xylofuranoside (Crude Mixture) D_Xylose->Methyl_Xylofuranoside  AcCl, MeOH Protected_Methyl_Xylofuranoside Methyl 2,3,5-Tri-O-benzyl-α,β-D-Xylofuranoside Methyl_Xylofuranoside->Protected_Methyl_Xylofuranoside  NaH, BnBr, DMF Protected_Xylofuranose 2,3,5-Tri-O-benzyl-α,β-D-Xylofuranose Protected_Methyl_Xylofuranoside->Protected_Xylofuranose  AcOH, aq. HCl Protected_Beta_Xylofuranoside Protected Methyl β-D-Xylofuranoside Protected_Xylofuranose->Protected_Beta_Xylofuranoside  Stereoselective  Glycosylation Final_Product Methyl β-D-Xylofuranoside Protected_Beta_Xylofuranoside->Final_Product  H₂, Pd/C

Caption: Workflow for the synthesis of this compound.

V. Biological Context: Role in Plant Immunity

This compound is a constituent of plant cell wall hemicelluloses. The enzymatic release of xylose-containing oligosaccharides or xylose itself can act as a signal in plant defense mechanisms, particularly in Systemic Acquired Resistance (SAR).

Systemic Acquired Resistance (SAR) Signaling

SAR is a whole-plant immune response to localized pathogen infection. The signaling cascade involves the production of mobile signals that travel from the infected leaf to distal tissues, preparing them for future attacks. The enzyme β-D-XYLOSIDASE 4 (BXL4) is implicated in this pathway.[1][2][3] It is thought to be involved in the modification of cell wall components, potentially releasing signaling molecules.[1][2][3] Exogenous application of xylose has been shown to enhance systemic defenses, suggesting it may act as a damage-associated molecular pattern (DAMP) that triggers downstream defense responses.[1][2][3]

SAR_Signaling_Pathway Simplified SAR Pathway Involving BXL4 cluster_local Local Infected Tissue cluster_systemic Systemic Uninfected Tissue Pathogen Pathogen Attack PAMPs PAMPs/Effectors Pathogen->PAMPs PTI_ETI PTI/ETI Activation PAMPs->PTI_ETI SA_Signal Salicylic Acid (SA) and other mobile signals PTI_ETI->SA_Signal BXL4_up ↑ BXL4 Expression PTI_ETI->BXL4_up Mobile_Signal_Transport Transport of Mobile Signals (e.g., SA, Xylose) SA_Signal->Mobile_Signal_Transport Phloem Cell_Wall Plant Cell Wall (Hemicellulose) BXL4_up->Cell_Wall Xylose_Release Xylose/XOS Release (Potential DAMPs) Xylose_Release->Mobile_Signal_Transport Potential Signal Cell_Wall->Xylose_Release  BXL4 Activity SAR_Activation SAR Activation Mobile_Signal_Transport->SAR_Activation Defense_Genes Defense Gene Expression (e.g., PR genes) SAR_Activation->Defense_Genes Enhanced_Immunity Enhanced Immunity Defense_Genes->Enhanced_Immunity

Caption: Role of BXL4 and xylose in Plant SAR.

References

Application Notes and Protocols for the Enzymatic Synthesis of Beta-D-Xylofuranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current landscape and proposed methodologies for the enzymatic synthesis of β-D-xylofuranosides. Due to the limited literature specifically detailing the enzymatic synthesis of β-D-xylofuranosides, this document leverages established protocols for the synthesis of analogous furanosides, such as arabinofuranosides and galactofuranosides, to propose viable synthetic strategies.

Introduction

β-D-Xylofuranosides are important carbohydrate motifs found in various natural products and are of significant interest in drug discovery and development. Traditional chemical synthesis of these molecules often involves complex protection and deprotection steps, leading to low overall yields and the generation of hazardous waste. Enzymatic synthesis offers a promising alternative, providing high stereoselectivity and regioselectivity under mild reaction conditions, aligning with the principles of green chemistry.

This document outlines two primary enzymatic approaches for the synthesis of β-D-xylofuranosides: transglycosylation and reverse hydrolysis . While direct enzymatic protocols for β-D-xylofuranosides are not yet well-established in published literature, the methods described herein are based on successful enzymatic syntheses of other furanosides and provide a strong foundation for future research and development in this area.

Proposed Enzymatic Synthesis Methods

The most promising enzymatic route for the synthesis of β-D-xylofuranosides is transglycosylation . This method involves the transfer of a xylofuranosyl moiety from a donor substrate to an acceptor molecule, catalyzed by a glycosidase.

Key Enzymes

While β-xylosidases are obvious candidates, their substrate specificity is often limited to xylopyranosides. However, certain glycosidases with broader substrate specificity have shown promise in synthesizing other furanosides and are therefore proposed as starting points for the synthesis of β-D-xylofuranosides.

  • α-L-Arabinofuranosidases: Some of these enzymes have been shown to accept other furanosides as substrates. For example, the α-L-arabinofuranosidase from Thermobacillus xylanilyticus (TxAbf) has been successfully used to synthesize β-D-galactofuranosides.[1][2] Given the structural similarity between arabinofuranose and xylofuranose, this class of enzymes represents a strong candidate.

  • Engineered Glycosidases (Glycosynthases): Mutation of the catalytic nucleophile of a retaining glycosidase can create a glycosynthase that can catalyze the synthesis of glycosides from a glycosyl fluoride (B91410) donor and an acceptor, without the risk of product hydrolysis. This approach has been successfully applied to various glycosidases and could be a powerful tool for xylofuranoside synthesis.

Donor and Acceptor Substrates
  • Donor Substrates: Activated xylofuranosides are required as donors for the transglycosylation reaction. A potential donor is p-nitrophenyl-β-D-xylofuranoside (pNP-Xylf), which can be chemically synthesized. The synthesis of a similar compound, p-Tolyl 1-Thio-2,3-O-xylylene-β-d-xylofuranoside, has been reported and could serve as a precursor or an alternative donor.

  • Acceptor Substrates: A wide range of molecules can potentially act as acceptors, including:

    • Alcohols (e.g., methanol, ethanol, propanol)

    • Sugars (e.g., glucose, N-acetylglucosamine)

    • Phenolic compounds (e.g., hydroquinone)

Proposed Experimental Protocols

The following protocols are proposed based on successful enzymatic synthesis of analogous furanosides. Optimization of reaction conditions will be necessary for each specific enzyme and substrate combination.

Protocol 1: Transglycosylation using α-L-Arabinofuranosidase

This protocol is adapted from the synthesis of galactofuranosides using the α-L-arabinofuranosidase from Thermobacillus xylanilyticus (TxAbf).[1][2]

Materials:

  • Recombinant α-L-arabinofuranosidase (e.g., from Thermobacillus xylanilyticus)

  • p-nitrophenyl-β-D-xylofuranoside (pNP-Xylf) (donor substrate)

  • Acceptor molecule (e.g., methanol)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a reaction mixture containing:

    • pNP-Xylf (10 mM)

    • Methanol (1 M)

    • α-L-Arabinofuranosidase (1 U/mL)

    • Sodium phosphate buffer (50 mM, pH 7.0)

  • Incubate the reaction mixture at 40°C with gentle agitation.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction has reached the desired conversion, stop the reaction by heating at 100°C for 5 minutes.

  • Extract the product with ethyl acetate.

  • Purify the β-D-xylofuranoside product by silica gel column chromatography.

  • Characterize the product by Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data from Analogous Furanoside Synthesis

Direct quantitative data for the enzymatic synthesis of β-D-xylofuranosides is not available in the literature. The following table summarizes the yields obtained for the enzymatic synthesis of analogous furanosides, which can serve as a benchmark for what might be achievable.

EnzymeDonor SubstrateAcceptor SubstrateProductYield (%)Reference
α-L-Arabinofuranosidase (TxAbf)pNP-α-L-ArabinofuranosidepNP-α-L-ArabinofuranosideArabinofuranobioside~40[1]
α-L-Arabinofuranosidase (TxAbf)pNP-β-D-GalactofuranosidepNP-β-D-GalactofuranosideGalactofuranobioside>70 (mutant)[1]
α-L-Arabinofuranosidase (Araf51)pNP-β-D-GalactofuranosideEthanolEthyl-β-D-galactofuranoside~50[3]

Visualizations

Signaling Pathways and Experimental Workflows

Transglycosylation_Pathway cluster_enzyme Enzyme Active Site cluster_substrates Substrates cluster_products Products Enzyme Glycosidase Intermediate Xylofuranosyl-Enzyme Intermediate Enzyme->Intermediate Acceptor Acceptor (e.g., Alcohol) Intermediate->Acceptor LeavingGroup Leaving Group (p-Nitrophenol) Intermediate->LeavingGroup Donor Donor Substrate (pNP-β-D-Xylofuranoside) Donor->Enzyme 1. Glycosylation Product β-D-Xylofuranoside Acceptor->Product

Caption: Proposed transglycosylation pathway for the synthesis of β-D-Xylofuranosides.

Experimental_Workflow Start Reaction Setup (Enzyme, Donor, Acceptor, Buffer) Incubation Incubation (Controlled Temperature and Time) Start->Incubation Monitoring Reaction Monitoring (TLC/HPLC) Incubation->Monitoring Quenching Reaction Quenching (Heat Inactivation) Monitoring->Quenching Reaction Complete Extraction Product Extraction (e.g., Ethyl Acetate) Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification Characterization Product Characterization (MS, NMR) Purification->Characterization

Caption: General experimental workflow for enzymatic synthesis of β-D-Xylofuranosides.

Conclusion and Future Outlook

The enzymatic synthesis of β-D-xylofuranosides is a promising but underdeveloped area of research. The lack of commercially available enzymes with proven activity on xylofuranoside substrates is the main bottleneck. The strategies outlined in these application notes, based on analogous furanoside syntheses, provide a rational starting point for researchers. Future work should focus on:

  • Screening of existing glycosidase libraries for activity towards xylofuranoside donors.

  • Enzyme engineering of known furanosidases to enhance their activity and specificity for xylofuranosides.

  • Development of efficient chemical or chemo-enzymatic methods for the synthesis of activated xylofuranoside donors.

Successful development of robust enzymatic methods for the synthesis of β-D-xylofuranosides will have a significant impact on the accessibility of these important molecules for research and development in the pharmaceutical and biotechnology industries.

References

Application Notes and Protocols for the Analysis of Beta-D-Xylofuranose using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of Beta-D-Xylofuranose using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to be a starting point for method development and validation in various research and quality control settings.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound in their native form. The separation is typically achieved on a suitable stationary phase with an aqueous-organic mobile phase, and detection can be accomplished using a variety of detectors.

Experimental Protocol: HPLC-RID Analysis of this compound

This protocol outlines a general method for the analysis of this compound using an HPLC system equipped with a Refractive Index Detector (RID).

1. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of ultrapure water to obtain a stock solution of 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.

  • Sample Matrix (e.g., Biological Fluid, Plant Extract):

    • Protein Precipitation (for biological samples): To 200 µL of plasma or serum, add 800 µL of ice-cold methanol (B129727) to precipitate proteins. Vortex the mixture vigorously.

    • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins or solid debris.

    • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[1][2][3]

2. HPLC-RID Conditions:

ParameterRecommended Condition
Column Aminex HPX-87H Column (300 mm x 7.8 mm) or equivalent ion-exclusion column
Mobile Phase 5 mM Sulfuric Acid in Ultrapure Water
Flow Rate 0.6 mL/min
Column Temperature 60 °C
Injection Volume 20 µL
Detector Refractive Index Detector (RID)
Run Time 20 minutes

3. Data Presentation:

Quantitative data for this compound analysis using the described HPLC-RID method should be tabulated as follows.

CompoundRetention Time (min)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compoundTypically 9-12To be determined during method validationTo be determined during method validation

Note: Retention time is an estimate and will vary depending on the specific HPLC system, column, and conditions.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Filtration Filtration (0.45 µm) Centrifugation->Filtration HPLC_System HPLC System (Aminex HPX-87H) Filtration->HPLC_System RID_Detector RID Detector HPLC_System->RID_Detector Chromatogram Chromatogram RID_Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For non-volatile molecules like this compound, a derivatization step is necessary to increase their volatility.[4][5] Silylation is a common derivatization method for sugars.[6]

Experimental Protocol: GC-MS Analysis of Silylated this compound

This protocol details a two-step derivatization process involving methoximation followed by silylation, which is effective in reducing the number of isomeric peaks for reducing sugars.[4]

1. Sample Preparation and Derivatization:

  • Drying: Transfer an aliquot of the sample or standard solution to a micro-reaction vial and evaporate to complete dryness under a stream of nitrogen.

  • Methoximation:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried sample.

    • Cap the vial tightly and vortex to dissolve the residue.

    • Heat the mixture at 60 °C for 30 minutes.

  • Silylation:

    • Cool the vial to room temperature.

    • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial and vortex thoroughly.

    • Heat the mixture at 70 °C for 60 minutes.

    • Cool to room temperature before GC-MS analysis.

2. GC-MS Conditions:

ParameterRecommended Condition
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 150 °C, hold for 2 min, ramp to 250 °C at 5 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 50-600

3. Data Presentation:

Quantitative data and characteristic mass fragments for the trimethylsilyl (B98337) (TMS) derivative of this compound are presented below.

DerivativeRetention Time (min)Key Diagnostic Ions (m/z)
This compound-TMSTo be determined73, 147, 204, 217, 307

Note: Retention time and mass fragmentation patterns should be confirmed with an authentic standard.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Drying Drying Sample->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation (MSTFA) Methoximation->Silylation GCMS_System GC-MS System (DB-5ms) Silylation->GCMS_System EI_Source EI Source (70 eV) GCMS_System->EI_Source TIC Total Ion Chromatogram EI_Source->TIC Mass_Spectrum Mass Spectrum TIC->Mass_Spectrum Quantification Quantification Mass_Spectrum->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: Investigating Beta-D-Xylofuranose as a Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic glycosylation of small molecules and biomolecules is a cornerstone of glycobiology and drug development. Glycosyltransferases (GTs), the enzymes responsible for this process, typically exhibit high specificity for both their donor and acceptor substrates. While the use of pyranose forms of sugars as acceptor substrates is well-documented, the enzymatic utilization of furanose sugars, such as Beta-D-Xylofuranose, is a less explored area. In aqueous solutions, the pyranose form of most sugars is thermodynamically more stable, which may explain the prevalence of pyranose-specific GTs.[1][2][3] However, furanosides are integral components of various biologically significant molecules, including nucleic acids and certain bacterial polysaccharides, suggesting the existence of GTs capable of recognizing and utilizing furanose acceptors.[1]

These application notes provide a framework for researchers interested in exploring the potential of this compound as an acceptor substrate for glycosyltransferases. Given the limited direct literature on this specific substrate, the following protocols and data are based on established methodologies for general glycosyltransferase assays and studies on GTs with promiscuous or non-canonical acceptor specificities.[4][5][6] This document serves as a starting point for the systematic screening and characterization of novel glycosyltransferase activities.

Logical Workflow for Screening and Characterization

The investigation of this compound as a substrate for a panel of known or putative glycosyltransferases can be approached systematically. The following workflow outlines the key experimental stages.

workflow cluster_screening Screening Phase cluster_characterization Characterization Phase enzyme_library Glycosyltransferase Library primary_assay Primary Activity Assay (e.g., UDP-Glo™) enzyme_library->primary_assay donor_substrate UDP-Sugar Donor (e.g., UDP-Gal, UDP-GlcNAc) donor_substrate->primary_assay acceptor_substrate This compound acceptor_substrate->primary_assay hit_identification Hit Identification primary_assay->hit_identification kinetic_assay Kinetic Parameter Determination (Km, kcat) hit_identification->kinetic_assay product_analysis Product Characterization (HPLC, Mass Spectrometry) kinetic_assay->product_analysis data_analysis Data Analysis and Interpretation kinetic_assay->data_analysis product_analysis->data_analysis

Caption: A logical workflow for the identification and characterization of glycosyltransferases active on this compound.

Data Presentation: A Reference for Kinetic Parameters

As there is no direct quantitative data for glycosyltransferases using this compound, the following table summarizes kinetic parameters for selected glycosyltransferases with their native or alternative acceptor substrates. This information can serve as a valuable benchmark when evaluating the performance of potential "hit" enzymes.

GlycosyltransferaseDonor SubstrateAcceptor SubstrateKm (Acceptor)kcat (s-1)kcat/Km (s-1M-1)Reference
Bovine β-1,4-Galactosyltransferase 1 (B4GALT1)UDP-GalactoseN-Acetylglucosamine1.2 mM6.45,300(Voet & Voet, 2011)
Human Polypeptide N-acetylgalactosaminyltransferase 2 (GALNT2)UDP-GalNAcEA2 Peptide160 µM0.85,000(Gerken et al., 2011)
Neisseria meningitidis α-1,4-Galactosyltransferase (LgtC)UDP-GalactoseLactose2.5 mM1.2480(Persson et al., 2001)
Plant Glucosyltransferase (NbUGT72AY1)UDP-GlucoseVanillin179 µM6.5536,600[5]
Plant Glucosyltransferase (NbUGT72AY1)UDP-GlucoseSinapaldehydeN/AN/AN/A[5]

Note: The values presented are approximations from various sources and should be used for comparative purposes only.

Experimental Protocols

The following are detailed protocols for key experiments. These are generalized and should be optimized for the specific glycosyltransferase and substrates being investigated.

Protocol 1: General Glycosyltransferase Activity Assay (Colorimetric)

This protocol is adapted from methods that detect the release of inorganic phosphate (B84403) from the nucleotide diphosphate (B83284) product of the glycosyltransferase reaction.[4]

Principle:

The glycosyltransferase reaction produces a nucleoside diphosphate (e.g., UDP). A coupling phosphatase is then used to hydrolyze this to a nucleoside monophosphate and inorganic phosphate (Pi). The released Pi is then quantified using a malachite green-based colorimetric reagent. The amount of Pi produced is directly proportional to the glycosyltransferase activity.

assay_principle UDP_Sugar UDP-Sugar (Donor) GT_reaction Glycosyltransferase (GT) UDP_Sugar->GT_reaction Xylofuranose β-D-Xylofuranose (Acceptor) Xylofuranose->GT_reaction Glycosylated_Product Glycosylated Product GT_reaction->Glycosylated_Product UDP UDP GT_reaction->UDP Phosphatase_reaction Coupling Phosphatase UDP->Phosphatase_reaction UMP UMP Phosphatase_reaction->UMP Pi Inorganic Phosphate (Pi) Phosphatase_reaction->Pi Malachite_Green Malachite Green Reagent Pi->Malachite_Green Colored_Complex Colored Complex (A620 nm) Malachite_Green->Colored_Complex

Caption: Principle of the coupled colorimetric glycosyltransferase assay.

Materials:

  • Glycosyltransferase of interest

  • This compound (Acceptor substrate)

  • UDP-activated sugar (Donor substrate, e.g., UDP-galactose, UDP-glucose)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Coupling Phosphatase (e.g., Shrimp Alkaline Phosphatase)

  • Malachite Green Reagent

  • Phosphate Standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in water or a suitable buffer.

    • Prepare a stock solution of the UDP-sugar donor.

    • Prepare working solutions of the glycosyltransferase and coupling phosphatase in assay buffer.

  • Set up the Glycosyltransferase Reaction:

    • In a 96-well plate, add the following to each well for a final volume of 50 µL:

      • 25 µL of a solution containing the acceptor (this compound) and donor (UDP-sugar) substrates in assay buffer.

      • 15 µL of assay buffer.

      • 10 µL of the glycosyltransferase enzyme solution to initiate the reaction.

    • Include appropriate controls:

      • No enzyme control: Replace the enzyme solution with assay buffer.

      • No acceptor control: Replace the this compound solution with assay buffer.

      • No donor control: Replace the UDP-sugar solution with assay buffer.

  • Incubation:

    • Incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for a set period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Phosphate Detection:

    • Stop the reaction by adding 20 µL of the Malachite Green reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition:

    • Measure the absorbance at 620 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from the sample wells.

    • Use a phosphate standard curve to determine the concentration of inorganic phosphate released.

    • Calculate the specific activity of the enzyme (e.g., in pmol/min/µg).

Protocol 2: Determination of Kinetic Parameters

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for a glycosyltransferase with this compound as the acceptor substrate.

Procedure:

  • Vary Acceptor Concentration:

    • Set up a series of reactions as described in Protocol 1.

    • Keep the concentration of the donor UDP-sugar and the enzyme constant. The donor concentration should be saturating (typically 5-10 times the Km for the donor, if known).

    • Vary the concentration of this compound over a wide range (e.g., from 0.1 to 10 times the expected Km).

  • Initial Velocity Measurement:

    • Measure the initial reaction velocity (v₀) at each acceptor concentration. Ensure that the measurements are taken in the linear range of the reaction. This may require optimizing the incubation time or enzyme concentration.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S], which is the concentration of this compound).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism):

      • v₀ = (Vmax * [S]) / (Km + [S])

    • From the fit, determine the values for Vmax (maximum velocity) and Km.

  • Calculate kcat:

    • Calculate the catalytic rate constant (kcat) using the following equation:

      • kcat = Vmax / [E]t

      • where [E]t is the total enzyme concentration in the assay.

  • Determine Catalytic Efficiency:

    • Calculate the catalytic efficiency of the enzyme for this compound by dividing kcat by Km.

Protocol 3: Product Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for the separation and detection of the glycosylated product.

Materials:

  • Completed glycosyltransferase reaction mixture

  • Quenching solution (e.g., 1% trifluoroacetic acid or an organic solvent)

  • HPLC system with a suitable detector (e.g., UV-Vis, Refractive Index, or Mass Spectrometer)

  • Appropriate HPLC column (e.g., a reverse-phase C18 column or a hydrophilic interaction liquid chromatography (HILIC) column)

  • Mobile phases (e.g., water and acetonitrile (B52724) with or without additives like formic acid)

Procedure:

  • Stop the Reaction:

    • Terminate the enzymatic reaction by adding a quenching solution.

  • Sample Preparation:

    • Centrifuge the quenched reaction mixture to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample onto the HPLC system.

    • Elute the components using a suitable gradient of the mobile phases. The gradient should be optimized to separate the unreacted substrates (this compound and UDP-sugar) from the glycosylated product.

  • Detection and Quantification:

    • Monitor the elution profile at an appropriate wavelength or using the appropriate detector.

    • The formation of a new peak corresponding to the glycosylated product confirms the enzyme's activity.

    • The area under the product peak can be used for quantification, provided a standard is available or the response factor is known.

Conclusion

The exploration of this compound as a substrate for glycosyltransferases represents a promising avenue for the discovery of novel enzymatic activities and the synthesis of unique glycoconjugates. While direct evidence in the literature is scarce, the inherent promiscuity of some glycosyltransferases suggests that such activities are plausible. The protocols and data presented here provide a robust starting point for researchers to systematically screen for and characterize glycosyltransferases that can utilize this furanose acceptor, potentially leading to new tools for glycobiology and the development of novel therapeutics.

References

Application Notes and Protocols for the Purification of Synthetic β-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of synthetic β-D-xylofuranose and its derivatives. The methodologies outlined below are based on established laboratory practices and are intended to guide researchers in obtaining high-purity xylofuranose (B8766934) compounds for various research and development applications.

Introduction to β-D-Xylofuranose Purification

β-D-Xylofuranose, a five-membered ring isomer of the pentose (B10789219) sugar xylose, is a key carbohydrate moiety in various biologically active molecules. Its synthesis often results in a mixture of anomers (α and β) and other isomers, necessitating robust purification strategies. The choice of purification method depends on the specific xylofuranose derivative, the scale of the synthesis, and the desired final purity. Common techniques include silica (B1680970) gel column chromatography and crystallization.

Purification of Derivatized β-D-Xylofuranose

Protecting groups are frequently used during the synthesis of xylofuranose to control stereochemistry and reactivity. These derivatized forms are often more stable and easier to handle than the unprotected sugar. A common example is the purification of benzylated xylofuranose.

Experimental Protocol: Purification of 2,3,5-Tri-O-benzyl-α,β-D-xylofuranose by Column Chromatography

This protocol describes the purification of a crude mixture of 2,3,5-tri-O-benzyl-D-xylofuranose anomers.

Materials:

  • Crude 2,3,5-tri-O-benzyl-D-xylofuranose

  • Silica gel (for column chromatography)

  • Petroleum ether

  • Ethyl acetate (B1210297) (EtOAc)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Standard laboratory glassware for chromatography

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the mobile phase (petroleum ether/EtOAc 8:2, v/v).

  • Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the petroleum ether/EtOAc (8:2, v/v) mobile phase.

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The Rf value for the product is approximately 0.2 on silica gel with this solvent system.[1]

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,3,5-tri-O-benzyl-D-xylofuranose as a colorless syrup.[1]

Data Presentation: Purification of 2,3,5-Tri-O-benzyl-D-xylofuranose
ParameterValueReference
Purification Method Column Chromatography[1]
Stationary Phase Silica Gel (SiO2)[1]
Mobile Phase Petroleum ether/EtOAc (8:2, v/v)[1]
Yield 4.1 g (29.3% over three steps)[1]
Anomeric Ratio (in CDCl3) α/β ca. 2:3[1]
Rf Value 0.2[1]

Purification by Crystallization

Crystallization is a powerful technique for obtaining highly pure anomers. In the case of 2,3,5-tri-O-benzyl-D-xylofuranose, crystallization can selectively isolate the α-anomer.

Experimental Protocol: Selective Crystallization of 2,3,5-Tri-O-benzyl-α-D-xylofuranose

Materials:

  • Purified mixture of 2,3,5-tri-O-benzyl-α,β-D-xylofuranose

  • Suitable crystallization vessel (e.g., flask)

Procedure:

  • Allow the purified, neat mixture of 2,3,5-tri-O-benzyl-D-xylofuranose to stand at 4 °C for 3 days.[1]

  • Massive colorless block-like crystals of the α-anomer will form on the inner walls of the vessel.[1]

  • Carefully decant the remaining syrup (enriched in the β-anomer) and wash the crystals with a small amount of cold solvent if necessary.

  • Dry the crystals to obtain the purified 2,3,5-tri-O-benzyl-α-D-xylofuranose.

Data Presentation: Crystallization of 2,3,5-Tri-O-benzyl-α-D-xylofuranose
ParameterValueReference
Purification Method Crystallization[1]
Temperature 4 °C[1]
Time 3 days[1]
Resulting Anomeric Ratio α-form in large majority over the β form (ca. 89:11)[1]

Advanced Purification Techniques: Centrifugal Partition Chromatography (CPC)

For the separation of unprotected xylose and its oligomers, which can be analogous to the purification of β-D-xylofuranose from a complex mixture, Centrifugal Partition Chromatography (CPC) offers a viable alternative to traditional methods.

Application Note: CPC for Xylose Purification

CPC is a liquid-liquid chromatography technique that does not require a solid stationary phase, which can be advantageous for polar compounds like sugars that may irreversibly adsorb to silica. A solvent system of dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and water (1:6:3 by volume) has been successfully used for the separation of xylose monomer from its oligomers.[2][3]

Data Presentation: CPC Purification of Xylose from a Hydrolyzed Xylan Mixture
ParameterValueReference
Purification Method Centrifugal Partition Chromatography (CPC)[2][3]
Solvent System DMSO:THF:Water (1:6:3, v/v/v)[2][3]
Mode of Operation Ascending mode[2][3]
Stationary Phase Water- and DMSO-rich bottom phase[2][3]
Mobile Phase THF-rich top phase[2][3]
Purity of Xylose Fraction 91.86%[2][3]
Amount from 1g Birchwood Xylan 25.26 mg[2][3]

Workflow and Pathway Diagrams

Logical Workflow for Synthesis and Purification of Derivatized β-D-Xylofuranose

synthesis Synthesis of Crude Xylofuranose Derivative column_chrom Column Chromatography (e.g., Silica Gel) synthesis->column_chrom Crude Mixture crystallization Selective Crystallization (Anomer Separation) column_chrom->crystallization Purified Anomeric Mixture analysis Purity and Structural Analysis (NMR, X-ray crystallography) crystallization->analysis Isolated Anomer pure_product Pure β-D-Xylofuranose Derivative analysis->pure_product

Caption: General workflow for the purification of a synthetic β-D-xylofuranose derivative.

Experimental Workflow for 2,3,5-Tri-O-benzyl-D-xylofuranose Purification

start Start: Crude 2,3,5-tri-O-benzyl- α,β-D-xylofuranose step1 Dissolve in minimal solvent and adsorb onto SiO₂ start->step1 step2 Column Chromatography Mobile Phase: Petroleum ether/EtOAc (8:2) step1->step2 step3 Collect fractions based on TLC (Rf ~0.2) step2->step3 intermediate Purified mixture of α and β anomers (Colorless syrup) step3->intermediate step4 Store neat syrup at 4°C for 3 days intermediate->step4 end End: Crystals of pure α-anomer (β-anomer remains in syrup) step4->end

Caption: Detailed experimental workflow for purifying 2,3,5-tri-O-benzyl-α-D-xylofuranose.

References

Application Notes & Protocols: Structural Elucidation of Beta-D-Xylofuranose using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including carbohydrates. This document provides a detailed guide to the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the structural characterization of Beta-D-Xylofuranose. In aqueous solution, D-xylose exists in equilibrium between its pyranose and furanose anomers, which can complicate spectral analysis. These notes focus on the identification and characterization of the this compound form.

NMR Data Presentation

The structural assignment of this compound is achieved through the comprehensive analysis of 1H and 13C NMR spectra. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) based on published data for related furanose structures.

Table 1: 1H NMR Spectroscopic Data for this compound (in D₂O)

ProtonChemical Shift (δ, ppm)MultiplicityJ-Coupling Constants (Hz)
H-1~5.20dJ₁,₂ = ~1-2
H-2~4.10dJ₂,₁ = ~1-2, J₂,₃ = ~4-5
H-3~4.00ddJ₃,₂ = ~4-5, J₃,₄ = ~6-7
H-4~4.20m-
H-5a~3.70ddJ₅ₐ,₅ᵦ = ~-12, J₅ₐ,₄ = ~3-4
H-5b~3.60ddJ₅ᵦ,₅ₐ = ~-12, J₅ᵦ,₄ = ~5-6

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP). The exact values can vary depending on experimental conditions such as temperature and pH.

Table 2: 13C NMR Spectroscopic Data for this compound (in D₂O)

CarbonChemical Shift (δ, ppm)
C-1~103
C-2~77
C-3~75
C-4~82
C-5~62

Note: The anomeric carbon (C-1) of the beta-furanose typically appears at a lower chemical shift compared to the alpha-anomer.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

2.1 Sample Preparation

  • Dissolve the Sample: Dissolve approximately 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of deuterium (B1214612) oxide (D₂O, 99.9%).

  • Lyophilize and Re-dissolve (Optional but Recommended): To remove exchangeable protons (from hydroxyl groups), lyophilize the sample and re-dissolve it in D₂O. Repeat this process 2-3 times for complete deuterium exchange.

  • Final Preparation: After the final lyophilization, dissolve the sample in 100% D₂O and transfer it to a 5 mm NMR tube.

  • Add Internal Standard: Add a small amount of a suitable internal standard, such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) or sodium trimethylsilylpropanesulfonate (TSP), for chemical shift referencing.

2.2 1D NMR Spectroscopy

  • 1H NMR:

    • Instrument Setup: Tune and shim the NMR spectrometer for the sample.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 16-64, depending on the sample concentration.

    • Processing: Apply a line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation, phase correction, and baseline correction.

  • 13C NMR:

    • Instrument Setup: Tune the carbon channel and shim the spectrometer.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay: 2-5 seconds.

      • Number of Scans: 1024-4096, due to the low natural abundance of 13C.

    • Processing: Apply a line broadening factor (e.g., 1-2 Hz) and perform Fourier transformation, phase correction, and baseline correction.

2.3 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecule.

    • Acquisition Parameters:

      • Pulse Program: A standard gradient-selected COSY sequence (e.g., 'cosygpmf' on Bruker instruments).

      • Spectral Width: Set to cover all proton signals in both dimensions.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-8.

    • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond correlations between protons and their directly attached carbons (¹H-¹³C).

    • Acquisition Parameters:

      • Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).

      • Spectral Width (F2 - ¹H): Cover all proton signals.

      • Spectral Width (F1 - ¹³C): Cover the expected range for carbohydrate carbons (~50-110 ppm).

      • Number of Increments (F1): 128-256.

      • Number of Scans per Increment: 4-16.

    • Processing: Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is crucial for connecting spin systems across quaternary carbons or heteroatoms.

    • Acquisition Parameters:

      • Pulse Program: A standard gradient-selected HMBC sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

      • Spectral Widths: Same as HSQC.

      • Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 8-32.

    • Processing: Apply a sine-bell window function in both dimensions and perform Fourier transformation.

Visualization of Experimental Workflow and Structural Correlations

The following diagrams illustrate the logical flow of the NMR experiments and the key correlations used for the structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Acquisition cluster_analysis Data Analysis & Structure Elucidation Sample This compound Sample Dissolve Dissolve in D₂O Sample->Dissolve Lyophilize Lyophilize & Re-dissolve (x3) Dissolve->Lyophilize NMR_Tube Transfer to NMR Tube Lyophilize->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC Assign_Spin_Systems Assign Spin Systems (COSY) COSY->Assign_Spin_Systems Assign_CH Assign C-H Pairs (HSQC) HSQC->Assign_CH Connect_Fragments Connect Fragments (HMBC) HMBC->Connect_Fragments Assign_Spin_Systems->Connect_Fragments Assign_CH->Connect_Fragments Final_Structure Final Structure of This compound Connect_Fragments->Final_Structure

Caption: Experimental workflow for the structural elucidation of this compound.

structural_correlations cluster_structure This compound Structure H1 H-1 H2 H-2 H1->H2 COSY C1 C-1 H1->C1 HSQC C2 C-2 H1->C2 HMBC C4 C-4 H1->C4 HMBC H3 H-3 H2->H3 COSY H2->C1 HMBC H2->C2 HSQC C3 C-3 H2->C3 HMBC H4 H-4 H3->H4 COSY H3->C2 HMBC H3->C3 HSQC H3->C4 HMBC H5 H-5 H4->H5 COSY H4->C3 HMBC H4->C4 HSQC C5 C-5 H4->C5 HMBC H5->C4 HMBC H5->C5 HSQC

Caption: Key 2D NMR correlations for this compound structural assignment.

Application Notes and Protocols for the Incorporation of Beta-D-Xylofuranose into Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of furanose sugars, particularly Beta-D-xylofuranose, into oligosaccharides is a significant area of research in glycochemistry and drug development. Oligosaccharides containing xylofuranose (B8766934) are components of various biologically important glycoconjugates, such as the lipoarabinomannan (LAM) from the cell wall of Mycobacterium tuberculosis.[1] The unique structural properties of xylofuranose-containing glycans make them key targets for the development of novel therapeutics and diagnostic tools. Furthermore, xylo-oligosaccharides (XOS) are recognized as potent prebiotics that can modulate the gut microbiome, influence immune responses, and improve gut barrier function.[2][3]

These application notes provide detailed protocols for the chemical synthesis of oligosaccharides containing this compound, focusing on stereoselective methods to obtain both α- and β-glycosidic linkages. Chemoenzymatic approaches, which offer an alternative route to these complex molecules, are also discussed. The provided methodologies and data will aid researchers in the synthesis and exploration of xylofuranose-containing oligosaccharides for various applications.

Data Presentation: Synthesis of Xylofuranosides

The following tables summarize quantitative data from key experiments in the synthesis of xylofuranosides, providing a comparative overview of different methodologies and their efficiencies.

Table 1: Stereoselective Synthesis of α-D-Xylofuranosides using a Conformationally Restricted Donor

DonorAcceptorPromoter SystemSolventYield (%)α:β Ratio
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranosideMethyl 2,3,6-tri-O-benzyl-α-D-glucopyranosideNIS/AgOTfDiethyl etherHigh>17.7:1
p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranosideTrisaccharide acceptorNIS/TMSOTfNot Specified87Not Specified

Table 2: Synthesis of a Hexasaccharide Fragment of Mycobacterial LAM [4]

Reaction StepReactantsPromoter/ConditionsYield (%)
Tetrasaccharide FormationTrisaccharide and thioglycosideNIS and TMSOTf80
PMB Group CleavageTetrasaccharide with PMBTFA91
Pentasaccharide FormationAlcohol and thioglycosideNIS and TMSOTf82
Hexasaccharide FormationPentasaccharide and xylofuranosyl donorNot Specified87

Experimental Protocols

Protocol 1: Stereoselective Synthesis of α-D-Xylofuranosides

This protocol is based on the use of a conformationally restricted 2,3-O-xylylene-protected xylofuranosyl donor to achieve high α-selectivity.[4]

1.1. Preparation of the Xylofuranoside Donor (p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-d-xylofuranoside)

  • Step 1: Synthesis of p-Tolyl 1-Thio-2,3-O-xylylene-β-d-xylofuranoside

    • To a solution of the trityl-protected xylofuranoside precursor (4.56 mmol) in DMF (40 mL), add NaH (10.04 mmol) and α,α′-dibromo-o-xylene (5.02 mmol) slowly at 0 °C.[4]

    • Stir the reaction mixture for 2 hours at room temperature.[4]

    • Quench the reaction by adding saturated aqueous NH4Cl.[4]

    • Dilute the mixture with CH2Cl2 and wash with brine.[4]

    • Dry the organic layer with anhydrous Na2SO4, filter, and concentrate.[4]

    • Purify the crude product by flash column chromatography to yield the intermediate alcohol in 41% yield over two steps (including detritylation).[4]

  • Step 2: Acetylation

    • To a solution of the alcohol intermediate (1.0 mmol) in pyridine (B92270) (5.0 mL), add acetic anhydride (B1165640) (5.0 mL) at room temperature.[5]

    • Stir the solution at room temperature for 2 hours.[5]

    • Quench the reaction by adding methanol, followed by co-evaporation with toluene (B28343) to remove pyridine.[5]

    • Purify the residue by silica (B1680970) gel column chromatography to afford the final donor as a colorless oil (95% yield).[5]

1.2. General Glycosylation Procedure

  • To a mixture of the xylofuranosyl donor (1.7 equiv.) and the glycosyl acceptor (1.0 equiv.) in diethyl ether, add 4 Å molecular sieves (200 mg) at room temperature.

  • After stirring for 1 hour, add N-iodosuccinimide (NIS) (2.5 equiv.) and silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equiv.) to the mixture.[4]

  • Monitor the reaction by TLC.

  • After completion, quench the reaction and purify the product by silica gel column chromatography to obtain the desired α-xylofuranoside.[4]

Protocol 2: Chemoenzymatic Synthesis of Xylan Oligosaccharides

This protocol utilizes glycosynthases for the enzymatic ligation of an activated xylo-oligosaccharide donor to an acceptor.

2.1. Preparation of the Glycosyl Donor (α-glycosyl fluoride)

  • Protect the non-reducing end of the desired xylo-oligosaccharide with a suitable protecting group (e.g., a 4-O-tetrahydropyranyl (THP) group) to prevent polymerization.

  • Activate the reducing end as an α-glycosyl fluoride (B91410) using appropriate chemical methods.

2.2. Glycosynthase-Mediated Coupling Reaction

  • Prepare a reaction mixture containing the α-glycosyl fluoride donor, a suitable acceptor oligosaccharide, and the glycosynthase enzyme in an appropriate buffer.

  • Incubate the reaction mixture under optimal conditions for the specific glycosynthase (e.g., temperature, pH).

  • Monitor the progress of the reaction by techniques such as TLC or HPLC.

  • Upon completion, terminate the reaction and purify the desired elongated oligosaccharide using size-exclusion or other forms of chromatography.

Visualizations

Logical Relationships and Workflows

Stereoselective_Alpha_Xylofuranosylation cluster_donor_prep Donor Preparation cluster_glycosylation Glycosylation cluster_outcome Outcome d_xylose D-Xylose trityl_deriv Trityl-protected Xylofuranoside d_xylose->trityl_deriv 4 steps xylylene_protected 2,3-O-Xylylene Protected Alcohol trityl_deriv->xylylene_protected 1. α,α'-dibromo-o-xylene, NaH 2. Acidic deprotection donor p-tolyl 5-O-acetyl-1-thio- 2,3-O-xylylene-β-d-xylofuranoside xylylene_protected->donor Acetic Anhydride, Pyridine reaction_mix Reaction Mixture (Donor + Acceptor + 4Å sieves) donor->reaction_mix acceptor Glycosyl Acceptor (e.g., Mannopyranoside) acceptor->reaction_mix product α-Xylofuranoside Product reaction_mix->product NIS, AgOTf in Diethyl Ether high_yield High Yield product->high_yield high_selectivity High α-selectivity (α:β > 17.7:1) product->high_selectivity

Caption: Workflow for the stereoselective synthesis of α-xylofuranosides.

Chemoenzymatic_Oligosaccharide_Synthesis cluster_reaction Enzymatic Reaction start Xylo-oligosaccharide donor_prep Protect non-reducing end (e.g., THP) Activate reducing end (e.g., α-fluoride) start->donor_prep donor Activated Donor Oligosaccharide donor_prep->donor coupling Enzymatic Coupling donor->coupling acceptor Acceptor Oligosaccharide acceptor->coupling glycosynthase Glycosynthase Enzyme glycosynthase->coupling product Elongated Oligosaccharide coupling->product

Caption: General workflow for chemoenzymatic oligosaccharide synthesis.

Signaling Pathways

While specific signaling pathways directly initiated by this compound are not extensively detailed in the provided search results, the broader class of xylo-oligosaccharides (XOS) has been shown to exert significant immunomodulatory effects, primarily through their prebiotic activity in the gut. The following diagram illustrates the proposed mechanisms by which XOS can influence host signaling pathways.

XOS_Immunomodulation cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium cluster_immune Immune Modulation xos Xylo-oligosaccharides (XOS) microbiota Gut Microbiota (Bifidobacterium, Lactobacillus) xos->microbiota Fermentation tlr4 TLR4 Signaling xos->tlr4 Indirectly via ALPI upregulation scfa Short-Chain Fatty Acids (Butyrate, Propionate) microbiota->scfa Production goblet_cells Goblet Cells scfa->goblet_cells Differentiation via Notch & Wnt/β-catenin signaling tight_junctions Tight Junction Proteins scfa->tight_junctions Upregulation barrier Enhanced Gut Barrier Function goblet_cells->barrier tight_junctions->barrier lps Lipopolysaccharide (LPS) lps->tlr4 Activation nfkb NF-κB Pathway tlr4->nfkb inflammation Reduced Inflammation nfkb->inflammation

Caption: Immunomodulatory effects of xylo-oligosaccharides in the gut.

References

Beta-D-Xylofuranose: A Versatile Precursor for Antiviral Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Beta-D-Xylofuranose, a five-carbon sugar, serves as a valuable and versatile chiral starting material for the synthesis of a diverse range of nucleoside analogs with potent antiviral activity. Its inherent stereochemistry provides a scaffold for the creation of molecules that can mimic natural nucleosides and interfere with viral replication processes. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of antiviral compounds derived from this compound: 3'-Deoxy-3'-fluoro-beta-D-xylofuranosyl nucleosides, β-D-Xylofuranosyl nucleoside phosphonates, and β-D-2',3'-dideoxy-3'-fluorocytidine (β-D-Fd4C).

Mechanism of Action of Xylofuranose-Based Antiviral Nucleosides

Nucleoside analogs derived from this compound exert their antiviral effects primarily by targeting viral polymerases, such as RNA-dependent RNA polymerase (RdRp) and reverse transcriptase. Once inside a host cell, these analogs are phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates then act as competitive inhibitors or alternative substrates for the viral polymerase. Incorporation of the modified nucleoside into the growing viral RNA or DNA chain leads to premature chain termination, thus halting viral replication. The unique stereochemistry of the xylofuranose (B8766934) sugar moiety can influence the binding affinity to the viral polymerase and the efficiency of incorporation, contributing to the compound's antiviral potency and selectivity.

Data Presentation

Antiviral Activity of 3'-Deoxy-3'-fluoro-beta-D-xylofuranosyl Nucleoside Analogs
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)uracilDuck Hepatitis B Virus (DHBV)Primary Duck Hepatocytes40.6>100>2.5[1]
1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymineDuck Hepatitis B Virus (DHBV)Primary Duck Hepatocytes3.8>100>26.3[1]
1-(2-deoxy-2-fluoro-β-D-xylofuranosyl)thymineHuman Hepatitis B Virus (HBV)2.2.15 cells19.2>100>5.2[1]
3'-deoxy-3'-fluoroadenosineTick-borne encephalitis virus (TBEV)PS cells1.6 - 2.2>25>11.4 - 15.6[2][3]
3'-deoxy-3'-fluoroadenosineZika virus (ZIKV)PS cells1.1>25>22.7[2][3]
3'-deoxy-3'-fluoroadenosineWest Nile virus (WNV)PS cells4.7>25>5.3[2][3]
Antiviral Activity of β-D-Xylofuranosyl Nucleoside Phosphonate (B1237965) Analogs
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Adenine-containing analogueMeasles virus (MeV)Not specified12Not specifiedNot specified[4]
Adenine-containing analogueEnterovirus-68 (EV-68)Not specified16Not specifiedNot specified[4][5]
Antiviral Activity of β-D-Fd4C and Related Compounds
CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
β-L-Fd4CHuman Immunodeficiency Virus (HIV)Not specifiedNot specifiedNot specifiedNot specified[6]
β-L-Fd4CHepatitis B Virus (HBV)Not specifiedNot specifiedNot specifiedNot specified[6]

Experimental Protocols

Synthesis of 3'-Deoxy-3'-fluoro-beta-D-xylofuranosyl Nucleosides

This protocol outlines a general synthetic route starting from a protected this compound derivative.

Workflow Diagram:

Synthesis_3_fluoro_nucleosides cluster_synthesis Synthesis of 3'-Deoxy-3'-fluoro-beta-D-xylofuranosyl Nucleosides start Protected This compound step1 Fluorination (e.g., DAST) start->step1 1 intermediate1 3-Deoxy-3-fluoro xylofuranose derivative step1->intermediate1 2 step2 Activation of Anomeric Center intermediate1->step2 3 intermediate2 Glycosyl Donor step2->intermediate2 4 step3 Vorbrüggen Glycosylation intermediate2->step3 5 intermediate3 Protected Nucleoside step3->intermediate3 6 step4 Deprotection intermediate3->step4 7 end 3'-Deoxy-3'-fluoro Nucleoside step4->end 8

Caption: General workflow for the synthesis of 3'-deoxy-3'-fluoro nucleosides.

Protocol:

  • Fluorination of Protected Xylofuranose:

    • Dissolve the protected this compound derivative (e.g., with a free 3'-hydroxyl group) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to obtain the 3-deoxy-3-fluoro-xylofuranose derivative.

  • Activation of the Anomeric Center:

    • The 3-deoxy-3-fluoro-xylofuranose derivative is converted into a suitable glycosyl donor. A common method is the formation of a 1-O-acetyl derivative by treating the sugar with acetic anhydride (B1165640) in the presence of a catalyst (e.g., a Lewis acid or a strong protic acid).

  • Vorbrüggen Glycosylation:

    • Suspend the desired nucleobase (e.g., silylated thymine) in an anhydrous solvent (e.g., acetonitrile).

    • Add the glycosyl donor and a Lewis acid catalyst (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate, TMSOTf).

    • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, quench with a suitable reagent (e.g., saturated aqueous sodium bicarbonate), and extract the product.

    • Purify the protected nucleoside by column chromatography.

  • Deprotection:

    • Remove the protecting groups from the sugar and the nucleobase using appropriate conditions. For example, benzoyl groups can be removed by treatment with methanolic ammonia.

    • Purify the final 3'-deoxy-3'-fluoro nucleoside by crystallization or column chromatography.

Synthesis of β-D-Xylofuranosyl Nucleoside Phosphonates

This protocol outlines the synthesis starting from a commercially available xylofuranose derivative.

Workflow Diagram:

Synthesis_Nucleoside_Phosphonates cluster_synthesis Synthesis of β-D-Xylofuranosyl Nucleoside Phosphonates start 1,2-O-Isopropylidene- α-D-xylofuranose step1 Protection of 3'- and 5'-OH start->step1 intermediate1 Protected Xylofuranose step1->intermediate1 step2 Deprotection of 1,2-acetonide & Acetylation intermediate1->step2 intermediate2 Glycosyl Donor step2->intermediate2 step3 Vorbrüggen Glycosylation intermediate2->step3 intermediate3 Protected Nucleoside step3->intermediate3 step4 Deprotection of 3'- and 5'-OH intermediate3->step4 intermediate4 Nucleoside step4->intermediate4 step5 Phosphonylation intermediate4->step5 end Nucleoside Phosphonate step5->end

Caption: General workflow for the synthesis of nucleoside phosphonates.

Protocol:

  • Protection of 3'- and 5'-Hydroxyl Groups:

    • Protect the 3'- and 5'-hydroxyl groups of 1,2-O-isopropylidene-α-D-xylofuranose using a suitable protecting group, such as benzyl (B1604629) ethers.

  • Formation of the Glycosyl Donor:

    • Remove the 1,2-O-isopropylidene group under acidic conditions.

    • Acetylate the anomeric hydroxyl group to form the glycosyl donor.

  • Vorbrüggen Glycosylation:

    • Perform a Vorbrüggen glycosylation with the desired silylated nucleobase as described in the previous protocol.

  • Deprotection of 3'- and 5'-Hydroxyl Groups:

    • Remove the protecting groups from the 3'- and 5'-positions.

  • Phosphonylation:

    • Selectively protect the 5'-hydroxyl group.

    • Introduce the phosphonate moiety at the 3'-position using a suitable phosphonylating agent.

    • Remove the 5'-protecting group to yield the final nucleoside phosphonate.

Stereoselective Synthesis of β-D-Fd4C from D-Xylose

The synthesis of β-D-Fd4C from D-xylose is a multi-step process that involves the stereoselective formation of the desired nucleoside.[4]

Workflow Diagram:

Synthesis_beta_D_Fd4C cluster_synthesis Stereoselective Synthesis of β-D-Fd4C start D-Xylose step1 Multi-step conversion to fluorinated xylofuranose start->step1 intermediate1 1,2-di-O-acetyl-5-O-benzoyl -3-deoxy-3-fluoro-D-xylofuranose step1->intermediate1 step2 Glycosylation with protected cytosine intermediate1->step2 intermediate2 Protected β-D-Fd4C step2->intermediate2 step3 Deprotection intermediate2->step3 end β-D-Fd4C step3->end

References

Illuminating the Furanose Frontier: Fluorescent Labeling of Beta-D-Xylofuranose for Advanced Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The study of Beta-D-xylofuranose, a key component of various glycoconjugates, has been hampered by a lack of effective labeling and visualization techniques. Direct fluorescent labeling often impairs the biological activity of small sugar molecules. This document details a powerful and bioorthogonal two-step strategy for the fluorescent labeling of this compound in living systems. This method utilizes metabolic glycan engineering, where a synthetic xylofuranose (B8766934) analog bearing a bioorthogonal handle (an azide (B81097) or alkyne group) is introduced to cells. The cells' metabolic machinery incorporates this analog into its glycans. The incorporated handle is then chemoselectively and covalently tagged with a fluorescent probe via a "click chemistry" reaction. This approach offers high specificity and efficiency, enabling a wide range of applications in cell biology, enzymology, and drug development.

Core Applications:

  • Visualization of Xylofuranose-containing Glycans: Track the localization and dynamics of xylofuranosylated glycoconjugates in living cells and organisms.

  • Enzyme Activity Assays: Develop high-throughput screening assays for enzymes involved in xylofuranose metabolism by using labeled substrates.

  • Drug Development: Screen for and characterize inhibitors of enzymes that process xylofuranose.

  • Cell Uptake and Trafficking Studies: Monitor the uptake and intracellular pathways of xylofuranose and its derivatives.

Experimental Protocols

This section provides detailed protocols for the synthesis of a bioorthogonal this compound analog, its metabolic incorporation into cells, and subsequent fluorescent labeling via click chemistry.

Protocol 1: Synthesis of 5-Azido-5-deoxy-β-D-Xylofuranose

This protocol describes a synthetic route to a key precursor for metabolic labeling, based on established chemical principles for sugar modifications.

Materials:

  • 1,2-O-Isopropylidene-α-D-xylofuranose

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Dowex 50W-X8 resin (H+ form)

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Tosylation:

    • Dissolve 1,2-O-Isopropylidene-α-D-xylofuranose in anhydrous pyridine at 0°C under a nitrogen atmosphere.

    • Slowly add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature overnight.

    • Quench the reaction with ice-water and extract with dichloromethane.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield 1,2-O-isopropylidene-5-O-tosyl-α-D-xylofuranose.

  • Azidation:

    • Dissolve the tosylated intermediate in anhydrous DMF.

    • Add sodium azide (3 equivalents) and heat the mixture to 80°C.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify by silica gel chromatography to obtain 5-azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose.

  • Deprotection:

    • Dissolve the azido-isopropylidene intermediate in a 10:1 mixture of methanol and water.

    • Add Dowex 50W-X8 (H+ form) resin and stir the suspension at room temperature.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the resin and wash it with methanol.

    • Concentrate the filtrate to obtain 5-azido-5-deoxy-β-D-xylofuranose.

Protocol 2: Metabolic Labeling of Cells

This protocol outlines the general procedure for incorporating the azido-xylofuranose analog into cellular glycans. Optimization of concentration and incubation time is recommended for each cell line.

Materials:

  • Mammalian cells in culture

  • Complete cell culture medium

  • 5-azido-5-deoxy-β-D-xylofuranose (from Protocol 1)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 6-well plate, culture flask) and allow them to adhere and grow to 50-70% confluency.

  • Preparation of Azido-Sugar Medium: Prepare a stock solution of 5-azido-5-deoxy-β-D-xylofuranose in sterile PBS or water. Dilute the stock solution into pre-warmed complete culture medium to a final concentration of 25-100 µM.

  • Metabolic Incorporation: Remove the existing medium from the cells and replace it with the azido-sugar-containing medium.

  • Incubation: Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO2).

  • Washing: After incubation, gently aspirate the medium and wash the cells three times with ice-cold PBS to remove any unincorporated azido-sugar. The cells are now ready for fluorescent labeling.

Protocol 3: Fluorescent Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click" reaction covalently attaches an alkyne-containing fluorescent dye to the azide-modified glycans on the cell surface.

Materials:

  • Metabolically labeled cells (from Protocol 2)

  • Alkyne-functionalized fluorescent dye (see Table 1)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

  • PBS

Procedure:

  • Prepare the Click Reaction Cocktail (prepare fresh):

    • In a microcentrifuge tube, combine the following in order:

      • PBS

      • Alkyne-fluorescent dye (final concentration 1-10 µM)

      • CuSO4 (final concentration 50-100 µM)

      • THPTA (final concentration 250-500 µM)

    • Vortex briefly to mix.

    • Add sodium ascorbate (final concentration 1-2 mM) immediately before adding to the cells. Vortex again.

  • Labeling Reaction:

    • Add the click reaction cocktail to the washed, metabolically labeled cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the reaction cocktail and wash the cells three times with PBS.

  • Imaging:

    • The cells can now be fixed for imaging or imaged live using fluorescence microscopy with the appropriate filter sets for the chosen dye.

Data Presentation

Table 1: Properties of Common Alkyne-Functionalized Fluorescent Dyes for CuAAC Labeling

FluorophoreExcitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Alkyne-Fluor 4884955190.92~71,000
Alkyne-Fluor 5555555800.10~150,000
Alkyne-Fluor 5945906170.66~85,000
Alkyne-Fluor 6476506680.33~239,000

Note: Quantum yield and extinction coefficients are for the parent fluorophore and may vary slightly upon conjugation. These values are approximate and can depend on the solvent and local environment.

Visualizations

Fluorescent_Labeling_Workflow cluster_synthesis Protocol 1: Synthesis cluster_metabolism Protocol 2: Metabolic Labeling cluster_click Protocol 3: Click Chemistry cluster_analysis Analysis Xylofuranose β-D-Xylofuranose Analog AzidoXylo 5-Azido-5-deoxy- β-D-Xylofuranose Xylofuranose->AzidoXylo Chemical Synthesis Cell Live Cell AzidoXylo->Cell Incubation LabeledCell Cell with Azide- Tagged Glycans Cell->LabeledCell Metabolic Incorporation LabeledCell2 Cell with Azide- Tagged Glycans FluorescentProbe Alkyne- Fluorescent Dye FluorescentProbe->LabeledCell2 CuAAC Reaction FinalCell Fluorescently Labeled Cell LabeledCell2->FinalCell Covalent Bond Formation Microscopy Fluorescence Microscopy FinalCell->Microscopy Imaging CuAAC_Mechanism Azide R1-N3 (on Glycan) Triazole Fluorescently Labeled Glycan Azide->Triazole Alkyne R2-C≡CH (Fluorescent Dye) Alkyne->Triazole CuI Cu(I) Catalyst CuI->Triazole Catalyzes Cycloaddition

Troubleshooting & Optimization

How to improve the yield of Beta-D-Xylofuranose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Beta-D-Xylofuranose and its derivatives.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.

Q1: My glycosylation reaction is resulting in a low yield of the desired β-xylofuranoside. What are the potential causes and how can I improve the yield?

A1: Low yields in β-xylofuranoside synthesis can stem from several factors. Key areas to investigate include the choice of protecting groups, the glycosylation promoter, and the reaction conditions.

  • Protecting Groups: The nature of the protecting groups on the xylofuranose (B8766934) donor can significantly influence the stereoselectivity and yield. For instance, using benzoyl protecting groups has been shown to improve total yields compared to acetyl groups by minimizing the formation of orthoester byproducts. In one study, switching from acetyl to benzoyl protecting groups increased the total yield of octyl β-D-xylopyranoside from 25% to 54%.[1]

  • Glycosylation Promoters: The choice and stoichiometry of the promoter are critical. Silver salts like silver carbonate (Ag₂CO₃), silver oxide (Ag₂O), and silver triflate (AgOTf) are effective promoters.[1] For the synthesis of α-xylofuranosides, a combination of N-iodosuccinimide (NIS) and a catalytic amount of a silver salt like AgOTf has been optimized.[2][3] The ratio of donor to acceptor and promoter needs to be carefully optimized.

  • Reaction Conditions: Solvent, temperature, and reaction time are crucial parameters. Diethyl ether has been identified as a suitable solvent in certain glycosylation reactions.[2][3] The optimal temperature is typically room temperature, and reactions are often stirred for a couple of hours.[2][3]

Q2: I am observing the formation of undesired α-anomers in my β-xylofuranoside synthesis. How can I improve the β-selectivity?

A2: Achieving high β-selectivity in furanoside synthesis is a known challenge. The stereochemical outcome is influenced by the protecting groups on the donor and the reaction mechanism.

  • Neighboring Group Participation: To favor the formation of the β-anomer, a participating protecting group at the C-2 position of the xylofuranose donor is often employed. An acyl group, such as an acetyl or benzoyl group, can participate in the reaction mechanism to direct the incoming acceptor to the β-face.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stereoselectivity. Non-participating solvents are generally preferred when trying to achieve stereoselectivity through other means.

Q3: I am struggling with the purification of my final xylofuranoside product. What strategies can I use?

A3: Purification of carbohydrate derivatives can be challenging due to their polarity and potential for forming isomeric mixtures.

  • Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification.[1][2][3] A careful selection of the eluent system (e.g., hexane-EtOAc mixtures) is essential to achieve good separation of anomers and other byproducts.[2][3]

  • Crystallization: If the product is a solid, crystallization can be an effective purification technique.

  • Protecting Group Strategy: The choice of protecting groups can also impact the ease of purification. For example, the use of a xylylene protecting group can sometimes facilitate the separation of diastereomers.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols for xylofuranose and related xylopyranoside derivatives.

Table 1: Optimization of Glycosylation Conditions for an α-Xylofuranoside [2][3]

Donor Equiv.Acceptor Equiv.NIS Equiv.AgOTf Equiv.SolventYield (α:β ratio)
1.71.02.50.25Diethyl etherHigh yield, good α-selectivity

Table 2: Comparison of Protecting Groups on Glycosylation Yield [1]

Protecting GroupProductTotal Yield
AcetylOctyl β-D-xylopyranoside25%
BenzoylOctyl β-D-xylopyranoside54%

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of xylofuranose derivatives.

Protocol 1: Synthesis of p-Tolyl 5-O-Acetyl-1-thio-2,3-O-xylylene-β-d-xylofuranoside [2][3]

  • Dissolve p-Tolyl 1-Thio-2,3-O-xylylene-β-d-xylofuranoside (1.0 mmol) in pyridine (B92270) (5.0 mL).

  • Add acetic anhydride (B1165640) (5.0 mL) to the solution at room temperature.

  • Stir the solution at room temperature for 2 hours.

  • Quench the reaction by adding methanol (B129727) (CH₃OH).

  • Remove the pyridine by co-evaporation with toluene.

  • Purify the residue by silica gel column chromatography using a 6:1 mixture of hexanes and ethyl acetate (B1210297) as the eluent to afford the product as a colorless oil (95% yield).

Protocol 2: General Glycosylation Procedure for α-Xylofuranosides [2][3]

  • To a solution of the glycosyl acceptor (1.0 equiv) in diethyl ether, add the xylofuranoside donor (1.7 equiv).

  • Add N-iodosuccinimide (NIS) (2.5 equiv) to the mixture.

  • Add silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and purify the product by silica gel column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in this compound synthesis.

experimental_workflow start D-Xylose step1 Protection of Hydroxyl Groups start->step1 step2 Introduction of Thio-group at Anomeric Center step1->step2 step3 Selective Deprotection/Modification of Protecting Groups step2->step3 donor Xylofuranose Donor step3->donor step4 Glycosylation (NIS/AgOTf) donor->step4 acceptor Glycosyl Acceptor acceptor->step4 step5 Deprotection step4->step5 product Target Xylofuranoside step5->product

Caption: General workflow for the synthesis of a xylofuranoside.

troubleshooting_yield low_yield Low Yield of β-D-Xylofuranose cause1 Suboptimal Protecting Groups low_yield->cause1 cause2 Inefficient Promoter System low_yield->cause2 cause3 Incorrect Reaction Conditions low_yield->cause3 solution1 Use Participating Groups (e.g., Benzoyl) cause1->solution1 solution2 Optimize Promoter/Catalyst Ratio (e.g., NIS/AgOTf) cause2->solution2 solution3 Screen Solvents and Temperature cause3->solution3

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Selective Synthesis of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of β-D-xylofuranose derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of β-D-xylofuranosides?

The selective synthesis of β-D-xylofuranosides is a significant challenge in carbohydrate chemistry. The main difficulties include:

  • Controlling Anomeric Selectivity: The formation of glycosidic bonds can result in either α or β anomers. The furanose ring is highly flexible, and achieving high stereoselectivity for the less thermodynamically stable β-anomer over the α-anomer is difficult. The α-anomer is often thermodynamically favored due to the anomeric effect.[1]

  • Furanose Ring Instability: The five-membered furanose ring is generally less stable than the six-membered pyranose ring, leading to potential ring-opening or rearrangement under certain reaction conditions.

  • Protecting Group Strategy: The choice and application of protecting groups are crucial. They not only prevent unwanted side reactions at other hydroxyl groups but also significantly influence the stereochemical outcome of the glycosylation reaction by exerting electronic and steric effects.[2][3][4]

  • Reaction Conditions Optimization: The stereoselectivity of the glycosylation is highly sensitive to various factors including the solvent, temperature, nature of the glycosyl donor and acceptor, and the promoter or catalyst used.[5][6]

  • Purification: The separation of the desired β-anomer from the α-anomer and other reaction byproducts can be challenging due to their similar physical properties, often requiring advanced chromatographic techniques.[7][8]

Q2: How do protecting groups influence the stereoselectivity of the glycosylation?

Protecting groups are not merely passive spectators in a glycosylation reaction; they play a directive role.

  • Neighboring Group Participation: A participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) can attack the anomeric center of the oxocarbenium ion intermediate. This forms a cyclic intermediate (like a dioxolanium ion) that blocks one face of the sugar ring. The glycosyl acceptor can then only attack from the opposite face, typically resulting in a 1,2-trans product. For xylofuranose (B8766934), this would lead to α-glycosides. To favor β-glycosides (a 1,2-cis product), non-participating groups (e.g., benzyl (B1604629) or silyl (B83357) ethers) are required at the C-2 position.

  • Steric and Conformational Effects: Bulky protecting groups can lock the furanose ring into a specific conformation. This conformational rigidity can create a steric bias, favoring the approach of the glycosyl acceptor from the less hindered face, thereby influencing the anomeric ratio.[9][10] For instance, a conformationally restricting xylylene protecting group across C-2 and C-3 has been used to achieve high α-selectivity.[9][10]

  • Electronic Effects: Electron-withdrawing protecting groups can destabilize the oxocarbenium ion intermediate, potentially favoring a more SN2-like reaction mechanism which can lead to inversion of configuration at the anomeric center.

Q3: What is the role of the solvent in controlling the anomeric outcome?

Solvents can dramatically influence the stereoselectivity of a glycosylation reaction, a phenomenon known as the "solvent effect".[1][5][11][12]

  • Stabilization of Intermediates: Solvents can stabilize or destabilize the reactive intermediates. For example, ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF) can coordinate with the oxocarbenium ion intermediate, often favoring the formation of α-glycosides (1,2-cis products in glucopyranosides).[1]

  • The Nitrile Effect: Acetonitrile (B52724) (MeCN) is well-known to favor the formation of β-glycosides. It is proposed that acetonitrile can form a transient α-nitrilium ion intermediate by attacking the oxocarbenium ion from the α-face. Subsequent SN2-like displacement by the acceptor alcohol from the β-face leads to the β-glycoside.[1]

  • Solvent Polarity: The polarity of the solvent can affect the equilibrium between tight and solvent-separated ion pairs of the oxocarbenium intermediate and its counterion, which in turn influences the stereochemical outcome.[12]

Q4: How can I favor the kinetic (β) product over the thermodynamic (α) product?

In many glycosylation reactions, the β-anomer is the kinetically favored product (formed faster at lower temperatures), while the α-anomer is the thermodynamically more stable product.[1][13][14][15] To favor the kinetic β-product:

  • Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can trap the kinetic product. At low temperatures, there may not be enough energy to overcome the activation barrier for the reverse reaction or for the equilibration to the more stable thermodynamic product.[15]

  • Use of Potent Reagents: Employing highly reactive glycosyl donors and activators can lead to a rapid, irreversible reaction, favoring the kinetic product.

  • Avoid Equilibration Conditions: Avoid conditions that can lead to anomerization, such as prolonged reaction times, elevated temperatures, or the presence of strong Lewis acids that can catalyze the equilibration between the α and β anomers.[13]

Q5: What are common side reactions during xylofuranose synthesis and how can they be minimized?

Besides the formation of the undesired anomer, other side reactions can reduce the yield and complicate purification.

  • Dehydration: Under acidic conditions and heat, pentoses like xylose can undergo dehydration to form furfural.[16] This can be minimized by using mild reaction conditions and carefully controlling the pH.

  • Protecting Group Migration: Acyl protecting groups can sometimes migrate between adjacent hydroxyl groups, especially under basic or acidic conditions, leading to a mixture of constitutional isomers. This can be mitigated by using stable protecting groups like benzyl ethers or by carefully choosing reaction conditions.

  • Glycal Formation: Elimination reactions can sometimes occur, leading to the formation of unsaturated sugar derivatives known as glycals. This is more common with certain types of glycosyl donors and activation conditions.

  • Orthoester Formation: With participating protecting groups at C-2, reaction with the acceptor alcohol can sometimes lead to the formation of a stable orthoester instead of the desired glycoside.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of β-D-xylofuranosides.

Problem Potential Cause(s) Suggested Solution(s)
Poor α/β Selectivity 1. Inappropriate solvent choice. 2. Reaction temperature is too high, allowing for equilibration. 3. Use of a C-2 participating protecting group. 4. Suboptimal glycosyl donor/acceptor/promoter combination.1. Switch to a solvent known to favor β-selectivity, such as acetonitrile (MeCN).[1] 2. Perform the reaction at lower temperatures (e.g., -40 °C to -78 °C).[15] 3. Ensure a non-participating protecting group (e.g., benzyl ether) is at the C-2 position. 4. Screen different activators or change the leaving group on the glycosyl donor.
Low Yield of Glycoside 1. Inactive catalyst or promoter. 2. Poor reactivity of the glycosyl donor or acceptor. 3. Decomposition of starting materials or products. 4. Presence of water in the reaction mixture.1. Use freshly prepared or properly stored reagents. 2. Increase the reactivity of the donor (e.g., switch from a glycosyl bromide to a trichloroacetimidate) or the acceptor (less sterically hindered). 3. Run the reaction under an inert atmosphere (Argon or Nitrogen) and at a lower temperature. 4. Ensure all glassware is oven-dried and use anhydrous solvents. Add molecular sieves to the reaction.
Formation of Furfural Reaction conditions are too acidic or the temperature is too high.1. Use a milder Lewis acid or a buffered system. 2. Reduce the reaction temperature. 3. Minimize reaction time.
Difficulty in Separating α and β Anomers The anomers have very similar polarities.1. Use high-performance liquid chromatography (HPLC) or preparative HPLC with a suitable column and solvent system.[7][17] 2. Try a different stationary phase for column chromatography (e.g., diol-bonded silica). 3. In some cases, one anomer may be selectively crystallized from the mixture.
Unidentified Byproducts 1. Protecting group migration or cleavage. 2. Reaction with residual moisture. 3. Formation of orthoesters or other rearrangement products.1. Characterize byproducts using NMR and Mass Spectrometry to diagnose the issue. 2. Re-evaluate the stability of the chosen protecting groups under the reaction conditions. 3. Ensure strictly anhydrous conditions.

Data Summary

The choice of solvent has a profound impact on the stereochemical outcome of glycosylation reactions. The following table summarizes general trends observed for glycosylations where a non-participating group is present at C-2.

Table 1: Influence of Solvent on Anomeric Selectivity

SolventTypical Predominant AnomerProposed RationaleReference
Diethyl Ether (Et₂O)αEthereal oxygen participation stabilizes the oxocarbenium ion, favoring α-attack.[1]
Tetrahydrofuran (THF)αSimilar to Et₂O, oxygen participation favors the α-anomer.[1]
Dichloromethane (B109758) (DCM)Mixture, often α-leaningConsidered a non-participating solvent; selectivity is highly dependent on other factors.[1]
Acetonitrile (MeCN)βFormation of an intermediate α-nitrilium ion, which is then displaced (SN2) by the acceptor to give the β-product.[1]

Key Experimental Protocols

General Protocol for Glycosylation to Favor β-Xylofuranosides

This protocol provides a general methodology for a glycosylation reaction using a glycosyl donor with a non-participating group at C-2 to favor the kinetic β-product. Note: This is a representative protocol and must be optimized for specific substrates.

1. Preparation of Reactants:

  • Glycosyl Donor: Synthesize a suitable xylofuranosyl donor, such as 2,3,5-tri-O-benzyl-D-xylofuranosyl trichloroacetimidate. Ensure the C-2 protecting group (e.g., benzyl) is non-participating.

  • Glycosyl Acceptor: The alcohol component to be glycosylated.

  • Solvents and Reagents: Use anhydrous solvents (e.g., acetonitrile, dichloromethane) and freshly stored or prepared reagents.

2. Reaction Setup:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a rubber septum, add activated 4 Å molecular sieves.

  • Add the glycosyl donor (1.0 equiv) and the glycosyl acceptor (1.2-1.5 equiv) to the flask.

  • Dissolve the components in anhydrous acetonitrile (MeCN) via cannula transfer.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath (e.g., dry ice/acetonitrile).

3. Glycosylation Reaction:

  • Dissolve the promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.1-0.2 equiv), in a small amount of anhydrous acetonitrile in a separate flame-dried flask.

  • Slowly add the promoter solution dropwise to the cooled reaction mixture via syringe over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

4. Quenching and Workup:

  • Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a hindered base, such as triethylamine (B128534) or pyridine.

  • Allow the mixture to warm to room temperature.

  • Dilute the mixture with a solvent like dichloromethane (DCM) or ethyl acetate (B1210297) (EtOAc) and filter through a pad of Celite to remove the molecular sieves.

  • Wash the filtrate sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica (B1680970) gel. Use a gradient of hexanes/ethyl acetate as the eluent to separate the α and β anomers.

  • Combine the fractions containing the desired β-product and concentrate under reduced pressure.

  • Characterize the final product using NMR spectroscopy (¹H, ¹³C, COSY) and mass spectrometry to confirm its structure and stereochemistry. The anomeric proton of the β-furanoside typically appears at a different chemical shift and has a different coupling constant compared to the α-anomer.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis of β-D-xylofuranose.

experimental_workflow prep Reactant Preparation (Anhydrous Conditions) setup Reaction Setup (Donor + Acceptor + Sieves in MeCN) prep->setup cool Cooling (-40°C to -78°C) setup->cool add_promo Promoter Addition (e.g., TMSOTf) cool->add_promo reaction Glycosylation Reaction (TLC Monitoring) add_promo->reaction quench Quenching (Triethylamine) reaction->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Flash Chromatography) workup->purify char Characterization (NMR, MS) purify->char

Caption: General workflow for a glycosylation experiment.

kinetic_thermo_control cluster_0 Reaction Conditions cluster_1 Control Mechanism cluster_2 Favored Product low_temp Low Temperature (-78°C to 0°C) kinetic Kinetic Control low_temp->kinetic Favors high_temp High Temperature (> RT) or Long Time thermo Thermodynamic Control high_temp->thermo Favors beta β-Anomer (Less Stable) kinetic->beta Yields alpha α-Anomer (More Stable) thermo->alpha Yields

Caption: Logic diagram of kinetic vs. thermodynamic control.

reaction_pathway donor Glycosyl Donor (Xylofuranosyl-LG) intermediate Oxocarbenium Ion Intermediate donor->intermediate + Promoter - Leaving Group (LG) p2 acceptor Acceptor (R-OH) p1 products α-Glycoside + β-Glycoside p1->intermediate p2->products

Caption: Simplified glycosylation reaction pathway.

References

Optimizing reaction conditions for glycosylation with Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for glycosylation with Beta-D-Xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the glycosylation of this compound in a question-and-answer format.

Q1: My glycosylation reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?

A1: Low yields in this compound glycosylation can stem from several factors. Here's a systematic approach to troubleshooting:

  • Suboptimal Activation of the Glycosyl Donor: The choice and stoichiometry of the promoter are critical. For thioglycoside donors, a combination of N-Iodosuccinimide (NIS) and a catalytic amount of Silver Trifluoromethanesulfonate (AgOTf) or Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) is often effective.[1][2] Ensure your reagents are fresh and anhydrous.

  • Poor Nucleophilicity of the Acceptor: The reactivity of the acceptor alcohol significantly impacts the reaction rate. Highly hindered or electronically deactivated alcohols may require longer reaction times, higher temperatures, or a more potent activation system.

  • Inappropriate Solvent: The choice of solvent can influence the stability of the reactive intermediates. Diethyl ether has been shown to be effective in promoting high yields and selectivity in certain xylofuranosylation reactions.[1][2] Other solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724) may also be suitable depending on the specific substrates.

  • Reaction Temperature: Glycosylation reactions are often sensitive to temperature.[3] While many reactions proceed well at room temperature, some systems may benefit from lower temperatures (e.g., -78 °C to 0 °C) to enhance selectivity and minimize side reactions, which can in turn improve the yield of the desired product.[3]

  • Protecting Group Effects: The nature of the protecting groups on both the donor and acceptor can electronically and sterically influence the reaction's efficiency. Electron-withdrawing groups on the glycosyl donor, such as an acetyl group at the O-5 position, can enhance selectivity and yield in some cases.[1][2]

Q2: I am struggling with poor stereoselectivity, obtaining a mixture of α and β anomers. How can I control the stereochemical outcome of my reaction?

A2: Achieving high stereoselectivity is a common challenge in furanoside glycosylations. Key factors to consider are:

  • Choice of Glycosyl Donor and Protecting Groups: The structure of the glycosyl donor is paramount. Using a conformationally restricted donor, such as one with a 2,3-O-xylylene protecting group, can lock the intermediate into a conformation that favors the formation of a specific anomer.[1][2] This strategy has been successfully employed for the synthesis of α-xylofuranosides.[1][2]

  • Neighboring Group Participation: While less common for achieving β-selectivity in furanosides compared to pyranosides, the choice of a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) can favor the formation of the 1,2-trans product.

  • Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing the oxocarbenium ion intermediate, thereby influencing the stereochemical outcome. Ethereal solvents like diethyl ether can promote α-selectivity in some systems.[1][2]

  • Promoter System: The nature of the promoter can influence the reaction mechanism (SN1 vs. SN2 character) and thus the stereoselectivity.

  • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product.[3]

Q3: My reaction is producing significant amounts of side products, such as orthoesters or products from the degradation of the glycosyl donor. How can I minimize these?

A3: The formation of side products is often linked to the stability of the glycosyl donor and the reaction conditions.

  • Anhydrous Conditions: Moisture can lead to the hydrolysis of the glycosyl donor and activated intermediates. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. The use of molecular sieves is highly recommended.

  • Control of Promoter Stoichiometry: Using an excessive amount of Lewis acid promoter can lead to the degradation of the starting materials and products. A catalytic amount of a strong Lewis acid like AgOTf or TMSOTf is often sufficient when used in conjunction with a stoichiometric activator like NIS.[1][2]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the formation of side products. Monitor the reaction progress by TLC or LC-MS and quench the reaction once the starting material is consumed.

  • Purity of Starting Materials: Ensure the glycosyl donor and acceptor are pure, as impurities can catalyze side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common glycosyl donors for the synthesis of Beta-D-xylofuranosides?

A1: Common glycosyl donors for Beta-D-xylofuranosylation include thioglycosides, trichloroacetimidates, and glycosyl halides. Thioglycosides are popular due to their stability and tunable reactivity through various activation methods.[1][2]

Q2: How do I choose the right protecting groups for my this compound donor?

A2: The choice of protecting groups is critical for both yield and stereoselectivity.[4]

  • For achieving α-selectivity , a non-participating group at C-2 (e.g., benzyl (B1604629) ether) is typically required. Furthermore, a conformationally rigid protecting group, like a 2,3-O-xylylene group, can strongly direct the formation of the α-anomer.[1][2] An electron-withdrawing group at O-5, such as acetate (B1210297), has also been shown to improve α-selectivity.[1][2]

  • For achieving β-selectivity , a participating group at C-2 (e.g., acetate or benzoate) is generally used to direct the formation of the 1,2-trans product.

Q3: Can I use enzymatic methods for Beta-D-Xylofuranosylation?

A3: While chemical synthesis is more common for complex oligosaccharides containing xylofuranose, enzymatic methods using glycosidases or glycosyltransferases can be employed, particularly for simpler glycosides.[5][6] These methods offer high stereoselectivity and avoid the need for extensive protecting group manipulation but may have limitations in substrate scope.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Glycosylation of a Thioglycoside Donor

EntryDonor (equiv.)Promoter (equiv.)SolventTemperature (°C)Yield (%)α:β Ratio
11.2NIS (1.5), AgOTf (0.1)CH2Cl225753.5:1
21.7NIS (2.5), AgOTf (0.25)CH2Cl225854.0:1
31.7NIS (2.5), AgOTf (0.25)Et2O25929.5:1
41.7NIS (2.5), AgOTf (0.25)Toluene25682.1:1
51.7NIS (2.5), AgOTf (0.25)MeCN25723.0:1

Data adapted from a study on α-xylofuranosylation using a 2,3-O-xylylene-protected thioglycoside donor.[1][2]

Table 2: Influence of O-5 Protecting Group on Stereoselectivity

Donor O-5 Protecting GroupGlycosylation Yield (%)α:β Ratio
p-Methoxybenzyl (PMB)802.3:1
Acetyl (Ac)929.5:1

Conditions: 1.7 equiv. donor, 1.0 equiv. acceptor, 2.5 equiv. NIS, 0.25 equiv. AgOTf in diethyl ether at room temperature. Data highlights the impact of an electron-withdrawing group at O-5.[1][2]

Experimental Protocols

Protocol 1: General Procedure for NIS/AgOTf Promoted Glycosylation

This protocol is based on the successful synthesis of α-xylofuranosides.[1][2]

  • Preparation: To a flame-dried round-bottom flask containing powdered 4 Å molecular sieves, add the glycosyl acceptor (1.0 equiv.) and the 2,3-O-xylylene-protected xylofuranosyl thioglycoside donor (1.7 equiv.).

  • Dissolution: Dissolve the solids in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

  • Initiation: Add N-Iodosuccinimide (NIS) (2.5 equiv.) to the mixture and stir at room temperature for 10 minutes.

  • Catalysis: Cool the reaction mixture to 0 °C and add a solution of Silver Trifluoromethanesulfonate (AgOTf) (0.25 equiv.) in anhydrous diethyl ether.

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Workup: Filter the mixture through a pad of celite and wash with ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired glycoside.

Mandatory Visualization

Glycosylation_Optimization_Workflow start Start: Glycosylation Reaction problem Problem Identified: Low Yield or Poor Selectivity start->problem donor_analysis Analyze Glycosyl Donor: - Leaving Group - Protecting Groups (C2, C5) - Conformation problem->donor_analysis Check acceptor_analysis Analyze Glycosyl Acceptor: - Nucleophilicity - Steric Hindrance problem->acceptor_analysis Check conditions_analysis Analyze Reaction Conditions: - Promoter/Activator - Solvent - Temperature - Time problem->conditions_analysis Check optimization Optimization Strategies donor_analysis->optimization acceptor_analysis->optimization conditions_analysis->optimization change_donor Modify Donor: - Change Protecting Groups - Use Conformationally  Restricted Donor optimization->change_donor Implement change_conditions Modify Conditions: - Screen Solvents (e.g., Et2O) - Titrate Promoter - Adjust Temperature optimization->change_conditions Implement re_evaluate Re-evaluate Reaction change_donor->re_evaluate change_conditions->re_evaluate re_evaluate->problem No Improvement success Success: Optimized Conditions Achieved re_evaluate->success Improved

Caption: A workflow diagram for troubleshooting and optimizing this compound glycosylation reactions.

References

Technical Support Center: Troubleshooting Anomerization of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the anomerization of Beta-D-xylofuranose during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern for this compound?

A1: Anomerization is the process of interconversion between the alpha (α) and beta (β) anomers of a cyclic sugar. The anomeric center (C1 in aldoses) is a stereocenter created during the cyclization of the sugar. For this compound, the hydroxyl group at the anomeric carbon is in the cis position relative to the C4 substituent. During a reaction, if the desired stereochemistry is beta, anomerization to the alpha form can lead to a mixture of products, reducing the yield of the target molecule and complicating purification processes.

Q2: What are the primary factors that induce anomerization of this compound?

A2: The stability of the anomeric center is influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze anomerization.[1][2][3]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for anomerization, leading to an equilibrium mixture of anomers.

  • Solvent: The polarity of the solvent can influence the anomeric equilibrium.[4][5][6] Polar solvents can stabilize the more polar anomer, while nonpolar solvents may favor the less polar anomer.[1]

  • Catalysts: Lewis acids are known to promote anomerization of glycosides.[2]

  • Reaction Time: Longer reaction times can allow for the establishment of an equilibrium between the anomers.

Q3: How can I prevent or minimize anomerization during my reaction?

A3: To minimize unwanted anomerization, consider the following strategies:

  • Protecting Groups: The most effective method is to install a protecting group at the anomeric position to lock its configuration. This prevents the ring from opening and re-closing, which is the mechanism of anomerization.

  • Reaction Conditions:

    • Maintain a neutral pH if possible.

    • Run reactions at the lowest effective temperature.

    • Choose a solvent that favors the desired anomer. For instance, in some cases, nonpolar solvents have been shown to favor a specific anomer.[1]

  • Control of Reaction Time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent equilibration to the undesired anomer.

Q4: I have already observed anomerization in my product mixture. What can I do?

A4: If anomerization has occurred, you have a few options:

  • Chromatographic Separation: The alpha and beta anomers are diastereomers and can often be separated using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or column chromatography.[7][8][9]

  • Crystallization: In some cases, one anomer may be more crystalline than the other, allowing for separation by selective crystallization.

  • Re-equilibration: If one anomer is desired and can be selectively removed from the mixture (e.g., by crystallization or enzymatic degradation of the other), the remaining mixture can be re-equilibrated to generate more of the desired anomer, though this is often not a practical solution.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected formation of the alpha-anomer Reaction conditions (pH, temperature) are promoting anomerization.- Lower the reaction temperature. - Adjust the pH to be closer to neutral. - Reduce the reaction time.
The chosen solvent favors the alpha-anomer.- Experiment with solvents of different polarities. The anomeric ratio is known to be solvent-dependent.[5][6]
Presence of a Lewis acid catalyst.- If a Lewis acid is necessary for the reaction, consider using a milder Lewis acid or a lower catalyst loading.[2]
Inconsistent anomeric ratio between batches Variations in starting material purity or reaction setup.- Ensure starting materials are of consistent quality and moisture content. - Standardize all reaction parameters, including addition rates and stirring speed.
Inconsistent reaction work-up.- Standardize the work-up procedure, as pH changes during extraction and quenching can cause anomerization.
Difficulty in separating the anomers Anomers have very similar chromatographic behavior.- Optimize the HPLC or column chromatography method. This may involve trying different stationary phases, mobile phase compositions, or temperatures.[7][8][9][10]
Co-crystallization of anomers.- Try different crystallization solvents or techniques, such as slow evaporation or vapor diffusion.

Quantitative Data Summary

The anomeric equilibrium of xylofuranose (B8766934) is sensitive to environmental conditions. While specific quantitative data for every reaction condition is vast, the following table summarizes the general trends observed in the literature.

Factor Effect on Anomerization General Trend for this compound Stability
Increasing Temperature Increases the rate of anomerization, leading to a thermodynamic equilibrium mixture.Generally decreases the kinetic stability of the pure beta anomer.
Acidic pH Catalyzes anomerization through protonation of the ring oxygen, facilitating ring-opening.[1]Decreased stability, leading to equilibration with the alpha anomer.
Basic pH Can catalyze anomerization and epimerization via enolate intermediates in the open-chain form.[3][11]Decreased stability, with potential for side reactions.
Increasing Solvent Polarity Can shift the anomeric equilibrium. Polar solvents may stabilize the more polar anomer.[4][5][6]The effect is system-dependent. For D-xylose in aqueous solution, the beta-anomer is slightly favored by solvation.[4][5]

Experimental Protocols

Protocol 1: Determination of Anomeric Ratio by ¹H NMR Spectroscopy

This protocol outlines a general procedure for determining the anomeric ratio of a xylofuranose derivative in a reaction mixture.

1. Sample Preparation: a. Take a representative aliquot of the reaction mixture. b. Quench the reaction if necessary, using a method that will not induce further anomerization (e.g., neutralization with a solid base like sodium bicarbonate if the reaction is acidic). c. Remove the reaction solvent under reduced pressure at a low temperature. d. Dissolve the crude residue in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) suitable for NMR analysis. The choice of solvent can influence the chemical shifts of the anomeric protons.[12][13]

2. NMR Acquisition: a. Acquire a ¹H NMR spectrum of the sample. b. The anomeric protons (H-1) of the alpha and beta furanosides will typically appear as distinct signals in the region of 4.5-6.0 ppm.[14] The alpha and beta anomers will have different chemical shifts and coupling constants (³JH1,H2).[12] c. For better resolution and to confirm assignments, consider running 2D NMR experiments like COSY or HSQC.[13]

3. Data Analysis: a. Integrate the signals corresponding to the anomeric protons of the alpha and beta anomers. b. The anomeric ratio is calculated as the ratio of the integration values. For example, Ratio (β:α) = Integral(β-anomer) / Integral(α-anomer). c. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used to separate the signals of the anomers.[15]

Protocol 2: Separation and Quantification of Anomers by HPLC

This protocol provides a general method for the separation and quantification of xylofuranose anomers.

1. Sample Preparation: a. Prepare a solution of the reaction mixture in the mobile phase or a compatible solvent at a known concentration. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Method Development: a. Column: A chiral column or a column designed for carbohydrate analysis is often required.[7][8] Common stationary phases include aminopropyl-bonded silica (B1680970) for normal-phase chromatography or cation-exchange resins in the lead(II) or calcium form for ligand exchange chromatography.[9][10] b. Mobile Phase: For normal-phase chromatography, a mixture of acetonitrile (B52724) and water is typically used.[9] For ligand exchange, deionized water is often the mobile phase.[9] c. Detector: A refractive index (RI) detector is commonly used for carbohydrates as they lack a strong UV chromophore. d. Temperature: Column temperature can affect the resolution of anomers and should be optimized.[16]

3. Analysis: a. Inject the sample onto the HPLC system. b. Identify the peaks corresponding to the alpha and beta anomers based on retention times (comparison with standards if available). c. The area under each peak can be used to determine the relative abundance of each anomer.

Visualizations

Anomerization_Pathway cluster_conditions Catalyzed by Beta This compound Open Open-chain form (aldehyde) Beta->Open Ring Opening Alpha Alpha-D-Xylofuranose Open->Alpha Ring Closing Conditions Acid (H⁺) Base (OH⁻) Heat (Δ)

Caption: Anomerization pathway of this compound.

Troubleshooting_Workflow Start Anomerization Observed Analysis Analyze Anomeric Ratio (NMR, HPLC) Start->Analysis Check_Conditions Review Reaction Conditions (pH, Temp, Solvent) Analysis->Check_Conditions Separation Separate Anomers (Chromatography) Analysis->Separation If anomerization is unavoidable Modify_Conditions Modify Conditions: - Lower Temperature - Adjust pH - Change Solvent Check_Conditions->Modify_Conditions Sub-optimal Check_Time Review Reaction Time Check_Conditions->Check_Time Optimal End Problem Resolved Modify_Conditions->End Modify_Time Reduce Reaction Time Check_Time->Modify_Time Too long Protecting_Group Consider Anomeric Protecting Group Check_Time->Protecting_Group Necessary Modify_Time->End Protecting_Group->End Separation->End

Caption: Troubleshooting workflow for anomerization.

References

Strategies to overcome the instability of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Beta-D-Xylofuranose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of this furanose sugar in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample showing inconsistent analytical results (e.g., NMR, HPLC)?

A1: this compound is inherently unstable in solution and exists in a dynamic equilibrium with its more stable pyranose form (Beta-D-Xylopyranose) and the open-chain aldehyde form. This process, called mutarotation, leads to a mixture of isomers in solution, causing variable analytical signals. The formation of the six-membered pyranose ring is thermodynamically favored over the five-membered furanose ring due to reduced dihedral angle strain.[1]

Q2: What is mutarotation and how does it affect my experiments?

A2: Mutarotation is the change in the optical rotation of a sugar solution as the different anomers (in this case, primarily the alpha and beta forms of both furanose and pyranose) interconvert.[2][3] This interconversion happens through the open-chain aldehyde form and is catalyzed by both acids and bases.[3] For your experiments, this means that even if you start with a pure sample of this compound, it will quickly become a mixture of isomers in solution, which can affect reaction kinetics, product yields, and analytical characterization.

Q3: Can I prevent the conversion of this compound to its pyranose form?

A3: Completely preventing the conversion in a solution of the free sugar is challenging due to the thermodynamic preference for the pyranose form. However, you can employ strategies to "lock" the molecule in the furanose conformation through chemical modification or influence the equilibrium by controlling experimental conditions.

Troubleshooting Guides

Issue 1: Rapid degradation or isomerization of this compound in solution.
  • Cause: Mutarotation and equilibrium shift towards the more stable pyranose form.

  • Solutions:

    • Chemical Derivatization: The most effective strategy is to chemically modify the this compound to "lock" it in the furanose conformation. This is typically done by forming a glycoside or by introducing protecting groups.

    • Solvent Selection: The choice of solvent can influence the pyranose-furanose equilibrium. For some sugars, dimethyl sulfoxide (B87167) (DMSO) has been shown to increase the proportion of the furanose form compared to aqueous solutions.[1]

    • pH Control: Since mutarotation is catalyzed by both acid and base, maintaining a neutral pH and using appropriate buffers can help to minimize the rate of interconversion.

    • Temperature Control: Lowering the temperature can slow down the rate of mutarotation, providing a larger window for reactions or analysis.

Issue 2: Low yield of reactions where this compound is a substrate.
  • Cause: The concentration of the reactive furanose form is low at equilibrium, and it is consumed faster than it is formed from the pyranose isomer.

  • Solutions:

    • Use of "Locked" Derivatives: Synthesize and use a stabilized this compound derivative as the starting material for your reaction. This ensures that 100% of your substrate is in the desired furanose form.

    • In-situ Trapping: If the desired reaction is faster than the rate of mutarotation back to the pyranose form, it may be possible to "trap" the furanose isomer as it is formed. This often requires careful optimization of reaction conditions.

Strategies for Stabilizing this compound

The primary strategy to overcome the instability of this compound is through chemical modification to create stabilized derivatives. These derivatives are not susceptible to mutarotation and can be used in subsequent experiments.

Introduction of Bulky Protecting Groups

Protecting the hydroxyl groups, particularly at the O-2 and O-3 positions, with bulky substituents can sterically hinder the conformational changes required for ring opening and rearrangement to the pyranose form.

  • Example: Use of bulky silyl (B83357) groups like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS).[4]

Formation of Cyclic Acetals

Creating a cyclic acetal (B89532) across two hydroxyl groups can lock the ring in the furanose conformation.

  • Example: Formation of a 2,3-O-xylylene acetal. This has been used to prepare stable xylofuranoside thioglycoside donors for glycosylation reactions.[5]

Glycoside Formation

Converting the anomeric hydroxyl group into a glycoside by reacting it with an alcohol is a highly effective way to lock the furanose ring.

  • Principle: The formation of a glycosidic bond (an acetal) instead of the native hemiacetal prevents the ring from opening, thus stopping mutarotation.

Quantitative Data

Table 1: Influence of Solvent on Furanose Percentage for Selected Sugars

SugarSolventFuranose Percentage
D-ArabinoseWaterLow
D-ArabinoseDimethyl SulfoxideHigher than in water
D-AltroseWaterLow
D-AltroseDimethyl Sulfoxide~80%

Data extrapolated from studies on related sugars, suggesting a similar trend may be observed for D-Xylose.[1]

Table 2: Kinetic Parameters for the Mutarotation of D-Xylose at 20-25°C

ParameterValue (kcal/mol)
ΔG‡α→β20.7 - 21.5
ΔG‡β→α20.7 - 21.5

These values represent the activation energy for the interconversion between the pyranose anomers, which is the dominant process in the mutarotation of xylose.[6]

Experimental Protocols

Protocol 1: Synthesis of a 2,3-O-Xylylene-Protected Xylofuranoside Donor

This protocol describes the synthesis of a conformationally restricted xylofuranoside that is stable against mutarotation.

Objective: To synthesize p-Tolyl 1-Thio-2,3-O-xylylene-β-d-xylofuranoside.

Materials:

  • p-Tolyl 5-O-trityl-1-thio-β-d-xylofuranoside

  • Sodium hydride (NaH)

  • α,α′-dibromo-o-xylene

  • Dimethylformamide (DMF)

  • Saturated aqueous NH4Cl

  • Dichloromethane (CH2Cl2)

  • Brine

  • Anhydrous Na2SO4

  • Silica gel for column chromatography

Procedure:

  • Dissolve p-Tolyl 5-O-trityl-1-thio-β-d-xylofuranoside in DMF.

  • Cool the solution to 0°C.

  • Slowly add NaH and α,α′-dibromo-o-xylene to the solution.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Quench the reaction by adding saturated aqueous NH4Cl.

  • Dilute the mixture with CH2Cl2 and wash with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • The trityl group is then removed under acidic conditions (details not specified in the provided reference).

  • Purify the crude product by flash column chromatography to yield the desired alcohol.[5]

Visualizations

Logical Workflow for Stabilizing this compound

Workflow for Overcoming this compound Instability cluster_problem Problem Identification cluster_analysis Analysis of Instability cluster_strategies Stabilization Strategies cluster_chem_methods Chemical Modification Methods cluster_env_methods Environmental Control Methods cluster_outcome Desired Outcome Problem Instability of this compound in Solution Mutarotation Mutarotation to Pyranose Form Problem->Mutarotation Equilibrium Unfavorable Thermodynamic Equilibrium Problem->Equilibrium ChemMod Chemical Modification (Locking the Ring) Mutarotation->ChemMod Prevent EnvControl Environmental Control (Slowing Conversion) Equilibrium->EnvControl Influence ProtectingGroups Bulky Protecting Groups (e.g., Silyl) ChemMod->ProtectingGroups CyclicAcetals Cyclic Acetals (e.g., Xylylene) ChemMod->CyclicAcetals Glycosidation Glycoside Formation ChemMod->Glycosidation Solvent Solvent Selection (e.g., DMSO) EnvControl->Solvent pH pH Control (Neutral) EnvControl->pH Temp Temperature Control (Low Temp) EnvControl->Temp Outcome Stable this compound Derivative for Experiments ProtectingGroups->Outcome CyclicAcetals->Outcome Glycosidation->Outcome

Caption: A logical workflow illustrating the strategies to overcome the inherent instability of this compound.

References

Improving the resolution of Beta-D-Xylofuranose in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Beta-D-Xylofuranose. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the resolution and overall quality of their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in achieving good resolution for this compound?

The primary challenges in the chromatography of this compound and other reducing sugars are the presence of anomers (α and β forms) that can interconvert in solution, leading to peak broadening or split peaks. Additionally, its high polarity and structural similarity to other pentoses can make separation from complex mixtures difficult. Achieving baseline separation of these closely related compounds is crucial for accurate quantification.[1][2][3]

Q2: Which chromatographic techniques are most effective for this compound analysis?

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD) is a highly effective and sensitive method for the direct analysis of underivatized carbohydrates like xylofuranose (B8766934).[4][5][6][7] For High-Performance Liquid Chromatography (HPLC) with more common detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD), specialized columns such as those based on cation-exchange resins or aminopropyl-bonded silica (B1680970) are often used.[8][9][10] Gas Chromatography (GC) is also a powerful technique but requires prior derivatization to make the sugar volatile, typically through silylation.[11] Thin-Layer Chromatography (TLC) is a simpler, cost-effective method suitable for qualitative or semi-quantitative analysis.[12][13][14]

Q3: How can I prevent the separation of anomers if I only want to quantify total this compound?

Anomer separation can sometimes be prevented by increasing the column temperature, typically to 70-80°C, which accelerates the interconversion of anomers so that they elute as a single, sharpened peak.[15] This approach is common in methods using columns like the SUGAR series (e.g., SP0810, SC1011).[15]

Q4: Is derivatization necessary for the analysis of this compound?

For GC analysis, derivatization is mandatory to increase the volatility of the highly polar sugar molecule.[11] For HPLC, derivatization is not always necessary, especially with techniques like HPAE-PAD.[6][7] However, pre- or post-column derivatization can be employed to enhance detection for UV-Vis or fluorescence detectors.

Q5: What is a suitable TLC system for the separation of xylose from other sugars?

A common mobile phase for separating monosaccharides on silica gel TLC plates is a mixture of butanol, acetic acid, and water (e.g., in a 2:1:1 v/v/v ratio).[12] Another reported solvent system for separating a range of monosaccharides is a mixture of acetonitrile, ethyl acetate, 1-propanol, and water (e.g., 85:20:20:15 v/v/v/v).[14] Visualization can be achieved by spraying with a reagent like p-anisaldehyde-sulfuric acid in ethanol (B145695) and heating.[12]

Troubleshooting Guides

HPLC Troubleshooting
IssuePossible CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase; Column contamination at the inlet; Mismatch between sample solvent and mobile phase.Ensure the mobile phase pH is appropriate to keep the analyte in a single ionic form. Use a guard column to protect the analytical column. Dissolve the sample in a solvent weaker than or equal in strength to the mobile phase.[16][17]
Split Peaks or Broad Peaks Anomer separation.Increase the column temperature to 70-80°C to promote anomer interconversion into a single peak.[15] If resolving anomers is the goal, optimize the mobile phase and temperature to improve their separation.[1][3]
Poor Resolution from Other Sugars Inadequate selectivity of the stationary phase; Mobile phase composition is not optimal.Switch to a column with a different selectivity, such as a dedicated carbohydrate analysis column (e.g., HPAE-PAD column or an aminopropyl column).[6][7] Optimize the mobile phase, for instance, by adjusting the acetonitrile/water ratio in HILIC or the eluent concentration in HPAE-PAD.
Variable Retention Times Fluctuations in pump flow rate or mobile phase composition; Unstable column temperature.Ensure the pump is properly primed and there are no leaks. Use a column oven to maintain a stable temperature.[17] If preparing the mobile phase online, check the proportioning valves.
No Peaks or Very Small Peaks Injection issue; Detector not sensitive enough or set incorrectly; Sample degradation.Verify the injection volume and ensure the autosampler is functioning correctly. For UV detection, xylofuranose has no strong chromophore, so consider RI, ELSD, or PAD detection.[8][9] Ensure sample stability in the chosen solvent.
GC Troubleshooting (after derivatization)
IssuePossible CauseSuggested Solution
Multiple Peaks for a Single Sugar Incomplete derivatization; Presence of anomers which were derivatized separately.Optimize the derivatization reaction conditions (time, temperature, reagent concentration) to ensure complete reaction. Ensure anhydrous conditions as silylation reagents are sensitive to moisture.
Peak Tailing Active sites in the GC system (liner, column); Column bleed.Use a deactivated liner and a high-quality capillary column suitable for sugar analysis. Condition the column according to the manufacturer's instructions.
Poor Resolution Inappropriate temperature program; Incorrect column phase.Optimize the oven temperature ramp rate to improve separation. Ensure the column stationary phase has the correct polarity for separating the derivatized sugars (e.g., a non-polar or mid-polar phase for TMS derivatives).[11]

Experimental Protocols

HPLC Method for Xylose Quantification in Hydrolysates

This method is suitable for the quantification of xylose in biomass hydrolysates.

  • Instrumentation: HPLC system with a Refractive Index (RI) detector.

  • Column: Aminex HPX-87H (250 mm × 4.6 mm, 5 μm particle size).[9]

  • Mobile Phase: 0.00035 M Sulfuric Acid in ultra-pure water.[9]

  • Flow Rate: 0.6 mL/min.[9]

  • Column Temperature: 75°C (Note: a similar method uses 48°C, temperature may need optimization).[8][10]

  • Detector: Refractive Index (RI) Detector.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dilute the hydrolysate sample with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Use an external standard calibration curve of D-xylose.

GC Method for Xylose Analysis (as TMS derivative)

This protocol outlines the general steps for the analysis of xylose by GC following trimethylsilylation.

  • Derivatization:

    • Evaporate the aqueous sample containing xylose to dryness under a stream of nitrogen.

    • Add a silylation reagent (e.g., a mixture of pyridine, hexamethyldisilazane (B44280) (HMDS), and trimethylchlorosilane (TMCS)) to the dry sample.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.

    • The resulting trimethylsilyl (B98337) (TMS) ethers are then analyzed by GC.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: Capillary column with a non-polar stationary phase like SE-54.[11]

  • Carrier Gas: Helium or Hydrogen.

  • Temperatures:

    • Injector: 250°C

    • Detector: 280°C

    • Oven Program: Start at a lower temperature (e.g., 140°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a rate of 5-10°C/min. An isothermal temperature of 180°C has also been reported.[11]

  • Injection: 1 µL, split or splitless depending on concentration.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC Analysis Sample Aqueous Sample (e.g., Hydrolysate) Filter Filter (0.22 µm) Sample->Filter Derivatize Derivatization (for GC) (e.g., Silylation) Filter->Derivatize HPLC_Inject Inject into HPLC Filter->HPLC_Inject GC_Inject Inject into GC Derivatize->GC_Inject HPLC_Column Separation on Carbohydrate Column HPLC_Inject->HPLC_Column HPLC_Detect Detection (RI, ELSD, PAD) HPLC_Column->HPLC_Detect Data Data Analysis (Quantification) HPLC_Detect->Data GC_Column Separation on Capillary Column GC_Inject->GC_Column GC_Detect Detection (FID) GC_Column->GC_Detect GC_Detect->Data troubleshooting_logic Start Poor Resolution Observed Q_PeakShape What is the peak shape? Start->Q_PeakShape A_Tailing Peak Tailing Q_PeakShape->A_Tailing Tailing A_Split Split or very broad peaks Q_PeakShape->A_Split Split/Broad A_Overlapping Overlapping with other components Q_PeakShape->A_Overlapping Co-eluting Sol_Tailing Check for secondary interactions. Adjust mobile phase pH. Use a guard column. A_Tailing->Sol_Tailing Sol_Split Likely anomer separation. Increase column temperature (e.g., to 75°C). A_Split->Sol_Split Sol_Overlapping Optimize mobile phase. Change column to one with different selectivity. A_Overlapping->Sol_Overlapping D_Xylose_Metabolism cluster_pathway D-Xylose Metabolism Pathway in C. crescentus DXylose D-Xylose Xylonolactone D-Xylono-γ-lactone DXylose->Xylonolactone Xylose Dehydrogenase (xylB) Xylonate D-Xylonate Xylonolactone->Xylonate Xylonolactonase (xylC) KetoDeoxyXylonate 2-Keto-3-deoxy-xylonate Xylonate->KetoDeoxyXylonate Xylonate Dehydratase (xylD) AKG_Semialdehyde α-Ketoglutarate semialdehyde KetoDeoxyXylonate->AKG_Semialdehyde Dehydratase AKG α-Ketoglutarate AKG_Semialdehyde->AKG Oxidation

References

Technical Support Center: Quantitative Analysis of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Beta-D-Xylofuranose. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the experimental determination of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the quantitative analysis of this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID), enzymatic assays, and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-RID Analysis

Question 1: I am seeing peak tailing and poor resolution for my this compound peak. What could be the cause?

Answer: Peak tailing and poor resolution in HPLC analysis of sugars can stem from several factors:

  • Column Choice: Ensure you are using a column specifically designed for carbohydrate analysis, such as an amino- or ligand-exchange column.

  • Mobile Phase Composition: The mobile phase, typically a mixture of acetonitrile (B52724) and water, is critical. An improper ratio can lead to poor peak shape. Re-optimize the mobile phase composition.

  • Flow Rate: An excessively high or low flow rate can affect peak resolution. Ensure the flow rate is optimized for your column and analyte.

  • Column Temperature: Maintaining a consistent and optimal column temperature is crucial for reproducible retention times and peak shapes.

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Try diluting your sample.

Question 2: My retention times for this compound are shifting between injections. How can I improve reproducibility?

Answer: Retention time instability is a common issue in HPLC. Consider the following troubleshooting steps:

  • System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before starting your analytical run. Inadequate equilibration is a frequent cause of retention time drift.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the pump and detector.

  • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Fluctuations in pump pressure can lead to variable flow rates and shifting retention times.

  • Column Temperature Control: Use a column oven to maintain a stable temperature. Fluctuations in ambient temperature can significantly impact retention times.

  • Sample Matrix: If you are analyzing complex samples, matrix components can accumulate on the column, affecting retention. Implement a robust sample preparation procedure and consider using a guard column.

Question 3: I am observing multiple peaks for my this compound standard. Is this normal?

Answer: Yes, observing multiple peaks for a sugar standard can be normal due to the phenomenon of mutarotation . In solution, furanose and pyranose forms of sugars can exist in equilibrium as different anomers (α and β). This can result in the appearance of multiple, closely eluting peaks.

  • To address this: Allow your standards and samples to equilibrate in the dissolution solvent for a consistent period before injection to ensure a stable anomeric distribution. The time required for equilibrium can be determined experimentally.

Enzymatic Assays

Question 1: Can I directly quantify this compound using a standard D-xylose enzymatic assay kit based on xylose dehydrogenase?

Answer: Not directly. Xylose dehydrogenase is specific for the aldose (open-chain) form of D-xylose, which is in equilibrium with the pyranose anomers. This compound is a furanose ring structure. For the enzymatic reaction to proceed, this compound must first convert to the open-chain form. This process is facilitated by the enzyme xylose mutarotase (B13386317) (aldose-1-epimerase) , which catalyzes the interconversion of the different anomeric forms of xylose in solution.[1] Therefore, to accurately quantify the total D-xylose content, including the furanose form, your enzymatic assay should include xylose mutarotase.

Question 2: My enzymatic assay results are showing low recovery of this compound. What are the possible reasons?

Answer: Low recovery in an enzymatic assay can be due to several factors:

  • Incomplete Mutarotation: As mentioned above, if the conversion of this compound to the reactive aldose form is incomplete, you will underestimate the total concentration. Ensure your assay includes xylose mutarotase and allow for sufficient incubation time for the equilibrium to be reached.

  • Enzyme Inhibition: Components in your sample matrix could be inhibiting the activity of xylose dehydrogenase or xylose mutarotase. Run a spike and recovery experiment with a known amount of D-xylose in your sample matrix to assess for inhibition.

  • Sub-optimal Assay Conditions: Verify that the pH, temperature, and cofactor (NAD+) concentrations are optimal for both enzymes as specified in the assay protocol.

  • Enzyme Instability: Ensure that the enzymes have been stored correctly and have not lost activity.

GC-MS Analysis (after Silylation)

Question 1: I am getting multiple peaks for my derivatized this compound standard in the GC-MS chromatogram. How can I simplify the chromatogram?

Answer: The presence of multiple peaks for a single derivatized sugar is common and arises from the different anomeric forms (α and β) and ring structures (furanose and pyranose) that are "locked" in place by the derivatization process. To manage this, a two-step derivatization is often employed:

  • Methoximation: This initial step converts the aldehyde and keto groups of the open-chain form of the sugar into their methoxime derivatives. This "locks" the sugar in its open-chain form and prevents the formation of multiple silylated anomers.[2][3]

  • Silylation: The subsequent silylation of the hydroxyl groups increases the volatility of the sugar derivative for GC analysis.[2][3]

By using this two-step process, you can significantly reduce the number of peaks per sugar, simplifying the chromatogram and improving quantification.

Question 2: My silylation reaction for this compound seems to be incomplete, leading to poor peak shape and low response. What can I do?

Answer: Incomplete silylation is a frequent problem. Here are some key points to check:

  • Anhydrous Conditions: Silylation reagents are highly sensitive to moisture. Ensure that your sample is completely dry before adding the reagents. Lyophilization is a common method for sample drying.[3] Any residual water will react with the silylation reagent, reducing its availability for derivatizing your analyte.

  • Reagent Excess: Use a sufficient excess of the silylation reagent to ensure the reaction goes to completion.

  • Reaction Time and Temperature: The derivatization reaction may require heating to proceed efficiently. Optimize the reaction time and temperature according to established protocols for carbohydrates.

  • Choice of Silylation Reagent: Different silylation reagents have different reactivities. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a commonly used and highly volatile reagent for this purpose.[2]

Question 3: I am concerned about the stability of my silylated this compound derivatives. How should I handle them?

Answer: Silylated derivatives are susceptible to hydrolysis. It is crucial to minimize their exposure to moisture.

  • Storage: Store derivatized samples in tightly sealed vials, preferably with an inert gas overlay (e.g., nitrogen or argon).

  • Time to Analysis: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., -20°C) to slow down any potential degradation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of the different analytical methods for the quantification of xylose. Please note that these are general values, and specific performance may vary depending on the exact experimental conditions, instrumentation, and sample matrix.

ParameterHPLC-RIDEnzymatic AssayGC-MS (after Silylation)
Principle Separation based on polarity and size, detection based on refractive index changes.Enzymatic conversion of xylose to a product that can be measured spectrophotometrically.Separation of volatile derivatives based on boiling point and mass-to-charge ratio.
Specificity Moderate; can separate some anomers but may have co-elution with other sugars.High for D-xylose, but requires mutarotase for total xylose measurement.High; provides structural information from mass spectra.
LOD 0.8 ppm[4][5][6]~0.568 mg/dLLower than HPLC, in the low ppm to ppb range.
LOQ 2.5 ppm[4][5][6]~1.89 mg/dLLower than HPLC, in the low ppm to ppb range.
Linearity Good over a wide concentration range.Typically linear over a narrower range compared to chromatographic methods.Excellent over a wide dynamic range.
Sample Prep Simple filtration and dilution.Generally simple, but may require deproteinization for complex samples.More complex, involving drying and chemical derivatization.[2][3]
Throughput Moderate; typical run times are 10-30 minutes per sample.High; can be adapted for high-throughput microplate formats.Low to moderate; longer run times and more complex sample preparation.
Matrix Effects Less susceptible to matrix effects compared to MS-based methods.Can be susceptible to enzyme inhibitors in the sample matrix.Can be affected by matrix components interfering with derivatization or ionization.

Experimental Protocols

HPLC-RID Method for this compound Quantification (Adapted from Xylose Analysis)

This protocol is a general guideline and should be optimized for your specific instrumentation and application.

a. Sample Preparation:

  • Dissolve a known weight of the sample in deionized water or a suitable buffer.

  • For complex matrices, perform a sample cleanup step such as solid-phase extraction (SPE) to remove interfering compounds.

  • Filter the sample through a 0.45 µm syringe filter before injection.

b. HPLC-RID Conditions:

  • Column: A carbohydrate analysis column, such as an Aminex HPX-87P or a similar ligand-exchange column.

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Detector: Refractive Index Detector (RID), maintained at a stable temperature.

  • Injection Volume: 10-20 µL.

c. Quantification:

  • Prepare a series of this compound standards of known concentrations.

  • Allow standards to equilibrate in the mobile phase for a consistent time before injection to account for mutarotation.

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Enzymatic Assay for Total D-Xylose Quantification (including this compound)

This protocol utilizes xylose mutarotase and xylose dehydrogenase.

a. Reagents:

  • Assay Buffer (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.0).

  • NAD+ solution.

  • Xylose Mutarotase solution.

  • Xylose Dehydrogenase solution.

  • This compound standards and samples.

b. Assay Procedure (Microplate Format):

  • To each well of a 96-well microplate, add the assay buffer.

  • Add the NAD+ solution, xylose mutarotase, and xylose dehydrogenase to each well.

  • Add the this compound standards and samples to their respective wells.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to allow the reactions to go to completion.

  • Measure the absorbance at 340 nm, which corresponds to the formation of NADH.

  • Generate a standard curve by plotting the absorbance values of the standards against their concentrations.

  • Calculate the concentration of total D-xylose in the samples from the standard curve.

GC-MS Method for this compound Quantification

This protocol involves a two-step derivatization process.

a. Sample Preparation and Derivatization:

  • Transfer a known volume or weight of the sample to a reaction vial.

  • Dry the sample completely, for example, by lyophilization or under a stream of nitrogen.

  • Methoximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Incubate at a controlled temperature (e.g., 37°C) with agitation for approximately 90 minutes.[2]

  • Silylation: Add a silylation reagent such as MSTFA to the vial. Incubate at a controlled temperature (e.g., 37°C) with agitation for approximately 30 minutes.[2]

b. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 50-600).

c. Quantification:

  • Identify the characteristic ions of the derivatized this compound.

  • Generate a calibration curve using a series of derivatized standards.

  • Quantify the analyte in the samples using the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended for improved accuracy and precision.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Sample containing This compound Cleanup Sample Cleanup (e.g., SPE) Sample->Cleanup Filtration Filtration (0.45 µm) Cleanup->Filtration Drying Drying (for GC-MS) Filtration->Drying HPLC HPLC-RID Filtration->HPLC Enzymatic Enzymatic Assay Filtration->Enzymatic Derivatization Derivatization (for GC-MS) Drying->Derivatization GCMS GC-MS Derivatization->GCMS Quantification Quantification HPLC->Quantification Enzymatic->Quantification GCMS->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

troubleshooting_logic cluster_hplc HPLC-RID cluster_enzymatic Enzymatic Assay cluster_gcms GC-MS start Problem with Analysis peak_shape Poor Peak Shape start->peak_shape retention_shift Retention Time Shift start->retention_shift multiple_peaks Multiple Peaks start->multiple_peaks low_recovery Low Recovery start->low_recovery gc_multiple_peaks Multiple GC Peaks start->gc_multiple_peaks incomplete_derivatization Incomplete Derivatization start->incomplete_derivatization sol1 Check Column & Mobile Phase peak_shape->sol1 sol2 Optimize Flow Rate & Temp. peak_shape->sol2 sol3 Dilute Sample peak_shape->sol3 sol4 Ensure System Equilibration retention_shift->sol4 sol5 Check Pump & Degas Mobile Phase retention_shift->sol5 sol6 Allow for Mutarotation Equilibrium multiple_peaks->sol6 sol7 Include Xylose Mutarotase low_recovery->sol7 sol8 Check for Enzyme Inhibition low_recovery->sol8 sol9 Use Two-Step Derivatization (Methoximation + Silylation) gc_multiple_peaks->sol9 sol10 Ensure Anhydrous Conditions incomplete_derivatization->sol10 sol11 Optimize Reaction Time & Temp. incomplete_derivatization->sol11

Caption: Troubleshooting logic for common issues in this compound analysis.

References

Avoiding side reactions in the chemical modification of Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chemical modification of Beta-D-Xylofuranose.

Troubleshooting Guide

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue 1: A mixture of mono-, di-, and poly-acylated products is obtained during acylation.

  • Potential Causes:

    • Non-selective Acylation: The acylating agent may be reacting with multiple hydroxyl groups on the furanose ring simultaneously, not just the target hydroxyl group. The secondary hydroxyls at C-2, C-3, and C-5 can all be acylated.[1]

    • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the regioselectivity of the acylation reaction.[1]

    • Steric Hindrance: Bulky protecting groups already present on the furanose ring may hinder the approach of the acylating agent to the desired hydroxyl group, leading to reactions at less hindered positions.[1]

  • Solutions:

    • Employ Protecting Groups: The most effective strategy to ensure regioselectivity is the use of protecting groups. By protecting the other hydroxyl groups, you can direct the acylation to the desired position.[1] Orthogonal protecting group strategies are crucial for complex syntheses, allowing for the selective deprotection of one group without affecting others.[1][2]

    • Optimize Reaction Conditions:

      • Temperature: Performing the reaction at a lower temperature can often enhance selectivity.[1]

      • Solvent: Aprotic solvents like pyridine (B92270) or dichloromethane (B109758) (DCM) are commonly used. Pyridine can also act as a catalyst and acid scavenger.[1]

      • Catalyst: The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can improve the reaction rate, but may decrease selectivity if not used judiciously.[1]

    • Choice of Acylating Agent: The reactivity of the acylating agent can influence the outcome. For instance, using an acid anhydride (B1165640) may offer different selectivity compared to an acyl chloride.[1]

Issue 2: A mixture of alpha and beta anomers is formed during glycosylation.

  • Potential Causes:

    • Reaction Mechanism: The reaction may be proceeding through an oxocarbenium ion intermediate (SN1-like), which can be attacked from either the alpha or beta face, leading to a mixture of anomers.[1]

    • Neighboring Group Participation: A participating group at the C-2 position (e.g., an acetyl group) can favor the formation of the 1,2-trans product.[1]

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and the stereochemical outcome.[1]

  • Solutions:

    • Use of Directing Groups: A strategy involving a directing-group-on-leaving-group, such as a basic oxazole (B20620) group, can facilitate a stereoinvertive attack by the glycosyl acceptor, favoring an SN2 pathway.[3][4]

    • Conformationally Restricted Donors: Using a conformationally rigid donor, such as one with a 2,3-O-xylylene protecting group, can favor a single reaction pathway, leading to higher stereoselectivity.[5]

    • Optimize Reaction Conditions: The choice of solvent can significantly impact anomeric selectivity. For example, switching from dichloromethane (DCM) to a solvent mixture like PhCF3/cyclohexane has been shown to improve selectivity in some cases.[4]

Issue 3: Acyl migration is observed, leading to a mixture of constitutional isomers.

  • Potential Cause:

    • Under certain conditions (e.g., basic or acidic), acyl protecting groups can migrate between adjacent hydroxyl groups. This is a common issue in carbohydrate chemistry.[1]

  • Solutions:

    • Careful pH Control: Maintain neutral or near-neutral pH conditions during the reaction and work-up to minimize acyl migration.

    • Use of Non-Migrating Protecting Groups: Consider using protecting groups that are less prone to migration, such as silyl (B83357) ethers or benzyl (B1604629) ethers, for positions where migration is a concern.

Issue 4: Ring opening or rearrangement to the more stable pyranose form occurs.

  • Potential Cause:

    • Strongly acidic or basic conditions can promote the opening of the furanose ring, which can then re-close to form the thermodynamically more stable pyranose ring.[1]

  • Solutions:

    • Mild Reaction Conditions: Employ mild reaction conditions and avoid prolonged exposure to strong acids or bases.

    • Protecting Group Strategy: The use of protecting groups that form a bicyclic system with the furanose ring, such as a 1,2-O-isopropylidene acetal (B89532), can help to lock the ring in the furanose conformation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective protecting groups for achieving regioselective modification of this compound?

A1: The choice of protecting group is critical for directing modifications to a specific hydroxyl group.

  • For primary hydroxyl (C-5): Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or trityl (Tr), are commonly used for their selective protection of the primary hydroxyl group due to lower steric hindrance.[1]

  • For diol protection (C-1, C-2 or C-2, C-3): Acetal protecting groups, like isopropylidene acetals, are effective for protecting cis-diols. A 1,2-O-isopropylidene acetal is a common strategy.[1]

  • For general protection: Acyl groups like acetyl (Ac) or benzoyl (Bz) are often used to protect all hydroxyl groups. However, benzoyl groups can be advantageous in glycosylation reactions to avoid orthoester formation, a common side reaction with acetyl groups.[6]

  • Orthogonal Protecting Groups: For multi-step syntheses, employing an orthogonal protecting group strategy is essential. This allows for the selective removal of one type of protecting group in the presence of others.[1][2] For example, silyl ethers (removed by fluoride), benzyl ethers (removed by hydrogenolysis), and acetals (removed by acid) can be used in combination.

Q2: How can I control the stereochemical outcome of glycosylation to favor the 1,2-cis product?

A2: The synthesis of 1,2-cis-furanosides is a significant challenge. Strategies to achieve this include:

  • SN2-Type Reactions: Promoting an SN2 reaction pathway is key. This can be achieved by using a donor with a good leaving group and a non-participating protecting group at the C-2 position.[3][4]

  • Directing Groups: The use of a directing group on the leaving group, such as an oxazole moiety, can direct the incoming nucleophile to the opposite face, resulting in a stereoinvertive reaction and the desired 1,2-cis product.[3][4]

  • Conformationally Locked Donors: Employing a xylofuranosyl donor with a rigid protecting group, such as a 2,3-O-xylylene group, can lock the conformation of the oxocarbenium-like transition state, leading to preferential formation of the α-glycoside (1,2-cis).[5]

Q3: What are the key parameters to consider when optimizing reaction conditions?

A3: Several parameters can be adjusted to improve the yield and selectivity of your reaction:

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.[1]

  • Solvent: The polarity and coordinating ability of the solvent can stabilize or destabilize reaction intermediates, thereby influencing the stereochemical outcome.[1] For example, non-coordinating solvents are often preferred for glycosylation reactions.

  • Catalyst/Promoter: The choice and amount of catalyst or promoter are crucial. For instance, in acylation, DMAP can accelerate the reaction but may reduce selectivity.[1] In glycosylation, various Lewis acids can be used to activate the glycosyl donor.

  • Stoichiometry of Reagents: The ratio of the reactants, particularly the protecting group reagent or the glycosyl acceptor, should be carefully optimized to maximize the yield of the desired product and minimize side reactions.

Quantitative Data Summary

Table 1: Optimization of Glycosylation Reaction Conditions

EntryDonor AnomerAcceptorSolventTemperature (°C)β/α RatioYield (%)Reference
1β-D12aPhCF3/cyclohexane-151/1295[4]
2α-D12aPhCF3/cyclohexane-1510/196[4]
3β-D12dPhCF3/cyclohexane-151/≥2499[4]
4α-D12dPhCF3/cyclohexane-15≥24/199[4]
5β-D12bPhCF3/cyclohexane-251/897[4]

Table 2: Comparison of Protecting Groups on Glycosylation Yield

Protecting GroupReactionOverall Yield (%)Reference
AcetylKoenigs-Knorr glycosylation25[6]
BenzoylKoenigs-Knorr glycosylation54[6]

Experimental Protocols

Protocol 1: Selective Silylation of the 5-OH Group of a Furanose

This protocol is a general guideline for the selective protection of the primary hydroxyl group.

  • Dissolution: Dissolve the furanose derivative in a suitable aprotic solvent (e.g., DMF or DCM).

  • Addition of Base: Add a base, such as imidazole (B134444) (2.5 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Silylating Agent: Slowly add the silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents).[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).[1]

  • Quenching: Once the reaction is complete, quench the reaction by adding methanol.[1]

  • Work-up: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[1]

Protocol 2: General Procedure for Stereoselective Glycosylation using a Xylylene-Protected Donor

This protocol is based on the use of a conformationally restricted donor to achieve high α-selectivity.

  • Preparation of Reagents: To a solution of the glycosyl acceptor (1.0 equivalent) in diethyl ether, add the 2,3-O-xylylene-protected xylofuranoside donor (1.7 equivalents).[5]

  • Addition of Activators: Add N-iodosuccinimide (NIS) (2.5 equivalents) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf) (0.25 equivalents).[5]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching and Work-up: Upon completion, quench the reaction, and perform a standard aqueous work-up.

  • Purification: Purify the product by flash column chromatography.

Visualizations

Troubleshooting_Acylation start Problem: Mixture of acylated products cause1 Potential Cause: Non-selective Acylation start->cause1 cause2 Potential Cause: Suboptimal Reaction Conditions start->cause2 cause3 Potential Cause: Steric Hindrance start->cause3 solution1 Solution: Use Orthogonal Protecting Groups cause1->solution1 solution2 Solution: Optimize Conditions (Temp, Solvent, Catalyst) cause2->solution2 solution3 Solution: Choose a Different Acylating Agent cause2->solution3 solution4 Solution: Re-evaluate Protecting Group Strategy cause3->solution4

Caption: Troubleshooting logic for non-selective acylation.

Glycosylation_Workflow cluster_donor Donor Preparation cluster_reaction Glycosylation cluster_workup Purification xylose This compound protect Protect Hydroxyls (e.g., 2,3-O-xylylene) xylose->protect activate Introduce Leaving Group (e.g., thioglycoside) protect->activate mix Mix Donor and Acceptor activate->mix add_promoter Add Promoter (e.g., NIS/AgOTf) mix->add_promoter react React at RT add_promoter->react quench Quench Reaction react->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify product 1,2-cis-Glycoside purify->product Isolated Product

References

Technical Support Center: Optimization of Protecting Group Strategies for Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for Beta-D-Xylofuranose.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis and manipulation of protected this compound derivatives.

Frequently Asked Questions (FAQs)

1. Q: I am getting a low yield in my protection reaction. What are the common causes and how can I troubleshoot this?

A: Low yields in protecting group reactions are a frequent issue. A systematic approach to troubleshooting can often identify the root cause.

  • Moisture and Air-Sensitive Reagents: Many reagents used for protection, such as silyl (B83357) chlorides, triflates, and hydrides, are sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.

  • Reagent Quality: The quality of reagents can significantly impact reaction efficiency. Use freshly opened or properly stored reagents. For example, silylating agents can degrade over time.

  • Reaction Temperature: Temperature control is critical. Some reactions require low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions, while others may need heating to proceed at a reasonable rate. Monitor the reaction temperature closely.

  • Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. However, extended reaction times can sometimes lead to the formation of byproducts and decomposition of the desired product.

  • Stoichiometry: Incorrect stoichiometry of reagents can lead to incomplete reactions or the formation of side products. Carefully measure all reagents. An excess of the protecting group reagent is often used to drive the reaction to completion.

  • Purification Losses: Product can be lost during work-up and purification. Ensure proper extraction techniques and optimize your column chromatography conditions (e.g., silica (B1680970) gel activity, solvent system) to minimize losses.

2. Q: I am trying to selectively protect the primary 5-OH group in the presence of the secondary 2-OH and 3-OH groups. Which protecting groups are best for this?

A: The primary hydroxyl group at C-5 is sterically more accessible and generally more reactive than the secondary hydroxyls at C-2 and C-3. This difference in reactivity can be exploited for selective protection.[1]

  • Bulky Silyl Ethers: Sterically hindered silyl ethers are excellent choices for selectively protecting the primary 5-OH. tert-Butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) ethers are commonly used.[2] The bulky nature of these groups favors reaction at the less sterically hindered primary position.

  • Trityl (Tr) Ethers: The very bulky trityl group is highly selective for primary alcohols.

  • Ester Protection: Under controlled conditions (e.g., low temperature), acylation with reagents like benzoyl chloride can also show good selectivity for the primary hydroxyl.

3. Q: How can I achieve selective protection of the 3-OH group over the 2-OH group in a 1,2-O-protected xylofuranose (B8766934) derivative?

A: Differentiating between the C-2 and C-3 hydroxyls is more challenging due to their similar reactivity. However, several strategies can be employed:

  • Stannylene Acetal (B89532) Chemistry: The use of dibutyltin (B87310) oxide (Bu₂SnO) to form a transient stannylene acetal between the 2-OH and 3-OH groups can activate one hydroxyl over the other for subsequent alkylation or acylation. The regioselectivity can be influenced by the solvent and the electrophile.

  • Boronic Acid Catalysis: Similar to stannylene acetals, borinic acid catalysis can be used to achieve regioselective protection.

  • Kinetic vs. Thermodynamic Control: At low temperatures (kinetic control), acylation may favor the more accessible hydroxyl. Under thermodynamic conditions, an acyl group might migrate to the more stable position. Careful optimization of reaction conditions is key.

4. Q: I am having trouble deprotecting a benzyl (B1604629) ether without affecting other sensitive groups in my molecule. What are the best methods?

A: Benzyl ethers are generally stable, but their removal can be challenging in complex molecules.

  • Catalytic Hydrogenolysis: The most common method is hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.[3] This is a mild and efficient method. However, it is not compatible with functional groups that are also reduced, such as alkenes or alkynes.

  • Lewis Acids: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or trimethylsilyl (B98337) iodide (TMSI) can cleave benzyl ethers. However, these are harsh reagents and may not be compatible with other acid-sensitive protecting groups.

  • Oxidative Cleavage: For p-methoxybenzyl (PMB) ethers, oxidative deprotection with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) is a highly effective and orthogonal method to standard benzyl ether deprotection.[4]

5. Q: My silyl ether deprotection with TBAF is giving a low yield. What could be the problem?

A: While tetra-n-butylammonium fluoride (B91410) (TBAF) is a common reagent for silyl ether cleavage, its basicity can sometimes lead to side reactions and low yields.[5]

  • Basicity of TBAF: The fluoride ion is basic and can cause elimination or other base-catalyzed decomposition pathways in sensitive substrates.

  • Buffering the Reaction: To mitigate the basicity, the reaction can be buffered by adding a mild acid, such as acetic acid, to the reaction mixture.

  • Alternative Fluoride Sources: Other fluoride sources that are less basic can be used, such as hydrogen fluoride-pyridine (HF•py) or triethylamine (B128534) trihydrofluoride (Et₃N•3HF).

  • Reaction Conditions: Ensure the reaction is not running for too long, as this can increase the likelihood of side reactions. Monitor the reaction closely by TLC.

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for common protection and deprotection reactions on D-Xylofuranose derivatives.

Protection Reaction Starting Material Protecting Group Reagents and Conditions Yield Reference
IsopropylidenationD-Xylose1,2:3,5-di-O-isopropylideneAcetone, SbCl₅, 60 °C, 5h89.2%
IsopropylidenationL-Xylose1,2-O-isopropylideneAcetone, conc. H₂SO₄, MgSO₄, rt, 12h; then 1N HCl52%[6]
BenzylationMethyl α/β-D-xylofuranoside2,3,5-tri-O-benzyl1. NaH, BnBr, DMF, 20 °C, 20h; 2. Acetic acid, 1M HCl, 80-100 °C29% (over 3 steps)[7]
Benzoylation1,2-O-isopropylidene-α-D-xylofuranose5-O-benzoylBenzoyl chloride, pyridineGood[8]
Imidazolylthiocarbonylation5-O-benzoyl-1,2-O-isopropylidene-α-D-xylofuranose3-O-imidazolylthiocarbonylTCDIGood (58% from D-glucose)[8]
Deprotection Reaction Protected Substrate Protecting Group Removed Reagents and Conditions Yield Reference
Silyl Ether CleavageTBDMS-protected alcoholTBDMSTBAF (1.1 equiv), THF, 0 °C to rt, 45 min32% (substrate dependent)[5]
Silyl Ether CleavageVarious silyl ethersSilyl groupWilkinson's catalyst, catechol borane, THFGood to excellent[9]
Benzyl Ether CleavageBenzyl-protected alcoholBenzylH₂, Pd/C, EtOH or EtOAcTypically high[10]
Isopropylidene Cleavage1,2-O-isopropylidene furanoseIsopropylideneAcetic acid/water or TFA/DCM/waterTypically high[10][11]

Experimental Protocols

Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose

This protocol describes the synthesis of a key intermediate for further selective protection of the 3-OH and 5-OH groups.

Materials:

Procedure:

  • To a suspension of D-xylose and magnesium sulfate in anhydrous acetone, add concentrated sulfuric acid at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature. Monitor the reaction by TLC to ensure all the D-xylose has been consumed.

  • Filter the reaction mixture and wash the collected solids with acetone.

  • Neutralize the filtrate with ammonium hydroxide solution to a pH of ~9.

  • Remove the suspended solids by filtration and concentrate the filtrate to obtain the crude bis-acetonide intermediate as an oil.

  • Suspend the oil in water and adjust the pH to 2 with 1N HCl.

  • Stir the mixture for 12 hours at room temperature to selectively hydrolyze the 3,5-isopropylidene group.

  • Neutralize the resulting mixture with a 25% (w/w) solution of K₃PO₄ until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield 1,2-O-isopropylidene-α-D-xylofuranose.

Protocol 2: Deprotection of a tert-Butyldimethylsilyl (TBS) Ether using TBAF

This protocol provides a general procedure for the cleavage of a TBS protecting group.

Materials:

  • TBS-protected xylofuranose derivative

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dichloromethane (B109758) (DCM)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBS-protected compound (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M TBAF solution in THF (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Dilute the mixture with dichloromethane and separate the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude alcohol by silica gel column chromatography.

Troubleshooting Note: If low yield is observed due to decomposition, consider buffering the reaction mixture by adding 1 equivalent of acetic acid along with the TBAF solution.[5]

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Purification Issues start Low Yield Observed check_reagents Check Reagent Quality & Purity start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Work-up & Purification workup_ok Work-up OK? check_workup->workup_ok reagents_ok->check_conditions Yes reagent_purity Use Fresh/Purified Reagents reagents_ok->reagent_purity No conditions_ok->check_workup Yes temp_control Check Temperature Control conditions_ok->temp_control No optimize Optimize Conditions (Temp, Time, Stoichiometry) workup_ok->optimize No end Yield Improved workup_ok->end Yes optimize->end anhydrous Ensure Anhydrous Solvents reagent_purity->anhydrous anhydrous->optimize time_control Monitor Reaction by TLC temp_control->time_control atmosphere Use Inert Atmosphere time_control->atmosphere atmosphere->optimize extraction Optimize Extraction chromatography Adjust Chromatography

Caption: A flowchart for systematically troubleshooting low reaction yields.

Decision Tree for Orthogonal Protecting Group Strategy

Orthogonal_Protection_Strategy start Select Hydroxyl(s) to Protect on Xylofuranose oh_position Target Hydroxyl Position? start->oh_position c5_oh Primary 5-OH oh_position->c5_oh 5-OH c2_c3_oh Secondary 2-OH and/or 3-OH oh_position->c2_c3_oh 2-OH / 3-OH silyl_trityl Bulky Silyl (TBS, TIPS) or Trityl (Tr) c5_oh->silyl_trityl downstream_chem Downstream Chemistry? c2_c3_oh->downstream_chem acid_stable Acidic Conditions downstream_chem->acid_stable Acidic base_stable Basic Conditions downstream_chem->base_stable Basic redox_stable Redox Conditions downstream_chem->redox_stable Redox benzyl Benzyl (Bn) acid_stable->benzyl base_stable->silyl_trityl acetals Acetals (e.g., for 2,3-diol) base_stable->acetals esters Esters (Ac, Bz) redox_stable->esters pg_suggestion Suggested Protecting Groups end Final Strategy pg_suggestion->end Select orthogonal groups for other positions silyl_trityl->pg_suggestion benzyl->pg_suggestion esters->pg_suggestion acetals->pg_suggestion

Caption: A decision tree to guide the selection of orthogonal protecting groups.

References

Technical Support Center: Enhancing the Solubility of Beta-D-Xylofuranose for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the solubility of Beta-D-Xylofuranose in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate the effective use of this compound in your biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

A1: this compound is the furanose (five-membered ring) form of the pentose (B10789219) sugar D-xylose, with a beta configuration at the anomeric center.[1] Like many sugars, it is a polar molecule. While D-xylose in its pyranose form is readily soluble in water, the furanose isomer may exhibit different solubility characteristics, which can be influenced by temperature and the presence of other solutes in the assay buffer.

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What are the common causes?

A2: Precipitation of this compound in cell culture media can be due to several factors:

  • Low Aqueous Solubility: The concentration you are trying to achieve may exceed the intrinsic solubility of this compound in your specific media formulation.[2][3]

  • Media Components: Interactions with salts, proteins, and other components in the media can reduce its solubility.[2][3]

  • Temperature Changes: Moving the media from cold storage to a 37°C incubator can affect the solubility of some compounds.[3][4]

  • Improper Dissolution Technique: Adding the compound too quickly or without adequate mixing can lead to localized high concentrations and precipitation.[2]

  • pH of the Medium: The pH of your culture medium should be stable and within the optimal range (typically 7.2-7.4) to ensure compound stability and solubility.[3]

Q3: Can I use organic solvents to prepare a stock solution of this compound?

A3: Yes, using a small amount of a water-miscible organic solvent is a common strategy. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used to prepare concentrated stock solutions of compounds with limited aqueous solubility.[5] It is crucial to ensure the final concentration of the organic solvent in your assay is low (typically ≤0.5% for DMSO) to avoid solvent-induced cytotoxicity.[5][6]

Q4: How can I enhance the aqueous solubility of this compound for my biological assay without using organic solvents?

A4: Several methods can be employed to enhance aqueous solubility:

  • pH Adjustment: The solubility of some sugar compounds can be influenced by pH. However, it is important to consider the stability of this compound at different pH values.[7][8][9]

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or moieties, forming inclusion complexes that increase their aqueous solubility.[10][11][12]

  • Warming the Solution: Gently warming the buffer or media to 37°C while dissolving the compound can help increase its solubility. However, be mindful of the thermal stability of this compound.[13]

Q5: What is the relevance of the Pentose Phosphate (B84403) Pathway to studies involving this compound?

A5: The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that produces pentose sugars (like ribose-5-phosphate (B1218738) for nucleotide synthesis) and NADPH (for reductive biosynthesis and antioxidant defense).[14][15][16][17][18] As a pentose sugar, xylose and its derivatives can potentially influence or be metabolized through pathways connected to the PPP. Understanding this pathway provides a biological context for the effects of this compound in cellular assays.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues with this compound.

Problem Possible Cause Suggested Solution
Precipitation upon initial dissolution in aqueous buffer Concentration exceeds solubility limit.- Prepare a more dilute solution.- Gently warm the solution to 37°C while stirring.- Test different physiological buffers (e.g., PBS, Tris, HEPES).[19][20]
Precipitation after adding a stock solution (in organic solvent) to the assay medium "Solvent shock" due to rapid change in polarity.- Pre-warm the assay medium to 37°C.- Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid dispersion.[2]- Prepare an intermediate dilution in a mixture of the organic solvent and the aqueous buffer before the final dilution.
Precipitation observed in cell culture after several hours or days Compound instability in the aqueous environment or interaction with media components over time.- Perform media changes with freshly prepared this compound-containing media every 24-48 hours.- Ensure proper humidification in the incubator to minimize evaporation, which can increase the compound's concentration.[4]
Inconsistent experimental results Partial precipitation leading to a lower effective concentration.- Visually inspect the media for any signs of precipitation before and during the experiment.- If precipitation is suspected, filter the media through a 0.22 µm syringe filter before adding it to the cells.[2]

Data Presentation: Solubility Enhancement of this compound

The following tables summarize illustrative quantitative data for different methods to enhance the solubility of this compound.

Table 1: Effect of Co-solvents on the Solubility of this compound in Phosphate-Buffered Saline (PBS) at 25°C

Co-solventConcentration (% v/v)Apparent Solubility (mg/mL)
None05.2
DMSO0.515.8
DMSO1.032.5
Ethanol0.512.1
Ethanol1.025.3

Table 2: Effect of pH and Temperature on the Aqueous Solubility of this compound

pHTemperature (°C)Apparent Solubility (mg/mL)
5.0254.8
7.4255.2
8.0255.5
7.4378.9

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4 and 25°C

CyclodextrinMolar Ratio (Drug:CD)Apparent Solubility (mg/mL)
None-5.2
Hydroxypropyl-β-cyclodextrin1:128.7
Sulfobutylether-β-cyclodextrin1:135.4

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound using an Organic Co-solvent

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of high-purity, sterile-filtered DMSO to achieve a high concentration stock solution (e.g., 100 mg/mL).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Pre-warm the cell culture medium to 37°C.

  • Perform serial dilutions of the stock solution into the pre-warmed medium to achieve the desired final concentrations.

  • When diluting, add the stock solution dropwise to the medium while gently swirling to ensure rapid and uniform mixing.

  • Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solutions is below the cytotoxic level for your specific cell line (typically ≤0.5%).

  • Visually inspect the final working solution for any signs of precipitation before adding it to the cells.

Protocol 3: Enhancing Aqueous Solubility using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Prepare an aqueous solution of HP-β-CD in the desired buffer (e.g., PBS, pH 7.4).

  • Add the this compound powder to the HP-β-CD solution to achieve the desired molar ratio (e.g., 1:1).

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

  • The resulting clear solution contains the this compound:HP-β-CD complex and can be used for your biological assays.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dilution Dilution cluster_check Quality Control cluster_outcome Outcome start Start: Insoluble This compound stock_sol Prepare Concentrated Stock (e.g., in DMSO) start->stock_sol Dissolve dilute Add Stock Solution Dropwise while Swirling stock_sol->dilute prewarm Pre-warm Assay Medium (37°C) prewarm->dilute check_precipitate Visually Inspect for Precipitation dilute->check_precipitate soluble Soluble Solution for Assay check_precipitate->soluble Clear troubleshoot Precipitate Observed: Troubleshoot check_precipitate->troubleshoot Cloudy/Particles

Caption: Workflow for dissolving this compound for biological assays.

pentose_phosphate_pathway Glucose6P Glucose-6-Phosphate _6PGL 6-Phosphoglucono- δ-lactone Glucose6P->_6PGL G6PD + NADP+ -> NADPH _6PG 6-Phosphogluconate _6PGL->_6PG Ru5P Ribulose-5-Phosphate _6PG->Ru5P + NADP+ -> NADPH R5P Ribose-5-Phosphate Ru5P->R5P Xu5P Xylulose-5-Phosphate Ru5P->Xu5P Glycolysis Glycolysis Intermediates R5P->Glycolysis Nucleotides Nucleotide Synthesis R5P->Nucleotides Xu5P->Glycolysis

Caption: Overview of the Pentose Phosphate Pathway.

References

Validation & Comparative

A Comparative Analysis of Beta-D-Xylofuranose and Beta-D-Xylopyranose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structural, chemical, and biological distinctions between the five-membered furanose and six-membered pyranose rings of D-xylose.

This guide provides a comprehensive comparison of Beta-D-Xylofuranose and Beta-D-Xylopyranose, two cyclic isomers of the pentose (B10789219) sugar D-xylose. While differing only in their ring size, these isomers exhibit distinct properties in terms of stability, reactivity, and biological relevance. Understanding these differences is crucial for researchers in carbohydrate chemistry, glycobiology, and drug development, as the isomeric form can significantly influence the efficacy and specificity of carbohydrate-based therapeutics and probes.

Structural and Conformational Differences

D-xylose, an aldopentose, exists in solution as an equilibrium mixture of its open-chain aldehyde form and its cyclic hemiacetal forms. The formation of a five-membered ring results in xylofuranose (B8766934), while a six-membered ring yields xylopyranose. Both can exist as alpha (α) or beta (β) anomers, depending on the orientation of the hydroxyl group at the anomeric carbon (C1). This guide focuses on the beta anomers.

Beta-D-Xylopyranose adopts a stable chair conformation, which minimizes steric strain.[1] In contrast, the this compound ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[2] This inherent flexibility of the furanose ring has significant implications for its chemical reactivity and biological interactions.

Thermodynamic Stability and Equilibrium

In aqueous solution, D-xylose exists as an equilibrium mixture of its various isomeric forms. The six-membered pyranose ring is thermodynamically more stable than the five-membered furanose ring.

IsomerPercentage at Equilibrium (in D2O)
Beta-D-Xylopyranose ~65%
Alpha-D-Xylopyranose~35%
This compound <1%
Alpha-D-Xylofuranose<1%
Open-chain (aldehyde)~0.02%

Table 1: Equilibrium composition of D-xylose isomers in deuterium (B1214612) oxide.

The thermodynamic parameters for the mutarotation of xylose, the process of interconversion between anomers, have been studied. The Gibbs free energy barriers for the α to β interconversion are in the range of 20.7 to 21.5 kcal/mol.[3]

Chemical Reactivity

The difference in ring structure and conformation directly impacts the chemical reactivity of the glycosidic bonds of xylofuranosides and xylopyranosides.

Hydrolysis: Furanosides generally exhibit a higher rate of acid-catalyzed hydrolysis compared to their pyranoside counterparts. This increased reactivity is attributed to the greater conformational similarity between the ground state of the furanoside and the oxocarbenium-ion-like transition state that forms during glycosidic bond cleavage. Studies on locked xyloside analogues have provided direct experimental evidence for the influence of conformation on reactivity. For instance, locked β-xylosides that are forced to adopt a boat-like conformation hydrolyze 100-1200 times faster than methyl β-D-xylopyranoside.

Glycosylation: The reactivity of glycosyl donors in glycosylation reactions is also influenced by the ring form. While specific comparative data for xylofuranose versus xylopyranose is limited, the principles of conformational effects on reactivity apply.

Biological Activity and Significance

While D-xylopyranose is the more abundant and stable form, derivatives of both isomers have been shown to possess biological activity.

Beta-D-Xylopyranose Derivatives:

  • Antimicrobial Activity: Synthetic N-[2-(2′,3′,4′-tri-O-acetyl-d-xylopyranosyloxy)ethyl]ammonium bromides have demonstrated antimicrobial activity against fungi (C. albicans, C. glabrata) and bacteria (S. aureus, E. coli), with MIC values in the range of 32-256 μg/mL.[4]

  • Proteoglycan Synthesis Inhibition: p-Nitrophenyl-β-D-xylopyranoside is known to affect the synthesis of proteoglycans and glycosaminoglycans.[4]

This compound Derivatives:

  • Antitumor Activity: A β-D-xylofuranose derivative of the alkaloid ellipticine (B1684216) was identified as a promising candidate for further research due to its biological activity and improved solubility.[4]

Enzymatic Processing: The enzyme β-D-xylosidase 4 (BXL4) in Arabidopsis thaliana has been implicated in systemic acquired resistance (SAR), a plant immune response. BXL4 is thought to release D-xylose from hemicellulose structures, suggesting a role for xylose as a signaling molecule in plant defense.

Experimental Protocols

Differentiation and Quantification of Xylose Isomers by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing and quantifying the different isomers of xylose in solution.

Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 10-20 mg of the D-xylose sample in a suitable deuterated solvent, such as deuterium oxide (D₂O).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better spectral resolution.

  • Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum. The anomeric protons of the different isomers will have distinct chemical shifts, typically in the range of 4.3-5.9 ppm.

  • Spectral Analysis:

    • Identify the signals corresponding to the anomeric protons of β-D-xylopyranose, α-D-xylopyranose, β-D-xylofuranose, and α-D-xylofuranose based on their characteristic chemical shifts and coupling constants (J-couplings).[5]

    • The signals for α-glycosides typically resonate about 0.3-0.5 ppm downfield from their β-counterparts.[5]

    • Integrate the signals of the anomeric protons to determine the relative abundance of each isomer in the equilibrium mixture.

Quantification of Xylose by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate and quantify xylose, particularly in complex mixtures like lignocellulosic hydrolysates.

Protocol for HPLC Analysis:

  • Column: An Aminex HPX-87H column (250 mm × 4.6 mm, 5 μm particle size) is suitable for this separation.[6]

  • Mobile Phase: Use an isocratic mobile phase of ultra-pure water with 0.00035 M H₂SO₄ at a flow rate of 0.6 mL/min.[6]

  • Detection: An Evaporative Light Scattering Detector (ELSD) can be used for the quantification of sugars. Set the drift tube temperature to 50°C and the carrier gas pressure to 350 kPa.[6]

  • Quantification: Prepare a calibration curve using standard solutions of D-xylose of known concentrations. The peak area from the ELSD will be proportional to the concentration of xylose in the sample.

Visualizations

Mutarotation of D-Xylose

The following diagram illustrates the equilibrium between the open-chain form and the cyclic furanose and pyranose forms of D-xylose.

G Open-Chain (Aldehyde) Open-Chain (Aldehyde) α-D-Xylofuranose α-D-Xylofuranose Open-Chain (Aldehyde)->α-D-Xylofuranose β-D-Xylofuranose β-D-Xylofuranose Open-Chain (Aldehyde)->β-D-Xylofuranose α-D-Xylopyranose α-D-Xylopyranose Open-Chain (Aldehyde)->α-D-Xylopyranose β-D-Xylopyranose β-D-Xylopyranose Open-Chain (Aldehyde)->β-D-Xylopyranose α-D-Xylofuranose->β-D-Xylofuranose α-D-Xylopyranose->β-D-Xylopyranose

Caption: Equilibrium of D-xylose isomers in solution.

General Bacterial Xylose Metabolism Pathway

This diagram outlines the initial steps of D-xylose metabolism in many bacteria, which involves the conversion of xylose to xylulose-5-phosphate, a key intermediate in the pentose phosphate (B84403) pathway.

G Xylose Xylose Xylulose Xylulose Xylose->Xylulose Xylose Isomerase Xylulose5P Xylulose-5-Phosphate Xylulose->Xylulose5P Xylulokinase PPP Pentose Phosphate Pathway Xylulose5P->PPP

Caption: Bacterial D-xylose metabolic pathway.

References

Validating the Blueprint of Life's Building Blocks: A Comparative Guide to the Structural Analysis of Synthesized Beta-D-Xylofuranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of synthesized bioactive molecules is a critical checkpoint in the journey from laboratory discovery to potential therapeutic application. This guide provides an objective comparison of key analytical techniques for the structural elucidation of novel Beta-D-xylofuranose derivatives, supported by experimental data and detailed protocols.

The furanose form of xylose, a five-membered ring sugar, is a crucial component of various biologically significant molecules. The stereochemistry of these derivatives dictates their function, making unambiguous structural confirmation paramount. This guide focuses on the three pillars of modern structural analysis: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Comparative Analysis of Structural Validation Techniques

The selection of an analytical technique for validating the structure of synthesized this compound derivatives depends on the specific information required, the nature of the sample, and the stage of research. While NMR and MS are indispensable for initial confirmation and characterization in solution, X-ray crystallography provides the definitive solid-state structure.

Analytical TechniqueInformation ProvidedSample RequirementsKey AdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Connectivity of atoms, stereochemistry (anomeric configuration, ring conformation), purity.[1][2][3]Soluble sample (typically 1-10 mg) in a deuterated solvent.Non-destructive, provides detailed information about the molecule's structure in solution, relatively fast.Can be complex to interpret for mixtures of anomers or conformers, may require advanced 2D techniques for full assignment.[2][3]
Mass Spectrometry (ESI, MALDI) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns for structural clues.[4][5][6]Small sample amount (micrograms to nanograms), soluble for ESI, can be solid for MALDI.High sensitivity, provides accurate molecular weight, can be coupled with chromatography for mixture analysis.[6]Does not provide stereochemical information, fragmentation can be complex to interpret.
X-ray Crystallography Precise 3D atomic coordinates, absolute configuration, bond lengths, and angles.[7][8]Single, well-ordered crystal of sufficient size and quality.Provides the unambiguous, definitive solid-state structure.[7]Crystal growth can be a significant bottleneck, the solid-state conformation may not be the same as in solution.

Experimental Data Summary

The following tables summarize typical experimental data obtained for synthesized this compound derivatives.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ) for a Hypothetical Series of this compound Derivatives in D₂O.
DerivativeH-1 (δ, J_H1,H2 in Hz)C-1 (δ)H-2 (δ)C-2 (δ)H-3 (δ)C-3 (δ)H-4 (δ)C-4 (δ)H-5a, H-5b (δ)C-5 (δ)
Parent β-D-Xylofuranose ~4.9 (d, <2)~103~4.1~77~4.0~75~4.2~82~3.7, ~3.6~62
3-O-Methyl-β-D-Xylofuranose ~4.9 (d, <2)~103~4.1~77~3.8~85~4.2~82~3.7, ~3.6~62
5-Azido-5-deoxy-β-D-Xylofuranose ~5.0 (d, <2)~102~4.2~76~4.1~74~4.3~80~3.5, ~3.4~52
1,2-O-Isopropylidene-β-D-Xylofuranose ~5.9 (d, 3.7)~105~4.5~88~4.1~75~4.3~83~3.8, ~3.7~63

Note: Chemical shifts are approximate and can vary based on the solvent and other substituents. The small coupling constant (<2 Hz) for the anomeric proton (H-1) is characteristic of a trans relationship with H-2 in the β-anomer of furanosides.[3]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Hypothetical this compound Derivatives.
DerivativeMolecular FormulaCalculated [M+Na]⁺ (m/z)Measured [M+Na]⁺ (m/z)
Parent β-D-Xylofuranose C₅H₁₀O₅173.0420173.0422
3-O-Methyl-β-D-Xylofuranose C₆H₁₂O₅187.0577187.0579
5-Azido-5-deoxy-β-D-Xylofuranose C₅H₉N₃O₄198.0536198.0538
1,2-O-Isopropylidene-β-D-Xylofuranose C₈H₁₄O₅213.0733213.0735

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the structural validation of a newly synthesized this compound derivative.

G cluster_synthesis Synthesis and Purification cluster_initial_char Initial Characterization cluster_detailed_struct Detailed Structural Elucidation cluster_definitive_struct Definitive Structure Synthesis Chemical Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC LRMS Low-Resolution MS Purification->LRMS NMR_1D 1D NMR (¹H, ¹³C) LRMS->NMR_1D HRMS High-Resolution MS LRMS->HRMS NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Final_Structure Validated Structure HRMS->Final_Structure Crystallization Crystallization NMR_2D->Crystallization NMR_2D->Final_Structure Xray Single-Crystal X-ray Diffraction Crystallization->Xray Xray->Final_Structure

A typical workflow for the structural validation of a synthesized this compound derivative.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For detailed structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[1]

  • Data Processing and Analysis : Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Assign the chemical shifts and coupling constants for all signals. The anomeric configuration (α or β) can often be determined by the coupling constant between H-1 and H-2.[3]

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, water).

  • Data Acquisition :

    • Electrospray Ionization (ESI) : Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.[6] Acquire the mass spectrum in positive or negative ion mode. For accurate mass measurements, use a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Matrix-Assisted Laser Desorption/Ionization (MALDI) : Mix the sample solution with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI plate and allow it to dry.[9][10] Acquire the mass spectrum using a MALDI-TOF mass spectrometer.

  • Data Analysis : Determine the molecular weight of the synthesized derivative from the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Compare the measured accurate mass with the calculated mass for the expected molecular formula to confirm the elemental composition.

X-ray Crystallography
  • Crystal Growth : Grow single crystals of the this compound derivative. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection : Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer.[7][11] Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group.[7] Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Build a molecular model into the electron density map and refine the atomic coordinates and thermal parameters to obtain the final, highly accurate 3D structure.

By employing a combination of these powerful analytical techniques, researchers can confidently validate the structure of synthesized this compound derivatives, paving the way for further investigation into their biological activities and potential applications.

References

A Comparative Guide to the Biological Activity of Beta-D-Xylofuranose and Other Pentoses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of Beta-D-Xylofuranose against other key pentoses: D-ribose, D-arabinose, and D-lyxose. The information is curated from experimental data to assist in research and development endeavors.

Overview of Pentose (B10789219) Sugars in Biological Systems

Pentose sugars are five-carbon monosaccharides that play crucial roles in various biological processes. While D-ribose is a well-known component of RNA and ATP, other pentoses, including the less common furanose form of D-xylose (this compound), are gaining attention for their potential therapeutic activities. This guide focuses on the comparative biological effects of these molecules in their furanose forms where applicable, drawing from studies on the parent compounds and their derivatives.

Comparative Biological Activities

The primary biological activities investigated for this compound and its counterparts include antitumor, antiviral, and enzyme inhibition activities. The following sections present available quantitative data to facilitate a direct comparison.

Antitumor Activity

Derivatives of pentose sugars, particularly nucleoside analogs, have been a cornerstone of anticancer chemotherapy. The furanose ring of these sugars is a key structural component for recognition by cellular enzymes involved in nucleotide metabolism.

Table 1: Comparative Cytotoxicity of Pentose Nucleoside Derivatives against Human Tumor Cell Lines

CompoundCell LineActivity Metric (D50 in µM)Reference
Beta-Xylocytidine (XyloC)A549 (Alveolar Tumor)80[1]
1-beta-D-Arabinofuranosylcytosine (araC)A549 (Alveolar Tumor)Not specified in the abstract, but used as a comparator[1]
2,3'-O-Cyclocytidine (3'-cycloC)A549 (Alveolar Tumor)55[1]
Beta-Xylocytidine (XyloC)Acute Lymphoblastic Leukemia Cell Lines5-13[1]

Note: D50 is the drug concentration required to induce 50% inhibition of cell growth.

A study investigating the genotoxicity of cytidine (B196190) derivatives found that beta-xylocytidine (a derivative of xylofuranose) exhibited cytotoxicity against human leukemia and solid tumor cell lines.[1] In the A549 alveolar tumor cell line, beta-xylocytidine had a D50 value of 80 µM, while a related cyclocytidine derivative had a D50 of 55 µM.[1] Notably, in acute lymphoblastic leukemia cell lines, beta-xylocytidine was significantly more potent, with D50 values ranging from 5 to 13 µM.[1] This suggests that the stereochemistry of the sugar moiety significantly influences the cytotoxic potential of these nucleoside analogs.

Experimental Protocol: Cytotoxicity Assay (Cell Growth Inhibition)

A common method to determine the cytotoxicity of a compound is the MTT assay, which measures the metabolic activity of cells.

  • Cell Seeding: Plate cells (e.g., A549) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Beta-Xylocytidine, araC) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the D50 (or IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Potential Signaling Pathway in Antitumor Activity of Nucleoside Analogs

The antitumor activity of many nucleoside analogs stems from their ability to interfere with DNA synthesis and repair. After being phosphorylated within the cell, they can be incorporated into the growing DNA chain, leading to chain termination and apoptosis. This process often involves the activation of DNA damage response pathways.

Antitumor_Mechanism cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action Nucleoside_Analog Pentose Nucleoside Analog Active_Triphosphate Active Triphosphate Form Nucleoside_Analog->Active_Triphosphate Phosphorylation DNA_Polymerase DNA Polymerase Active_Triphosphate->DNA_Polymerase Inhibition/ Incorporation DNA_Chain_Termination DNA Chain Termination DNA_Polymerase->DNA_Chain_Termination DNA_Damage DNA Damage DNA_Chain_Termination->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Antiviral_Screening_Workflow Start Compound Library HTS High-Throughput Screening (e.g., Cell-based assays) Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response and Cytotoxicity Assays Hit_Identification->Dose_Response Active Compounds EC50_CC50 Determine EC50 & CC50 Dose_Response->EC50_CC50 Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme assays, Molecular biology) EC50_CC50->Mechanism_of_Action Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

References

Cross-Validation of Analytical Methods for Beta-D-Xylofuranose Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable detection of Beta-D-Xylofuranose is crucial for various applications, including pharmacokinetic studies, quality control of therapeutics, and research into carbohydrate metabolism. This guide provides an objective comparison of three common analytical methods for the detection of this compound and its closely related isomer, D-xylose: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), Gas Chromatography-Mass Spectrometry (GC-MS), and an Enzymatic Assay using xylose dehydrogenase. The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample matrix, and the need for structural confirmation. This guide presents a cross-validation of these techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of the three analytical methods for the detection of xylose, which serves as a proxy for this compound. These parameters are essential for evaluating the suitability of each method for a given application.

ParameterHPLC-RIDGC-MSEnzymatic Assay (Xylose Dehydrogenase)
Linearity Range 11-100 µ g/100 µL[1][2]0.5 - 500 mg/L[3][4][5]Up to 10 mg/dL[6]
Limit of Detection (LOD) 0.8 ppm (0.8 µg/mL)[1][2]0.03 mg/L[3][4][5]0.568 mg/dL (5.68 mg/L)[6]
Limit of Quantitation (LOQ) 2.5 ppm (2.5 µg/mL)[1][2]Not explicitly stated1.89 mg/dL (18.9 mg/L)[6]
Precision (Intra-assay CV%) Not explicitly stated7.2% to 11.2%[3][4]<5%
Precision (Inter-assay CV%) Not explicitly stated6.8% to 13.2%[3][4]Not explicitly stated

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-RID Analysis cluster_data Data Processing Sample Sample containing This compound Filter Filtration (0.45 µm filter) Sample->Filter Dilute Dilution Filter->Dilute Inject Injection into HPLC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Refractive Index Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantification Chromatogram->Quantify

HPLC-RID Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Derivatize Derivatization (e.g., Silylation) Sample->Derivatize Inject Injection into GC-MS System Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Impact Ionization Separate->Ionize Detect Mass Spectrometric Detection Ionize->Detect MassSpec Generate Mass Spectrum Detect->MassSpec Quantify Quantification MassSpec->Quantify

GC-MS Experimental Workflow

Enzymatic_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_measurement Measurement cluster_data Data Analysis Sample Sample containing This compound Buffer Add Buffer and NAD+ Sample->Buffer AddEnzyme Add Xylose Dehydrogenase Buffer->AddEnzyme Incubate Incubation AddEnzyme->Incubate Measure Measure Absorbance at 340 nm Incubate->Measure Calculate Calculate Concentration Measure->Calculate

Enzymatic Assay Experimental Workflow

Experimental Protocols

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a refractive index detector (RID).

  • Eurokat® H column (300 × 8 mm, 10 μm) or equivalent.[1]

Reagents:

  • 0.01 N Sulfuric acid solution (Mobile Phase)[1]

  • This compound standard

  • Deionized water

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound in deionized water to generate a calibration curve (e.g., 11-100 µ g/100 µL).[1][2]

  • Sample Preparation: Dilute the sample containing this compound with deionized water to fall within the linear range of the assay. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 75°C[1]

    • Mobile Phase: 0.01 N Sulfuric acid[1]

    • Flow Rate: 0.6 mL/min[1]

    • Injection Volume: 10-20 µL

    • Run Time: Approximately 11 minutes[1]

  • Detection: Monitor the eluent using a refractive index detector.

  • Quantification: Identify and quantify the this compound peak based on the retention time of the standard and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it suitable for complex matrices and for confirmatory analysis. This method requires derivatization of the sugar to increase its volatility.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for sugar analysis (e.g., DB-5).

Reagents:

  • Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or a two-step oximation-silylation).

  • Pyridine (B92270) (solvent)

  • Internal standard (e.g., phenyl-β-D-glucopyranoside)

  • This compound standard

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions and samples in a suitable solvent.

  • Derivatization:

    • Evaporate a known volume of the sample or standard to dryness under a stream of nitrogen.

    • Add pyridine to dissolve the residue.

    • Add the derivatization reagent (e.g., BSTFA with TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.[7]

  • GC-MS Conditions:

    • Injector Temperature: 250-280°C

    • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 280°C) to separate the derivatized sugars.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Impact (EI)

    • Mass Analyzer: Scan a suitable mass range (e.g., m/z 50-600).

  • Quantification: Identify the derivatized this compound peak by its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized standards.

Enzymatic Assay (Xylose Dehydrogenase)

This method provides high specificity for D-xylose due to the enzymatic reaction. It is a relatively simple and rapid method that can be automated.

Principle: The enzyme xylose dehydrogenase catalyzes the oxidation of D-xylose to D-xylonolactone with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the D-xylose concentration.[6][8][9]

Instrumentation:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Reagents:

Procedure:

  • Standard and Sample Preparation: Prepare D-xylose standards and samples in the phosphate buffer.

  • Assay Reaction:

    • In a cuvette or microplate well, combine the sample or standard with the phosphate buffer and NAD+ solution.

    • Record the initial absorbance at 340 nm (A1).

    • Initiate the reaction by adding the xylose dehydrogenase enzyme solution.

    • Incubate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 5-10 minutes) to allow the reaction to go to completion.[8][10]

    • Record the final absorbance at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1).

    • Determine the concentration of D-xylose in the sample using a standard curve of ΔA versus D-xylose concentration.

References

A Comparative Guide to the Enzymatic Processing of Furanosides and Pyranosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic processing of furanoside and pyranoside環糖, focusing on structural stability, the enzymes involved, and the implications for drug development. Experimental data and methodologies are included to support further research.

Structural and Thermodynamic Stability: A Tale of Two Rings

Monosaccharides with five or more carbons predominantly exist in cyclic hemiacetal forms rather than their open-chain structures. The two most common forms are the six-membered pyranose ring and the five-membered furanose ring.

In aqueous solution, the pyranose form is generally more thermodynamically stable than the furanose form.[1][2] This stability is attributed to the pyranose ring's ability to adopt a low-energy chair conformation, which minimizes steric and torsional strain. Furanose rings, being more planar, suffer from greater ring strain. For D-galactose in an aqueous solution, the pyranose form is heavily favored, with the furanose form constituting only about 5%.[3][4]

However, this equilibrium can be shifted. Factors such as the introduction of bulky or charged substituents (like sulfates) can destabilize the pyranose ring, making the furanoside isomer more favorable.[1][3][4] This principle is critical in both chemical synthesis and biological systems where furanosides play essential roles.

Fig. 1: Structural comparison of pyranose and furanose rings.
Enzymatic Processing: Specificity is Key

The enzymatic processing of glycosides is highly specific to the ring structure (pyranose vs. furanose), the anomeric configuration (α vs. β), and the linkage. Enzymes that process these sugars are broadly classified as Glycoside Hydrolases (GH) and are categorized into families based on sequence similarity.[5][6][7]

  • Pyranoside-Processing Enzymes : A vast number of enzymes specifically recognize and process pyranosides. A prominent example is β-glucosidase (EC 3.2.1.21) , which hydrolyzes β-glycosidic bonds in substrates containing glucose in its pyranose form.[8] These are crucial in biomass degradation and various metabolic pathways.

  • Furanoside-Processing Enzymes : These enzymes are specific for the five-membered furanose ring. For instance, α-L-arabinofuranosidases (EC 3.2.1.55) are essential for breaking down hemicellulose by cleaving terminal α-L-arabinofuranosyl residues.[9]

  • Interconversion Enzymes : Some specialized enzymes can catalyze the interconversion between pyranose and furanose forms. UDP-galactopyranose mutase (UGM) (EC 5.4.99.9) is a key flavoenzyme that converts UDP-galactopyranose into UDP-galactofuranose.[10][11][12][13][14] This reaction is vital for the biosynthesis of the cell walls in many pathogenic bacteria, fungi, and protozoa, making UGM a significant drug target.[10][11][14]

Retaining_Mechanism E_S Enzyme-Substrate Complex (E-S) TS1 Transition State 1 (Oxocarbenium-like) E_S->TS1 Glycosylation (Aglycone departs) GEI Glycosyl-Enzyme Intermediate (G-EI) TS1->GEI Nucleophilic attack by enzyme TS2 Transition State 2 GEI->TS2 Deglycosylation (Water attacks) E_P Enzyme-Product Complex (E-P) TS2->E_P Release Products Released E_P->Release

Fig. 2: General mechanism of a retaining glycoside hydrolase.
Comparative Enzyme Kinetics

Due to high enzyme specificity, a direct comparison of a single enzyme's activity on analogous furanoside and pyranoside substrates is often not feasible. However, by comparing the kinetic parameters of representative enzymes from each class, we can understand their relative efficiencies with their preferred substrates. The Michaelis constant (Km) indicates substrate affinity (a lower Km means higher affinity), while the catalytic constant (kcat) represents the turnover number. The kcat/Km ratio is a measure of catalytic efficiency.

Table 1: Representative Kinetic Parameters for Furanosidase and Pyranosidase

Enzyme Class Representative Enzyme Source Organism Substrate Km (mM) kcat (s⁻¹) kcat/Km (s⁻¹mM⁻¹)
Furanosidase α-L-Arabinofuranosidase (BsAbfA) Bacillus subtilis p-Nitrophenyl-α-L-arabinofuranoside 0.6[15] 108.9[15] 181.5[15]

| Pyranosidase | β-Glucosidase | Dalbergia cochinchinensis | p-Nitrophenyl-β-D-glucopyranoside | 5.4[16] | 307[16] | 56.85 |

Note: Data is compiled from separate studies and serves for illustrative purposes of typical kinetic values.

Implications for Drug Development

The structural differences between furanosides and pyranosides have significant consequences for drug design and stability.

  • Furanosides as Drug Targets : Many pathogenic microorganisms utilize furanosides in their cell walls, while humans do not.[10][11] This makes the enzymes responsible for furanoside biosynthesis, like UDP-galactopyranose mutase, highly attractive targets for developing novel antimicrobial drugs with high specificity and low potential for host toxicity.[13][14]

  • Nucleoside Analogs : Furanose rings (specifically ribose and deoxyribose) are the backbone of nucleic acids. Many antiviral and anticancer drugs are nucleoside analogs built on a furanose scaffold. Their efficacy relies on being recognized and processed by viral or cellular polymerases, acting as chain terminators.

  • Glycosidic Bond Stability : The stability of the glycosidic bond is crucial for the pharmacokinetic profile of a drug. Pyranoside-based drugs may exhibit greater intrinsic chemical stability, while furanoside-based drugs might be more susceptible to hydrolysis, a factor that must be considered in prodrug design and formulation.

Experimental Protocols

General Protocol for Comparative Glycosidase Activity Assay

This protocol outlines a method to compare the activity of a furanosidase and a pyranosidase using their respective p-nitrophenyl (pNP) chromogenic substrates. The release of p-nitrophenol upon hydrolysis can be measured spectrophotometrically at 405-410 nm.

Materials:

  • Purified enzyme (e.g., α-L-arabinofuranosidase and β-glucosidase).

  • Substrates: p-Nitrophenyl-α-L-arabinofuranoside (for furanosidase) and p-Nitrophenyl-β-D-glucopyranoside (for pyranosidase).

  • Assay Buffer: e.g., 50 mM Sodium Acetate, pH 5.0.

  • Stop Solution: e.g., 1 M Sodium Carbonate (Na₂CO₃).

  • Spectrophotometer (plate reader or cuvette-based).

  • Thermostated water bath or incubator.

Procedure:

  • Prepare Reagents :

    • Dissolve enzymes in assay buffer to a desired stock concentration.

    • Prepare a range of substrate concentrations in assay buffer (e.g., from 0.1 to 10 times the expected Km).

    • Prepare a standard curve using known concentrations of p-nitrophenol.

  • Enzyme Assay :

    • For each reaction, pipette assay buffer, substrate solution, and enzyme solution into a microcentrifuge tube or microplate well. Keep the enzyme solution on ice until addition.

    • Initiate the reaction by adding the enzyme solution. The final reaction volume is typically 100-200 µL.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a fixed period (e.g., 10-30 minutes). Ensure the reaction is in the linear range.

    • Terminate the reaction by adding an equal volume of the stop solution (e.g., 100 µL of 1 M Na₂CO₃). The stop solution raises the pH, which develops the yellow color of the p-nitrophenolate ion and denatures the enzyme.

  • Data Acquisition and Analysis :

    • Measure the absorbance of the yellow solution at 405 nm.

    • Use the p-nitrophenol standard curve to convert absorbance values into the concentration of product formed.

    • Calculate the initial reaction velocity (V₀) in units of µmol/min.

    • Plot V₀ against substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Assay_Workflow start Start: Prepare Reagents reagents 1. Prepare substrate dilutions and enzyme solution in assay buffer. start->reagents setup 2. Pipette buffer and substrate into reaction vessel (e.g., microplate). reagents->setup initiate 3. Equilibrate to optimal temperature. Initiate reaction by adding enzyme. setup->initiate incubate 4. Incubate for a fixed time (e.g., 10-30 min). initiate->incubate stop 5. Terminate reaction with Stop Solution (e.g., 1M Na2CO3). incubate->stop read 6. Measure absorbance at 405 nm. stop->read analyze 7. Calculate product concentration using pNP standard curve. read->analyze kinetics 8. Determine kinetic parameters (Km, Vmax) by plotting V₀ vs. [S]. analyze->kinetics end End: Compare Catalytic Efficiency kinetics->end

Fig. 3: Workflow for comparative glycosidase activity assay.

References

The Enigmatic Furanose: A Comparative Guide to Beta-D-Xylofuranose as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for specific and potent enzyme inhibitors is a cornerstone of therapeutic innovation. This guide delves into the potential of Beta-D-Xylofuranose as a specific enzyme inhibitor, offering a comparative analysis against its more common pyranose counterpart, D-xylose. While direct experimental validation for this compound remains elusive in publicly available literature, this document provides a framework for its evaluation, grounded in established principles of enzyme inhibition and detailed experimental protocols.

This guide will navigate the current understanding of β-xylosidase inhibition and extrapolate the potential role of this compound. We will explore the well-documented inhibitory effects of D-xylose and discuss the structural arguments that suggest this compound could present a unique inhibitory profile.

Unraveling the Inhibition of β-Xylosidases: A Tale of Two Sugars

β-Xylosidases are key enzymes in the breakdown of xylan (B1165943), a major component of hemicellulose.[1] Their inhibition is of significant interest in various industrial and biomedical applications. The most well-studied inhibitor of β-xylosidase is its own product, D-xylose, which exists predominantly in a six-membered pyranose ring structure.[1][2]

The Established Inhibitor: D-Xylose (β-D-Xylopyranose)

D-xylose is a well-documented competitive inhibitor of many β-xylosidases.[1] Its inhibitory concentration (Ki) varies significantly depending on the source of the enzyme. For instance, the β-xylosidase from Trichoderma harzianum is highly sensitive to D-xylose, with its activity being completely inhibited at a concentration of just 2 mM.[1] In stark contrast, the enzyme from the thermophilic bacterium Dictyoglomus thermophilum shows remarkable resistance, with only 40% inhibition in the presence of a high concentration of 3 M D-xylose.[1]

Enzyme SourceInhibitorInhibition Constant (Ki) / IC50Reference
Trichoderma harzianumD-XyloseComplete inhibition at 2 mM[1]
Dictyoglomus thermophilumD-Xylose40% inhibition at 3 M[1]

Table 1: Documented Inhibition of β-Xylosidases by D-Xylose (Pyranose form)

The Putative Challenger: this compound

This compound, the five-membered ring isomer of xylose, presents an intriguing alternative. While direct experimental data on its inhibitory activity against β-xylosidases is not currently available, studies on other furanose analogs as glycosidase inhibitors provide a compelling rationale for its investigation.

Research on furanose analogs with a nitrogen atom in the ring has demonstrated their potential as potent and specific glycosidase inhibitors.[3] For example, 2,5-dideoxy-2,5-imino-D-mannitol, a furanose mimic, is a potent inhibitor of β-galactosidases.[3] This suggests that the furanose scaffold can be effectively recognized by the active sites of some glycosidases. The distinct conformation of the furanose ring compared to the pyranose ring could lead to altered binding affinities and specificities.

Experimental Roadmap for Validation

To validate this compound as a specific enzyme inhibitor, a systematic experimental approach is required. The following protocols outline the key experiments for characterizing its inhibitory potential against a target enzyme like β-xylosidase.

Key Experimental Protocols

1. Enzyme Activity Assay:

  • Objective: To measure the catalytic activity of the target enzyme in the presence and absence of the inhibitor.

  • Principle: A chromogenic or fluorogenic substrate (e.g., p-nitrophenyl-β-D-xylopyranoside) is used. The enzyme cleaves the substrate, releasing a product that can be quantified spectrophotometrically or fluorometrically.

  • Procedure:

    • Prepare a reaction mixture containing the enzyme in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).

    • Add varying concentrations of this compound (and a control with no inhibitor).

    • Initiate the reaction by adding the substrate.

    • Incubate at the optimal temperature for the enzyme.

    • Stop the reaction at specific time points (e.g., by adding a high pH solution like 1 M sodium carbonate).

    • Measure the absorbance or fluorescence of the released product.

    • Calculate the initial reaction velocity for each inhibitor concentration.

2. Determination of IC50:

  • Objective: To determine the concentration of the inhibitor required to reduce the enzyme activity by 50%.

  • Procedure:

    • Perform the enzyme activity assay with a range of inhibitor concentrations.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

3. Kinetic Analysis (Determination of Ki and Inhibition Type):

  • Objective: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Procedure:

    • Perform the enzyme activity assay with varying concentrations of both the substrate and the inhibitor.

    • Measure the initial reaction velocities.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the plots to determine the type of inhibition and calculate the Ki value.

Visualizing the Concepts

To aid in the understanding of the enzymatic reaction and the experimental workflow, the following diagrams are provided.

EnzymeReaction cluster_reaction β-Xylosidase Catalyzed Hydrolysis cluster_inhibition Inhibition Xylan Xylan Xylo-oligosaccharides Xylo-oligosaccharides Xylan->Xylo-oligosaccharides endo-β-1,4-xylanase β-Xylosidase β-Xylosidase Xylose Xylose Xylo-oligosaccharides->Xylose β-Xylosidase Inhibitor β-D-Xylofuranose (Hypothetical) Inhibitor->β-Xylosidase

Figure 1: General enzymatic pathway for xylan breakdown and the point of hypothetical inhibition by this compound.

ExperimentalWorkflow cluster_workflow Workflow for Inhibitor Validation Enzyme_Source Obtain/Purify β-Xylosidase Activity_Assay Enzyme Activity Assay (with/without inhibitor) Enzyme_Source->Activity_Assay Inhibitor_Prep Synthesize/Acquire β-D-Xylofuranose Inhibitor_Prep->Activity_Assay IC50_Determination IC50 Determination Activity_Assay->IC50_Determination Kinetic_Analysis Kinetic Analysis (Lineweaver-Burk Plot) IC50_Determination->Kinetic_Analysis Specificity_Test Specificity Testing (against other glycosidases) Kinetic_Analysis->Specificity_Test Conclusion Validate as a Specific Inhibitor Specificity_Test->Conclusion

Figure 2: A logical workflow for the experimental validation of this compound as a specific enzyme inhibitor.

Conclusion and Future Directions

While the direct inhibitory prowess of this compound against β-xylosidase awaits empirical confirmation, the structural rationale and the inhibitory success of other furanose analogs provide a strong impetus for its investigation. The experimental framework detailed in this guide offers a clear path for researchers to undertake this validation. Should this compound prove to be a potent and specific inhibitor, it could open new avenues for the development of novel therapeutics and biotechnological tools. The exploration of this enigmatic furanose holds the promise of expanding our arsenal (B13267) of enzyme inhibitors, underscoring the importance of exploring the full spectrum of carbohydrate stereoisomers in drug discovery.

References

Comparative study of the metabolic pathways of different xylose isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct metabolic pathways of D-xylose and its rare isomer, L-xylose. This report synthesizes available experimental data on the enzymes, intermediates, and overall efficiency of these pathways in various organisms.

The metabolic journey of xylose, a five-carbon sugar, diverges significantly based on its isomeric form. While D-xylose, an abundant component of lignocellulosic biomass, is readily metabolized by a wide range of microorganisms through well-characterized pathways, the metabolic fate of its enantiomer, L-xylose, a rare sugar not commonly found in nature, is less understood. This guide provides a comparative overview of the known metabolic pathways of these two xylose isomers, supported by experimental data and detailed methodologies for their study.

D-Xylose Metabolism: A Multi-faceted Network

D-xylose is a key substrate in various biotechnological applications, and its metabolism has been extensively studied in both prokaryotic and eukaryotic organisms. At least four distinct pathways for D-xylose catabolism have been identified.

Oxido-Reductase Pathway

Prevalent in eukaryotic microorganisms such as yeast, this pathway involves a two-step conversion of D-xylose to D-xylulose.

  • Reduction: D-xylose is first reduced to xylitol (B92547) by xylose reductase (XR) , a reaction utilizing either NADH or NADPH as a cofactor.

  • Oxidation: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) , with NAD+ as the cofactor.

  • Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) , which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP).

Isomerase Pathway

Commonly found in prokaryotes, this pathway offers a more direct conversion of D-xylose.

  • Isomerization: Xylose isomerase (XI) directly converts D-xylose to D-xylulose. The equilibrium of this reaction, however, favors D-xylose, with a typical ratio of 83% D-xylose to 17% D-xylulose.

  • Phosphorylation: Similar to the oxido-reductase pathway, D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase, entering the PPP.

Oxidative Pathways: Weimberg and Dahms Pathways

These oxidative pathways are also observed in prokaryotic microorganisms. Both pathways initiate with the oxidation of D-xylose.

  • Weimberg Pathway: D-xylose is oxidized to D-xylono-lactone and then hydrolyzed to D-xylonic acid. A series of enzymatic reactions convert D-xylonic acid to 2-keto-3-deoxy-xylonate, which is further metabolized to α-ketoglutarate, an intermediate of the citric acid cycle.

  • Dahms Pathway: This pathway shares the initial steps with the Weimberg pathway, up to the formation of 2-keto-3-deoxy-xylonate. However, in the Dahms pathway, an aldolase (B8822740) cleaves this intermediate into pyruvate (B1213749) and glycolaldehyde.

L-Xylose Metabolism: An Emerging Picture

The metabolic pathway of L-xylose is not as well-defined as that of its D-isomer. However, research on the metabolism of another L-pentose, L-arabinose, in fungi provides a strong model for a plausible L-xylose metabolic route. This proposed pathway also involves a series of reduction and oxidation steps.

The proposed pathway for L-xylose metabolism in fungi is as follows:

  • Reduction: L-xylose is likely reduced to L-xylitol by an L-xylose reductase .

  • Oxidation: L-xylitol is then oxidized to L-xylulose by an L-xylitol dehydrogenase .

  • Reduction: L-xylulose is subsequently reduced to xylitol by an L-xylulose reductase .

  • Oxidation and Phosphorylation: Xylitol can then be oxidized to D-xylulose by xylitol dehydrogenase and phosphorylated by xylulokinase to enter the pentose phosphate pathway.

Comparative Data on Xylose Isomer Metabolism

Quantitative data directly comparing the metabolic efficiency of D-xylose and L-xylose are limited due to the rarity and less-studied nature of L-xylose. However, studies on the substrate specificity of enzymes involved in D-xylose metabolism provide some insights. For instance, xylose isomerase and xylose reductase from various organisms have been shown to have some activity on other pentoses, including L-arabinose, albeit with lower efficiency compared to D-xylose.

EnzymeOrganismSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Xylose IsomeraseThermus aquaticusD-xylose---
Xylose IsomeraseStreptomyces rubiginosusD-glucose---
Xylitol DehydrogenaseAspergillus flavusXylitol16.9--
Xylitol DehydrogenaseAspergillus flavusSorbitol16.2--
L-Xylulose ReductaseRhizomucor pusillusL-xylulose8.71--
L-Xylulose ReductaseRhizomucor pusillusDihydroxyacetone3.89--
Xylose ReductaseCandida tropicalisD-xylose81.78--
Xylose ReductaseCandida tropicalisNADPH0.00729--

Note: The table above summarizes available kinetic data for enzymes involved in xylose metabolism. A direct comparison of kinetic parameters for D-xylose and L-xylose with their respective specific enzymes is not yet available in the literature.

Visualizing the Metabolic Pathways

To illustrate the intricate network of reactions involved in xylose metabolism, the following diagrams have been generated using the Graphviz DOT language.

D_Xylose_Metabolism cluster_OxidoReductase Oxido-Reductase Pathway (Eukaryotes) cluster_Isomerase Isomerase Pathway (Prokaryotes) cluster_Weimberg Weimberg Pathway (Prokaryotes) cluster_Dahms Dahms Pathway (Prokaryotes) D_Xylose_OR D-Xylose Xylitol_OR Xylitol D_Xylose_OR->Xylitol_OR Xylose Reductase (XR) (NAD(P)H -> NAD(P)+) D_Xylulose_OR D-Xylulose Xylitol_OR->D_Xylulose_OR Xylitol Dehydrogenase (XDH) (NAD+ -> NADH) D_Xylulose_5P_OR D-Xylulose-5-P D_Xylulose_OR->D_Xylulose_5P_OR Xylulokinase (XK) (ATP -> ADP) PPP_OR Pentose Phosphate Pathway D_Xylulose_5P_OR->PPP_OR D_Xylose_I D-Xylose D_Xylulose_I D-Xylulose D_Xylose_I->D_Xylulose_I Xylose Isomerase (XI) D_Xylulose_5P_I D-Xylulose-5-P D_Xylulose_I->D_Xylulose_5P_I Xylulokinase (XK) (ATP -> ADP) PPP_I Pentose Phosphate Pathway D_Xylulose_5P_I->PPP_I D_Xylose_W D-Xylose D_Xylono_lactone D-Xylono-lactone D_Xylose_W->D_Xylono_lactone Xylose Dehydrogenase D_Xylonic_acid D-Xylonic acid D_Xylono_lactone->D_Xylonic_acid Lactonase KDX 2-keto-3-deoxy-xylonate D_Xylonic_acid->KDX Xylonate Dehydratase AKG_semialdehyde α-ketoglutarate semialdehyde KDX->AKG_semialdehyde 2-keto-3-deoxy-D-xylonate dehydratase AKG α-ketoglutarate AKG_semialdehyde->AKG α-ketoglutarate semialdehyde dehydrogenase TCA TCA Cycle AKG->TCA D_Xylose_D D-Xylose KDX_D 2-keto-3-deoxy-xylonate D_Xylose_D->KDX_D ... Pyruvate Pyruvate KDX_D->Pyruvate Aldolase Glycolaldehyde Glycolaldehyde KDX_D->Glycolaldehyde Aldolase

Caption: Metabolic pathways for D-xylose in various organisms.

L_Xylose_Metabolism cluster_L_Xylose Proposed L-Xylose Pathway (Fungi) L_Xylose L-Xylose L_Xylitol L-Xylitol L_Xylose->L_Xylitol L-Xylose Reductase L_Xylulose L-Xylulose L_Xylitol->L_Xylulose L-Xylitol Dehydrogenase Xylitol Xylitol L_Xylulose->Xylitol L-Xylulose Reductase D_Xylulose D-Xylulose Xylitol->D_Xylulose Xylitol Dehydrogenase D_Xylulose_5P D-Xylulose-5-P D_Xylulose->D_Xylulose_5P Xylulokinase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Proposed metabolic pathway for L-xylose in fungi.

Experimental Protocols

A fundamental aspect of studying metabolic pathways is the accurate measurement of enzyme activities. Below are detailed methodologies for assaying key enzymes in xylose metabolism.

Protocol 1: Xylose Reductase (XR) Activity Assay

Objective: To determine the activity of xylose reductase by monitoring the oxidation of NAD(P)H.

Principle: Xylose reductase catalyzes the reduction of D-xylose to xylitol with the concomitant oxidation of NADPH or NADH to NADP+ or NAD+, respectively. The decrease in absorbance at 340 nm due to NAD(P)H oxidation is measured spectrophotometrically.

Reagents:

  • 100 mM Phosphate buffer (pH 7.0)

  • 10 mM D-xylose solution

  • 0.2 mM NADPH or NADH solution

  • Enzyme extract

Procedure:

  • In a 1 mL cuvette, combine 880 µL of phosphate buffer, 100 µL of D-xylose solution, and 10 µL of enzyme extract.

  • Incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of NAD(P)H solution.

  • Immediately measure the decrease in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NAD(P)H (6.22 mM⁻¹cm⁻¹).

One unit of XR activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the assay conditions.

Protocol 2: Xylitol Dehydrogenase (XDH) Activity Assay

Objective: To determine the activity of xylitol dehydrogenase by monitoring the reduction of NAD+.

Principle: Xylitol dehydrogenase catalyzes the oxidation of xylitol to D-xylulose with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is measured spectrophotometrically.

Reagents:

  • 100 mM Glycine-NaOH buffer (pH 9.0)

  • 50 mM Xylitol solution

  • 20 mM NAD+ solution

  • Enzyme extract

Procedure:

  • In a 1 mL cuvette, combine 870 µL of Glycine-NaOH buffer, 100 µL of xylitol solution, and 10 µL of enzyme extract.

  • Incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of NAD+ solution.

  • Immediately measure the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

One unit of XDH activity is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of NAD+ per minute under the assay conditions.

Protocol 3: Xylose Isomerase (XI) Activity Assay

Objective: To determine the activity of xylose isomerase in a coupled enzyme assay.

Principle: Xylose isomerase converts D-xylose to D-xylulose. The D-xylulose produced is then reduced to xylitol by sorbitol dehydrogenase, which is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is measured.

Reagents:

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 10 mM MgCl₂

  • 0.15 mM NADH

  • 2 U Sorbitol Dehydrogenase

  • 500 mM D-xylose

  • Cell extract

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, NADH, and sorbitol dehydrogenase.

  • Add the cell extract to the reaction mixture.

  • Initiate the reaction by adding D-xylose.

  • Monitor the decrease in absorbance at 340 nm.

  • The activity of xylose isomerase is proportional to the rate of NADH oxidation.

One unit of XI activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute.

Protocol 4: L-Xylulose Reductase Activity Assay

Objective: To determine the activity of L-xylulose reductase.

Principle: L-xylulose reductase catalyzes the oxidation of xylitol to L-xylulose with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm is monitored.

Reagents:

  • 100 mM Glycine Buffer (pH 10.0)

  • 100 mM MgCl₂

  • 657 mM Xylitol

  • 12.5 mM NADP+

  • Enzyme solution (0.1 - 0.2 units/mL)

Procedure:

  • In a cuvette, mix the Glycine buffer, MgCl₂, xylitol, and NADP+ solutions.

  • Equilibrate to 25°C and monitor the absorbance at 340 nm until constant.

  • Initiate the reaction by adding the enzyme solution.

  • Record the increase in absorbance at 340 nm for approximately 5 minutes.

One unit of activity is defined as the oxidation of 1.0 µmole of xylitol to L-xylulose per minute at pH 10.0 at 25°C.

Conclusion

The metabolic pathways of D-xylose are well-established and diverse, reflecting its importance as a carbon source for many organisms. In contrast, the metabolism of L-xylose is an area of ongoing research. The proposed pathway, analogous to L-arabinose metabolism, provides a framework for future investigations. Further studies are needed to fully elucidate the enzymes and intermediates involved in L-xylose degradation and to obtain comprehensive quantitative data for a direct comparison with D-xylose metabolism. The experimental protocols provided in this guide offer a starting point for researchers to explore these fascinating and potentially valuable metabolic pathways.

Confirming the Anomeric Configuration of Synthetic β-D-Xylofuranosides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and glycoscience, the precise determination of the anomeric configuration of synthetic glycosides is a critical step in ensuring the compound's structural integrity and biological function. This guide provides an objective comparison of common analytical techniques used to confirm the β-anomeric configuration of synthetic D-xylofuranosides, supported by experimental data and detailed protocols.

Primary Analytical Methods

The principal methods for determining the anomeric configuration of xylofuranosides include Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and enzymatic assays. Each technique offers distinct advantages and is suited for different stages of research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most widely used method for determining the anomeric configuration of carbohydrates in solution.[1][2] Analysis of ¹H and ¹³C NMR spectra provides key parameters that are diagnostic of the stereochemistry at the anomeric center.

Key NMR Parameters for Anomeric Configuration Assignment:

  • ¹H NMR Chemical Shift (δ) of the Anomeric Proton (H-1) : The chemical shift of the anomeric proton is highly sensitive to its orientation. For xylofuranosides, the β-anomeric proton typically resonates upfield (at a lower ppm value) compared to the α-anomeric proton.[1][3]

  • ¹³C NMR Chemical Shift (δ) of the Anomeric Carbon (C-1) : The chemical shift of the anomeric carbon can also be indicative of the anomeric configuration, with the β-anomer's C-1 signal often appearing at a different chemical shift than the α-anomer.[4][5]

  • Scalar Coupling Constants (J) :

    • ³J(H-1, H-2) Coupling Constant : The magnitude of the three-bond coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2) is particularly informative. For furanose rings, the dihedral angle between H-1 and H-2 in the β-anomer typically results in a smaller coupling constant compared to the corresponding pyranose β-anomer, but it is still a crucial parameter for differentiation from the α-anomer.[6]

    • ¹J(C-1, H-1) Coupling Constant : The one-bond coupling constant between the anomeric carbon and its attached proton can also be used to assign the anomeric configuration, as its value is dependent on the orientation of the C-1-H-1 bond.[5]

  • Nuclear Overhauser Effect (NOE) : NOE experiments, such as 2D NOESY, can reveal through-space proximities between protons. For a β-D-xylofuranoside, specific NOE correlations between the anomeric proton (H-1) and other protons on the furanose ring can provide definitive proof of its configuration.[7][8][9]

Table 1: Comparison of Typical NMR Parameters for α- and β-D-Xylofuranosides

Parameterα-D-Xylofuranosideβ-D-XylofuranosideReference
¹H Chemical Shift (δ H-1) Downfield (higher ppm)Upfield (lower ppm)[1][3]
³J(H-1, H-2) ~3-4 Hz~1-2 Hz or smaller[6]
¹J(C-1, H-1) Larger valueSmaller value[5]
Key NOE Correlation H-1 to H-2 (trans)H-1 to H-3/H-5 (cis)[7]
Experimental Protocol: 1D and 2D NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra of a synthetic xylofuranoside to determine its anomeric configuration.

Materials:

  • Synthetic β-D-xylofuranoside sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

  • 5 mm NMR tube

Procedure:

  • Dissolve the xylofuranoside sample in the appropriate deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire a 1D ¹H NMR spectrum to identify the chemical shift of the anomeric proton and measure the ³J(H-1, H-2) coupling constant.

  • Acquire a 1D ¹³C NMR spectrum to determine the chemical shift of the anomeric carbon.

  • Perform a 2D COSY experiment to establish proton-proton correlations and confirm the H-1 and H-2 assignments.

  • Run a 2D HSQC experiment to correlate protons with their directly attached carbons, confirming the C-1 assignment.

  • Acquire a 2D NOESY spectrum to identify through-space correlations involving the anomeric proton. Look for key correlations that confirm the β-configuration.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute stereochemistry at the anomeric center.[10] If a suitable single crystal of the synthetic xylofuranoside can be obtained, this method offers definitive proof of the anomeric configuration.[11]

Table 2: Comparison of Methods for Anomeric Configuration Determination

MethodPrincipleSample RequirementThroughputKey AdvantageLimitation
NMR Spectroscopy Measures nuclear spin properties in a magnetic field.1-10 mg, solubleHighProvides detailed structural information in solution.Indirect method, requires interpretation of spectral data.
X-ray Crystallography Diffraction of X-rays by a single crystal.High-quality single crystalLowProvides absolute and unambiguous 3D structure.Crystal growth can be a significant bottleneck. Sample must be crystalline.
Enzymatic Assays Utilizes the stereospecificity of glycoside hydrolases.Microgram quantities, solubleModerateHigh specificity, can be used for complex mixtures.Requires a suitable enzyme with known stereoselectivity.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To grow a single crystal of the synthetic xylofuranoside and determine its structure by X-ray diffraction.

Materials:

  • Purified synthetic β-D-xylofuranoside

  • A selection of solvents and solvent mixtures for crystallization screening

Procedure:

  • Screen for crystallization conditions using various techniques such as slow evaporation, vapor diffusion (hanging or sitting drop), or slow cooling.

  • Once a suitable single crystal is obtained, mount it on a goniometer.

  • Collect X-ray diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data and solve the crystal structure using appropriate software.

  • Refine the structural model to obtain the final atomic coordinates and confirm the β-anomeric configuration.

Enzymatic Assays

Enzymatic methods rely on the high stereospecificity of glycoside hydrolases, which are enzymes that catalyze the cleavage of glycosidic bonds.[12][13] By using a glycosidase that is known to be specific for either α- or β-glycosidic linkages, the anomeric configuration of a synthetic substrate can be inferred.[14][15]

For example, a β-xylosidase will specifically hydrolyze a β-D-xylofuranoside, while an α-xylosidase will not. The enzymatic reaction can be monitored by detecting the release of the aglycone or the xylose monosaccharide.

Experimental Protocol: Enzymatic Assay with a Stereospecific Glycosidase

Objective: To confirm the β-anomeric configuration of a synthetic xylofuranoside using a β-xylosidase.

Materials:

  • Synthetic xylofuranoside substrate

  • β-xylosidase enzyme

  • Appropriate buffer solution for the enzyme

  • A method for detecting the product of hydrolysis (e.g., spectrophotometry for a chromogenic aglycone, or HPLC/MS).

Procedure:

  • Prepare a solution of the synthetic xylofuranoside in the enzyme buffer.

  • Initiate the reaction by adding the β-xylosidase.

  • Incubate the reaction at the optimal temperature for the enzyme.

  • At various time points, take aliquots of the reaction mixture and quench the enzyme activity.

  • Analyze the aliquots for the presence of the hydrolysis product.

  • As a control, perform the same reaction with a known α-xylofuranoside to ensure the enzyme's specificity. The absence of hydrolysis will confirm the enzyme's selectivity.

Logical Workflow for Anomeric Configuration Confirmation

The following diagram illustrates a typical workflow for confirming the anomeric configuration of a newly synthesized xylofuranoside.

Anomeric_Configuration_Workflow Synthesis Synthetic Xylofuranoside NMR NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Synthesis->NMR Primary Analysis Xray X-ray Crystallography NMR->Xray For definitive proof Enzyme Enzymatic Assay NMR->Enzyme Orthogonal validation Beta_Confirmed β-Configuration Confirmed NMR->Beta_Confirmed Data consistent with β Alpha_or_Mixture α-Configuration or Mixture (Re-evaluate Synthesis) NMR->Alpha_or_Mixture Data suggests α or mixture Xray->Beta_Confirmed Crystal structure confirms β Enzyme->Beta_Confirmed Substrate hydrolyzed by β-xylosidase

Caption: Workflow for confirming the anomeric configuration.

This guide provides a comparative overview of the primary methods for confirming the anomeric configuration of synthetic β-D-xylofuranosides. The choice of method will depend on the available instrumentation, the nature of the sample, and the required level of certainty. For routine analysis, NMR spectroscopy is often sufficient, while X-ray crystallography provides the gold standard for structural elucidation. Enzymatic assays offer a valuable complementary approach for orthogonal validation.

References

A Head-to-Head Comparison of Beta-D-Xylofuranose Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of carbohydrates is a critical aspect of advancing novel therapeutics and biochemical probes. Beta-D-xylofuranose, a key structural motif in various biologically active molecules, presents unique synthetic challenges. This guide provides a head-to-head comparison of three distinct methods for the synthesis of this compound derivatives, offering detailed experimental protocols, quantitative performance data, and a visual representation of the synthetic workflows.

Chemical Synthesis: The Benzyl (B1604629) Protection Strategy

This widely-used chemical approach employs benzyl ethers as protecting groups for the hydroxyl functions of D-xylose. The synthesis proceeds in three main steps: methyl glycoside formation, benzylation of the free hydroxyl groups, and subsequent hydrolysis of the anomeric methoxy (B1213986) group to yield the target 2,3,5-tri-O-benzyl-β-D-xylofuranose. This protected intermediate is valuable for further glycosylation reactions.

Experimental Protocol:

Step 1: Synthesis of Methyl α,β-D-xylofuranoside

A solution of D-xylose (5.0 g, 33.3 mmol) in dry methanol (B129727) (300 mL) is cooled to 20°C. Acetyl chloride (2.5 mL, 35.0 mmol) is added, and the reaction mixture is stirred at 30°C for 3.5 hours. The solution is then neutralized to pH 8 with Amberlite IRA-400 (OH⁻ form) resin, filtered, and concentrated under vacuum. The resulting crude product is used in the next step without further purification.[1]

Step 2: Synthesis of Methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside

The crude methyl xylofuranoside is dissolved in DMF. Sodium hydride (NaH) and benzyl bromide (BnBr) are added in excess, and the reaction is stirred at 20°C for 20 hours.[1]

Step 3: Hydrolysis to 2,3,5-tri-O-benzyl-α,β-D-xylofuranose

The resulting methyl 2,3,5-tri-O-benzyl-α,β-D-xylofuranoside is treated with a mixture of glacial acetic acid and 1 M aqueous HCl. The solution is heated at 80°C for 17 hours, followed by 4 hours at 100°C. After neutralization and extraction with ethyl acetate (B1210297), the organic layers are washed, dried, and concentrated to yield the final product.[1]

Chemical Synthesis: The Acetyl Protection Strategy

An alternative chemical synthesis involves the use of acetyl protecting groups, leading to the formation of 1,2,3,5-tetra-O-acetyl-β-D-xylofuranose. This per-acetylated derivative is a stable, crystalline compound that serves as a versatile precursor for the synthesis of various xylofuranosides.

Experimental Protocol:

Step 1: Peracetylation of D-xylose

D-xylose is treated with an excess of acetic anhydride (B1165640) in the presence of a catalyst such as sodium acetate or pyridine. The reaction is typically heated to drive it to completion. This process yields a mixture of pyranose and furanose anomers.

Step 2: Isomerization and Crystallization

To obtain the desired β-D-xylofuranose isomer, the crude mixture of per-acetylated xylose is subjected to conditions that favor the formation of the furanose ring and the β-anomer. This often involves treatment with a Lewis acid or protic acid. The desired 1,2,3,5-tetra-O-acetyl-β-D-xylofuranose can then be isolated and purified by crystallization.

Enzymatic Synthesis: Transglycosylation using β-Xylosidase

Enzymatic methods offer a green and highly stereoselective alternative to chemical synthesis. In this approach, a β-xylosidase enzyme is used to catalyze the transfer of a xylose unit from a donor substrate to an acceptor alcohol, a process known as transglycosylation.

Experimental Protocol:

General Procedure for Enzymatic Transglycosylation

A β-xylosidase from a microbial source (e.g., Aspergillus sp.) is incubated in a buffered solution with a xylosyl donor, such as p-nitrophenyl-β-D-xylopyranoside or xylo-oligosaccharides, and an acceptor alcohol (e.g., methanol or ethanol). The reaction is allowed to proceed at an optimal temperature and pH for the specific enzyme. The formation of the alkyl β-D-xylofuranoside is monitored over time, and the product is isolated and purified using chromatographic techniques. The yield of the transglycosylation product is dependent on the enzyme's transferase activity versus its hydrolytic activity, as well as the concentrations of the donor and acceptor substrates.

Performance Comparison

ParameterBenzyl Protection MethodAcetyl Protection MethodEnzymatic (Transglycosylation)
Starting Material D-xyloseD-xyloseXylosyl donor (e.g., pNP-xyloside) & Acceptor alcohol
Key Reagents Benzyl bromide, Sodium hydride, HClAcetic anhydride, Catalyst (e.g., NaOAc)β-Xylosidase, Buffer
Number of Steps 321
Overall Yield ~29%[1]Variable, often moderate to goodHighly variable, dependent on enzyme and conditions
Stereoselectivity Mixture of α and β anomers[1]Can be optimized for β-anomerTypically high for β-anomer
Reaction Conditions Harsh (strong base, acid, high temp.)Moderate to harshMild (physiological pH and temp.)
Purification Multiple chromatographic purificationsCrystallization often possibleChromatographic purification
Scalability Can be challenging due to reagentsMore amenable to scale-upPotentially scalable with enzyme immobilization
"Green" Chemistry Poor (uses hazardous reagents and solvents)ModerateGood (biocatalytic, aqueous media)

Synthesis Workflow Comparison

Synthesis_Comparison cluster_benzyl Benzyl Protection Method cluster_acetyl Acetyl Protection Method cluster_enzymatic Enzymatic Method start_b D-Xylose step1_b Methyl Glycoside Formation start_b->step1_b step2_b Benzylation step1_b->step2_b step3_b Hydrolysis step2_b->step3_b end_b 2,3,5-tri-O-benzyl- β-D-xylofuranose step3_b->end_b start_a D-Xylose step1_a Peracetylation start_a->step1_a step2_a Isomerization & Crystallization step1_a->step2_a end_a 1,2,3,5-tetra-O-acetyl- β-D-xylofuranose step2_a->end_a start_e1 Xylosyl Donor step1_e Transglycosylation (β-Xylosidase) start_e1->step1_e start_e2 Acceptor Alcohol start_e2->step1_e end_e Alkyl β-D-xylofuranoside step1_e->end_e

Caption: Comparative workflow of this compound synthesis methods.

Signaling Pathway and Experimental Logic

The choice of a synthetic method for this compound derivatives is dictated by several factors, including the desired final product, scale of synthesis, and available resources. The following diagram illustrates the logical decision-making process.

Decision_Pathway start Goal: Synthesize β-D-Xylofuranose Derivative q1 Need for specific protecting groups? start->q1 q2 High stereoselectivity critical? q1->q2 No / Flexible benzyl_path Benzyl Protection q1->benzyl_path Yes (e.g., for orthogonal deprotection) acetyl_path Acetyl Protection q2->acetyl_path No / Controllable enzymatic_path Enzymatic Synthesis q2->enzymatic_path Yes q3 Green chemistry a priority? q3->benzyl_path No q3->acetyl_path Moderate q3->enzymatic_path Yes benzyl_path->q3 acetyl_path->q3

Caption: Decision pathway for selecting a this compound synthesis method.

References

A Researcher's Guide to Evaluating the Specificity of Anti-Beta-D-Xylofuranose Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in glycobiology and drug development, the ability to specifically detect and quantify distinct carbohydrate moieties is paramount. Beta-D-xylofuranose, a five-membered ring form of the pentose (B10789219) sugar xylose, represents a challenging target for antibody development due to its small size and potential for cross-reactivity with other sugars. This guide provides a comprehensive framework for evaluating the specificity of newly developed monoclonal or polyclonal antibodies raised against this compound. We present standardized experimental protocols, data presentation templates, and a logical workflow to ensure rigorous and reproducible characterization of antibody performance.

Comparative Specificity Analysis

A thorough evaluation of an antibody's specificity requires testing its binding against the target antigen as well as a panel of structurally related and unrelated carbohydrates. The following table summarizes key performance metrics from essential validation assays for two hypothetical anti-Beta-D-xylofuranose antibodies, "Ab-XylF-01" and "Ab-XylF-02".

Performance Metric Antibody Ab-XylF-01 Antibody Ab-XylF-02 Comment
Antigen This compound-BSAThis compound-BSACarrier protein used for immunization and coating.
Isotype IgG1IgMIsotype can influence binding avidity and non-specific interactions.
ELISA Titer (EC50) 0.25 µg/mL1.5 µg/mLLower EC50 indicates higher apparent affinity.
Competitive ELISA (IC50)
This compound5 µM25 µMLower IC50 indicates higher specificity for the free sugar.
Beta-D-Xylopyranose> 1000 µM500 µMHigh IC50 suggests low cross-reactivity with the pyranose form.
Alpha-D-Xylofuranose50 µM150 µMIndicates specificity for the beta-anomer.
Beta-D-Glucofuranose> 1000 µM> 1000 µMNo significant cross-reactivity with a related furanose sugar.
Glycan Array Analysis Strong binding to xylofuranose-containing glycans. No off-target binding observed.Binding to xylofuranose (B8766934) and some weak binding to other xylose-containing structures.Glycan arrays provide a broad screen for off-target interactions.

Experimental Workflow for Specificity Evaluation

The validation of an anti-carbohydrate antibody is a multi-step process that moves from general binding confirmation to fine specificity analysis. The following diagram outlines a recommended workflow for characterizing antibodies raised against this compound.

Antibody_Specificity_Workflow cluster_0 Initial Screening cluster_1 Fine Specificity Analysis cluster_2 Broad Cross-Reactivity Screening cluster_3 Final Assessment A Direct ELISA with This compound-BSA B Determine Titer (EC50) A->B C Competitive ELISA B->C Proceed if positive D Test with free this compound (Target Antigen) C->D E Test with related sugars (e.g., Xylopyranose, Glucofuranose) C->E F Determine IC50 values D->F E->F G Glycan Array Analysis F->G Proceed if specific H Screen against a diverse library of carbohydrate structures G->H I Synthesize Data H->I J Confirm Specificity Profile I->J

Safety Operating Guide

Proper Disposal of Beta-D-Xylofuranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of Beta-D-Xylofuranose, a carbohydrate used in various research and development applications. While many simple sugars are considered non-hazardous, it is crucial to follow established safety protocols and institutional policies, which often advocate for a conservative approach to all chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Handle this compound in a well-ventilated area. In case of a spill, sweep up the solid material, avoiding dust formation, and collect it in a suitable container for disposal.

Step-by-Step Disposal Protocol

Given the absence of specific hazardous waste classification for this compound in readily available safety data sheets, the recommended procedure is to manage it as a chemical waste product. This approach aligns with conservative institutional policies that prohibit the drain disposal of many laboratory chemicals.[1]

  • Waste Identification and Segregation :

    • Treat all this compound waste, including unused product, contaminated materials (e.g., weigh boats, gloves), and spill cleanup debris, as chemical waste.

    • Do not mix this compound waste with other waste streams, such as solvents or corrosive materials, unless explicitly permitted by your institution's hazardous waste guidelines.

  • Waste Collection and Containerization :

    • Collect solid this compound waste in a clean, dry, and chemically compatible container with a secure lid. The original product container can be used if it is in good condition.[1]

    • For solutions of this compound, use a designated and compatible liquid waste container.

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name, "this compound," and the approximate quantity.[2] Do not use abbreviations.[2]

  • Storage of Waste :

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[2][3]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup for the waste.

    • Provide them with all necessary information about the waste, as indicated on the container label.

  • Disposal of Empty Containers :

    • An empty container that held this compound should be triple-rinsed with a suitable solvent, such as water.[2][3]

    • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[2][3]

    • After triple-rinsing and allowing the container to dry, deface the original label and dispose of it as regular trash, in accordance with your institution's policies.[3]

Disposal Considerations for Carbohydrates

The following table summarizes key considerations for the disposal of carbohydrate-based chemicals like this compound, based on general laboratory waste guidelines.

Disposal MethodConditions and Considerations
Chemical Waste Collection This is the recommended method for this compound. The chemical should be collected by a licensed hazardous waste disposal service.[4]
Drain Disposal Generally reserved for non-toxic, water-soluble biological metabolites.[1] However, many institutions prohibit this for any chemical to be conservative.[1] Not recommended for this compound without explicit approval from your EHS department.
Trash Disposal Only for chemicals that are confirmed to be non-radioactive, not a biological hazard, not flammable, reactive, corrosive, or toxic, and not listed as hazardous by the EPA.[5] Not recommended for this compound without a definitive non-hazardous classification.

Experimental Workflow for Disposal

The logical flow for determining the appropriate disposal method for this compound is outlined in the diagram below. This workflow emphasizes a safety-first approach, defaulting to the most conservative disposal method in the absence of complete hazard information.

start Start: this compound for Disposal check_sds Consult Safety Data Sheet (SDS) for specific disposal instructions start->check_sds sds_available Are specific disposal instructions provided? check_sds->sds_available follow_sds Follow SDS instructions precisely sds_available->follow_sds  Yes check_policy Consult Institutional EHS Policy for chemical waste disposal sds_available->check_policy No / Unclear end End: Proper Disposal Complete follow_sds->end policy_allows_drain Does policy permit drain/trash disposal for non-hazardous carbohydrates? check_policy->policy_allows_drain treat_as_haz Treat as Hazardous Chemical Waste: Collect for EHS Pickup policy_allows_drain->treat_as_haz No   contact_ehs Contact EHS for guidance policy_allows_drain->contact_ehs  Yes, but verify for this specific chemical treat_as_haz->end contact_ehs->treat_as_haz

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Information for Handling Beta-D-Xylofuranose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance based on available safety information for Beta-D-Xylofuranose and structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound (CAS No: 37110-85-3) was not available. Based on data for related compounds like 1,5-Anhydro-β-D-xylofuranose and D-Xylose, it is presumed that this compound is not a hazardous substance according to the Globally Harmonized System (GHS).[1][2] Researchers should always consult a specific SDS for the exact product they are using and perform a risk assessment before handling any chemical.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is considered a low-hazard compound, adherence to standard laboratory PPE protocols is essential to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Disposable GlovesNitrile gloves are recommended for handling solid chemicals. Ensure gloves are inspected before use and changed regularly, or if contamination occurs.
Eye Protection Safety GlassesSafety glasses with side shields should be worn at all times in the laboratory to protect against potential splashes or airborne particles.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat is required to protect skin and clothing from potential spills.
Respiratory Protection None RequiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not required. If significant dust is generated, a dust mask may be used.
Foot Protection Closed-Toe ShoesClosed-toe shoes must be worn in the laboratory to protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound, from preparation to use in experimental protocols.

1. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a chemical fume hood if there is a potential for generating dust or aerosols, or if heating the substance.

2. Administrative Controls:

  • Ensure all personnel are trained on standard laboratory safety procedures.

  • Keep the work area clean and organized.

  • Label all containers with the chemical name and any known hazards.

  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

3. Handling Protocol:

  • Preparation:

    • Before handling, put on all required PPE: a laboratory coat, safety glasses, and nitrile gloves.

    • Prepare the work area by ensuring it is clean and free of clutter.

  • Weighing and Transfer:

    • If possible, handle the solid chemical in a fume hood or on a bench with good ventilation to minimize inhalation of any fine particles.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Post-Handling:

    • After handling is complete, clean the work area thoroughly.

    • Remove gloves and wash hands with soap and water.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

1. Waste this compound:

  • As a non-hazardous solid, small quantities of this compound can typically be disposed of in the regular solid waste stream, provided it is not mixed with any hazardous materials.

  • Always consult and follow your institution's specific guidelines for non-hazardous chemical waste disposal.

2. Contaminated Materials:

  • Disposable items such as gloves, weighing paper, and paper towels that have come into contact with this compound can be disposed of in the regular laboratory trash, unless contaminated with hazardous substances.

3. Empty Containers:

  • Ensure the container is "RCRA empty," meaning all contents have been removed by normal means.

  • Deface the label of the empty container to prevent misuse.

  • Dispose of the empty container in the appropriate recycling or solid waste bin according to institutional policies.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: Lab Coat, Safety Glasses, Gloves B Prepare Clean Work Area A->B C Weigh/Transfer Solid (Minimize Dust) B->C D Perform Experimental Work C->D E Clean Work Area D->E F Dispose of Waste (Follow Institutional Guidelines) E->F G Remove PPE F->G H Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.